Broxaterol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRBWHCVRGURBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=NO1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76596-58-2 (mono-hydrochloride) | |
| Record name | Broxaterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20868402 | |
| Record name | 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76596-57-1 | |
| Record name | Broxaterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76596-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Broxaterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-α-[[(1,1-dimethylethyl)amino]methyl]isoxazole-5-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROXATEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE4IRB4DUC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Broxaterol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the molecular and physiological mechanisms of Broxaterol, a selective beta-2 (β2) adrenergic receptor agonist. It consolidates key pharmacological data, outlines relevant experimental methodologies, and visualizes the critical pathways and processes involved in its action.
Core Mechanism of Action: β2-Adrenergic Receptor Agonism
This compound is a potent and selective β2-adrenergic receptor agonist developed for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily achieved through the relaxation of airway smooth muscle, leading to bronchodilation.[3]
The mechanism is initiated when this compound binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly located on the surface of bronchial smooth muscle cells.[1][3] This binding event mimics the action of endogenous catecholamines like epinephrine, triggering a conformational change in the receptor. This change facilitates the activation of an associated heterotrimeric Gs protein.
Upon activation, the Gsα subunit dissociates and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates adenylyl cyclase to catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels is the critical step in the signaling cascade.
Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several downstream protein targets. A key target is the myosin light-chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This prevents the interaction of myosin and actin filaments required for muscle contraction, resulting in smooth muscle relaxation and, consequently, dilation of the airways.
Beyond its primary bronchodilatory effect, preclinical studies suggest this compound also inhibits the release of asthmogenic mediators, indicating potential anti-inflammatory properties.
Signaling Pathway Visualization
Pharmacodynamics and Receptor Binding
The efficacy and selectivity of this compound are defined by its binding characteristics to adrenergic receptors. Receptor binding studies have quantified its high affinity and selectivity for the β2 subtype over the β1 subtype.
Data Presentation: Receptor Binding Affinity
The following table summarizes the inhibitory constants (Ki) of this compound for β1- and β2-adrenoceptors from studies using rat lung and heart membrane preparations. Lower Ki values indicate higher binding affinity.
| Tissue Source | Receptor Subtype | This compound Ki (nM) | Reference |
| Rat Lung Membranes | β2 (58% of sites) | 130 | |
| β1 (42% of sites) | 4100 | ||
| Rat Heart Membranes | β2 (19% of sites) | 98 | |
| β1 (81% of sites) | 3460 |
These data demonstrate that this compound has a significantly higher affinity for β2-adrenoceptors, which is consistent with its selective pharmacological profile.
Experimental Protocols: Radioligand Receptor Binding Assay
The binding affinity of this compound is typically determined using a competitive radioligand binding assay. The following protocol is a representative methodology based on published studies.
Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Membrane Preparations: Homogenized tissue membranes from sources rich in the target receptors (e.g., rat lung for β2, rat heart for β1).
-
Radioligand: A non-selective, high-affinity β-antagonist, such as [3H]dihydroalprenolol or [3H]-CGP 12177.
-
Competitor Ligand: this compound hydrochloride of varying concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., Propranolol).
-
Incubation Buffer: Tris-HCl buffer with appropriate cofactors (e.g., MgCl2).
-
Instrumentation: Scintillation counter, glass fiber filters, cell harvester.
Methodology:
-
Preparation: A fixed concentration of the membrane preparation is aliquoted into assay tubes.
-
Incubation: A constant concentration of the radioligand is added to all tubes.
-
Competition: Increasing concentrations of unlabeled this compound are added to the experimental tubes. A saturating concentration of a non-labeled antagonist is added to a separate set of tubes to determine non-specific binding.
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The filters are washed with ice-cold buffer, and the radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then fitted to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Visualization: Receptor Binding Assay
Pharmacokinetics
The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion. Studies in pediatric populations provide key insights into its behavior following oral administration.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes pharmacokinetic data from a study involving 12 asthmatic children (ages 8-13) after a single 0.5 mg oral dose of this compound.
| Parameter | Mean Value | Unit | Reference |
| Cmax (Maximum Concentration) | 2.05 | μg/mL | |
| Tmax (Time to Cmax) | 0.9 | hours | |
| T1/2 (Elimination Half-life) | 2.3 | hours | |
| Urinary Excretion (0-4h) | 6.11 | % of dose | |
| Urinary Excretion (4-8h) | 2.3 | % of dose |
The data indicate that this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations in less than an hour, and has a relatively short elimination half-life.
Experimental Protocols: Human Pharmacokinetic Study
The following protocol outlines the methodology used to obtain the pharmacokinetic data presented above, based on the published study.
Objective: To determine the pharmacokinetic profile of this compound in asthmatic children.
Study Design:
-
Population: 12 children (6 male, 6 female) aged 8-13 years with a diagnosis of asthma.
-
Dosage: A single oral dose of 0.5 mg this compound.
-
Sample Collection:
-
Blood: Venous blood samples were collected at baseline (pre-dose) and at 30, 45, 120, 180, and 240 minutes post-administration.
-
Urine: Urine was collected in intervals of 0-4 hours, 4-8 hours, and 8-12 hours post-dose.
-
Methodology:
-
Subject Enrollment: Subjects meeting the inclusion criteria were enrolled after obtaining informed consent.
-
Drug Administration: Subjects received a single 0.5 mg oral dose of this compound.
-
Blood Sampling: Blood samples were drawn into appropriate collection tubes (e.g., containing an anticoagulant) at the specified time points. Plasma was separated by centrifugation and stored frozen (-20°C or lower) until analysis.
-
Urine Collection: Subjects' total urine output was collected over the specified intervals. The volume of each collection was recorded, and an aliquot was stored frozen until analysis.
-
Bioanalysis: Plasma and urine samples were analyzed for this compound concentrations using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data were analyzed using non-compartmental methods to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and T1/2. The percentage of the administered dose excreted unchanged in the urine was also calculated.
Workflow Visualization: Pharmacokinetic Study
Clinical Potency and Efficacy
Clinical trials have established the efficacy of this compound in improving lung function in patients with reversible airway obstruction.
Data Presentation: Clinical Efficacy and Potency
| Study Population | this compound Regimen | Comparator | Key Outcome | Reference | | :--- | :--- | :--- | :--- | | Patients with reversible airflow obstruction | 0.6-1.2 mg/day (inhaler) or 0.5-1.5 mg/day (oral) | N/A | Significant clinical improvement and increase in FEV1. | | | Asthmatic Patients (N=8) | Cumulative oral dose (Total: 1.675 mg) | Salbutamol (Total: 26 mg) | this compound was 12-16 times more potent as a bronchodilator. | | | COPD Patients with irreversible airway obstruction (N=15) | 0.5 mg three times daily (oral) | Placebo | Significant increase in respiratory muscle endurance time. | | | Patients with reversible airway obstruction (N=12) | 0.5 mg single oral dose | Procaterol (0.05 mg) | this compound had a statistically faster onset of bronchodilation (at 30 min). | |
Long-term evaluations have shown this compound to be well-tolerated, with side effects such as tremor, nervousness, and palpitations that are generally slight, transient, and dose-related. Notably, in a 3-month follow-up, this compound delivered by metered-dose inhaler was more effective than salbutamol and showed an absence of tachyphylaxis.
References
An In-depth Technical Guide to the Synthesis of Broxaterol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathway for Broxaterol, a notable β2-adrenoreceptor agonist. The document details the chemical transformations, key intermediates, and reaction conditions involved in the synthesis. All quantitative data is summarized in structured tables, and detailed experimental protocols for the key reactions are provided. Additionally, a visual representation of the synthesis pathway is included to facilitate a clear understanding of the process.
Introduction to this compound
This compound, chemically known as 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol, is a selective β2-adrenergic agonist with bronchodilator properties. Its therapeutic potential in respiratory diseases has driven interest in its efficient and scalable synthesis. This guide focuses on a well-established synthetic route, breaking down each step to provide a clear and detailed roadmap for its preparation.
Core Synthesis Pathway
The synthesis of this compound can be accomplished through a four-step sequence starting from readily available precursors. The key stages involve the formation of the isoxazole ring, followed by functional group manipulations to introduce the amino alcohol side chain.
A summary of the overall transformation is presented below:
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product in the this compound synthesis pathway.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |
| 3-Bromo-5-acetyl-isoxazole | C₅H₄BrNO₂ | 205.99 | White solid | 65-66[1] |
| This compound | C₉H₁₅BrN₂O₂ | 263.13 | - | - |
| This compound Hydrochloride | C₉H₁₆BrClN₂O₂ | 299.59 | - | 164-166 |
Table 2: Reagents and Solvents for this compound Synthesis
| Reaction Step | Key Reagents | Solvent(s) |
| 1. Isoxazole Formation | Dibromoformaldoxime, 3-Butyn-2-ol, Potassium bicarbonate | Ethyl acetate, Water |
| 2. Oxidation | Chromic anhydride | Glacial acetic acid, Water |
| 3. α-Bromination | Pyridinium tribromide | - |
| 4. Reduction | Sodium borohydride | - |
| 5. Amination | tert-Butylamine | - |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Synthesis of 3-Bromo-5-(1-hydroxyethyl)-isoxazole
This initial step involves a 1,3-dipolar cycloaddition reaction to form the core isoxazole ring structure.
Methodology: To a stirred mixture of 3-butyn-2-ol (17.5 g; 0.25 mol) and potassium bicarbonate (15 g; 0.15 mol) in ethyl acetate (200 ml) and water (2 ml) at room temperature, dibromoformaldoxime (10.14 g; 0.05 mol) is added portionwise. The addition is completed over approximately 3 hours. The reaction mixture is then stirred at room temperature for an additional 13 hours. Following this, water is added until all solid material is dissolved. The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is subsequently removed by evaporation under reduced pressure to yield the crude product.[1]
Step 2: Synthesis of 3-Bromo-5-acetyl-isoxazole
The alcohol intermediate from the previous step is oxidized to the corresponding ketone.
Methodology: A solution of 3-bromo-5-(1-hydroxyethyl)-isoxazole (24.2 g; 0.126 mol) in glacial acetic acid (190 ml) is cooled to 15°C. A solution of chromic anhydride (9.2 g; 0.0924 mol) in glacial acetic acid (135 ml) and water (9.5 ml) is added dropwise. The solvent is then evaporated under reduced pressure. The resulting residue is poured into water and neutralized with sodium bicarbonate. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over sodium sulfate, and the solvent is evaporated. The residue (21 g) is crystallized from n-hexane to yield 18.1 g of 3-bromo-5-acetyl-isoxazole as a white solid with a melting point of 65-66°C.[1]
Step 3: Synthesis of 1-(3-Bromo-isoxazol-5-yl)-2-bromo-ethanone
This step involves the selective α-bromination of the acetyl group.
(Detailed experimental protocol for this step is not available in the provided search results.)
Step 4: Synthesis of 1-(3-Bromo-isoxazol-5-yl)-2-bromo-ethanol
The α-bromoketone is reduced to the corresponding bromo-alcohol.
(Detailed experimental protocol for this step is not available in the provided search results.)
Step 5: Synthesis of this compound and its Hydrochloride Salt
The final step is the reaction of the bromo-alcohol with tert-butylamine to yield this compound, which is then converted to its hydrochloride salt.
(Detailed experimental protocol for this step is not available in the provided search results.)
Logical Relationships and Experimental Workflows
The following diagram illustrates the logical progression of the experimental workflow for the synthesis of the key intermediate, 3-bromo-5-acetyl-isoxazole.
Conclusion
This technical guide outlines a viable and documented pathway for the synthesis of this compound. While detailed experimental procedures for the latter stages of the synthesis were not available in the provided information, the synthesis of the key 3-bromo-5-acetyl-isoxazole intermediate is well-described. For researchers and drug development professionals, the provided protocols and data serve as a solid foundation for the laboratory-scale synthesis of this important β2-adrenoreceptor agonist. Further investigation into the referenced patents, specifically US Patent 4,276,299, is recommended to obtain the complete experimental details for the entire synthetic sequence.
References
Broxaterol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of Broxaterol. The information is compiled to support research and development activities in the field of respiratory therapeutics.
Chemical and Physical Properties
This compound is a selective beta-2 adrenergic receptor agonist.[1][2] Its chemical structure is characterized by a 3-bromoisoxazole ring, which replaces the catechol moiety found in traditional beta-adrenergic compounds.[3]
Chemical Structure and Identification
The chemical structure and identifiers of this compound are summarized in the table below. This compound exists as a racemic mixture, and information for its individual enantiomers is also provided where available.
| Identifier | Value |
| IUPAC Name | 1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol[4] |
| CAS Number | 76596-57-1 (racemate)[4] |
| 76596-58-2 (racemic hydrochloride) | |
| 104164-30-9 ((R)-enantiomer) | |
| 104164-31-0 ((S)-enantiomer) | |
| 104164-44-5 ((R)-hydrochloride) | |
| Molecular Formula | C₉H₁₅BrN₂O₂ |
| SMILES | CC(C)(C)NCC(C1=CC(=NO1)Br)O |
| InChI | InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3 |
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are presented below. Note that some values are computationally predicted.
| Property | Value | Source |
| Molecular Weight | 263.13 g/mol | |
| 299.59 g/mol (hydrochloride salt) | ||
| XLogP3-AA (Computed) | 1.1 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 4 |
Pharmacological Properties
This compound is a potent and selective β2-adrenoceptor agonist with significant bronchodilatory activity. It is used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
This compound selectively binds to and activates β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow. The downstream effects of receptor activation include the inhibition of the release of asthmogenic mediators.
Signaling Pathway
The activation of the β2-adrenergic receptor by this compound triggers a Gs protein-coupled signaling pathway. This cascade is illustrated in the diagram below.
Caption: β2-Adrenergic Receptor Signaling Pathway of this compound.
Pharmacodynamics
In clinical studies, orally administered this compound was found to be 12-16 times more potent as a bronchodilator than salbutamol. When inhaled, it was slightly less potent than salbutamol. This compound has also been shown to be effective in preventing exercise-induced bronchospasm.
Pharmacokinetics
In a study involving asthmatic children who were administered 0.5 mg of this compound, the drug was rapidly absorbed with a Tmax of 0.9 hours and a Cmax of 2.05 µg/mL. The elimination half-life (T1/2) was 2.3 hours.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature for this compound.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare membrane fractions from rat heart (rich in β1-receptors) and rat lung (rich in β2-receptors).
-
Radioligand Binding: Use [3H]dihydroalprenolol as the radioligand.
-
Competition Assay: Incubate the membrane preparations with the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibition constant) values for both receptor subtypes to determine affinity and selectivity.
The results of such an assay showed that this compound has a higher affinity for β2-receptors (Ki = 98-130 nM) compared to β1-receptors (Ki = 3460-4100 nM).
Clinical Trial for Bronchodilator Effect
Objective: To compare the bronchodilating activity and tolerability of this compound with another β2-agonist (e.g., salbutamol or procaterol) and a placebo.
Methodology:
-
Study Design: A double-blind, randomized, crossover study is typically employed.
-
Patient Population: Recruit patients with reversible airway obstruction (e.g., asthma or COPD).
-
Drug Administration: Administer single doses of this compound (e.g., 200 mcg and 400 mcg), the comparator drug, and a placebo via a metered-dose inhaler.
-
Pulmonary Function Tests: Measure parameters such as Forced Expiratory Volume in 1 second (FEV1), Forced Vital Capacity (FVC), and Maximal Mid-Expiratory Flow (MMEF) at baseline and at specified time points post-administration (e.g., 7.5, 15, 30, 60, 120, 180, and 240 minutes).
-
Safety Monitoring: Monitor heart rate, blood pressure, and any reported side effects (e.g., tremors) at each time point.
-
Data Analysis: Statistically compare the changes in pulmonary function parameters and the incidence of side effects between the different treatment groups.
The following diagram illustrates the typical workflow of such a clinical trial.
Caption: Workflow of a Double-Blind, Crossover Clinical Trial.
Therapeutic Applications and Safety Profile
This compound has been investigated for the treatment of reversible airway diseases, including asthma and chronic bronchitis. Clinical trials have demonstrated its efficacy in improving lung function and its safety profile.
Commonly reported side effects are generally mild and transient, including tremor, nervousness, and palpitations. No significant changes in heart rate, blood pressure, or other laboratory parameters have been reported in long-term studies.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C9H15BrN2O2 | CID 71149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, (R)- | C9H15BrN2O2 | CID 13626987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride, (R)- | C9H16BrClN2O2 | CID 121488150 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Efficacy of Broxaterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broxaterol is a selective beta-2 (β2) adrenergic receptor agonist known for its bronchodilatory effects.[1][2] This technical guide provides a comprehensive overview of the available in vitro data on the efficacy of this compound. It details its mechanism of action, summarizes its potency in functional assays, and describes its effects on inflammatory mediator release. This document is intended to serve as a resource for researchers and professionals involved in the development of respiratory therapeutics.
Introduction
This compound is a bronchodilator used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is primarily attributed to its action as a β2-adrenergic receptor agonist.[1] By selectively targeting these receptors in the smooth muscle of the airways, this compound initiates a signaling cascade that leads to muscle relaxation and subsequent widening of the airways.[1] Preclinical in vitro studies have been instrumental in characterizing the pharmacological profile of this compound, establishing its potency and selectivity.
Mechanism of Action: β2-Adrenergic Receptor Agonism
This compound exerts its pharmacological effects by binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells. This interaction triggers a well-defined intracellular signaling pathway, which is pivotal for its bronchodilatory action.
Signaling Pathway
The activation of the β2-adrenergic receptor by this compound initiates the following sequence of events:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor.
-
G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Myosin Light-Chain Kinase (MLCK) Phosphorylation: PKA then phosphorylates and inactivates Myosin Light-Chain Kinase (MLCK).
-
Smooth Muscle Relaxation: The inactivation of MLCK results in the dephosphorylation of myosin light chains, leading to the relaxation of the bronchial smooth muscle and bronchodilation.
Quantitative In Vitro Efficacy Data
While extensive clinical data exists for this compound, specific quantitative in vitro potency values such as IC50 and EC50 are not widely reported in publicly available literature. The following tables summarize the available qualitative and comparative data.
Table 1: Receptor Binding and Functional Potency
| Assay Type | Target | Cell Line/Tissue | Key Findings | Reference |
| Receptor Binding | β1/β2-Adrenergic Receptors | CHO cells | Stereoisomers of this compound showed high affinity for β2-AR. | |
| Functional Assay | β1/β2/β3-Adrenergic Receptors | CHO cells | Showed highest efficacy (75-90%) at β2-AR. | |
| Bronchodilation | Airway Smooth Muscle | Various experimental models | Marked bronchodilating activity observed. | |
| Comparative Potency | β2-Adrenergic Receptor | In vitro models | Similar potency to Salbutamol. |
Table 2: Inhibition of Inflammatory Mediator Release
| Mediator | Cell Type/Tissue | Key Findings | Reference |
| Asthmogenic Mediators | In vitro models | Very effective in inhibiting release. |
Experimental Protocols
Receptor Binding Assay (General Protocol)
This assay measures the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are isolated and prepared.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the β2-receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the inhibitory constant (Ki) of this compound can be calculated. This value represents the affinity of this compound for the β2-adrenergic receptor.
cAMP Accumulation Assay (General Protocol)
This functional assay measures the ability of a compound to stimulate the production of the second messenger, cAMP.
Methodology:
-
Cell Culture: Cells expressing the β2-adrenergic receptor are cultured in appropriate multi-well plates.
-
Compound Treatment: The cells are treated with varying concentrations of this compound. A phosphodiesterase (PDE) inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular contents, including cAMP.
-
cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the this compound concentration. The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined from this curve.
Inhibition of Inflammatory Mediator Release
In addition to its direct bronchodilatory effects, this compound has been shown to inhibit the release of asthmogenic mediators in vitro. This suggests an anti-inflammatory component to its mechanism of action. This effect is also mediated through the β2-adrenergic receptor and the subsequent increase in intracellular cAMP in inflammatory cells, such as mast cells. Increased cAMP levels are known to stabilize these cells, preventing the degranulation and release of histamine and other pro-inflammatory substances.
Conclusion
The in vitro evidence confirms that this compound is a potent and selective β2-adrenergic receptor agonist. Its primary mechanism of action involves the activation of the adenylyl cyclase/cAMP signaling pathway, leading to bronchial smooth muscle relaxation. Furthermore, its ability to inhibit the release of inflammatory mediators suggests a dual therapeutic benefit in the management of respiratory diseases. While specific quantitative potency values from in vitro assays are not extensively detailed in the public literature, comparative studies indicate a potency similar to that of Salbutamol. This technical guide provides a foundational understanding of the in vitro efficacy of this compound for professionals in the field of respiratory drug development.
References
The Discovery and Synthesis of Broxaterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broxaterol is a potent and selective β2-adrenergic receptor agonist developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, along with a comprehensive summary of its quantitative data. Furthermore, this guide includes visualizations of the β2-adrenergic signaling pathway and a representative experimental workflow for the discovery and development of a selective β2-agonist, designed to aid researchers in understanding the core scientific principles and methodologies in this area of drug development.
Introduction
The development of selective β2-adrenergic agonists represents a significant advancement in the management of obstructive airway diseases.[3] These agents selectively target the β2-adrenergic receptors predominantly found in the smooth muscle of the airways, leading to bronchodilation with minimal cardiovascular side effects.[3] this compound, chemically known as 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol, emerged from a series of synthesized 1-(3-substituted-5-isoxazolyl)-2-alkylaminoethanol derivatives as a highly potent and selective β2-agonist.[2] Its unique isoxazole ring structure, replacing the catechol moiety of earlier β-agonists, contributes to its favorable pharmacological profile, including good oral bioavailability.
Discovery and Rationale
The discovery of this compound was driven by the need for more selective and effective bronchodilators. The research aimed to replace the catechol group of traditional β-agonists to improve metabolic stability and oral bioavailability. A series of isoxazole derivatives were synthesized and screened for their affinity and activity at β1- and β2-adrenergic receptors. This compound hydrochloride (laboratory code Z 1170) was identified as the most promising candidate, demonstrating high potency and selectivity for β2-receptors in various in vitro and in vivo models.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process, which is outlined below.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route for this compound is described as follows:
-
Step 1: 1,3-Dipolar Cycloaddition: Bromonitrile oxide, generated in situ from dibromoformaldoxime, undergoes a 1,3-dipolar cycloaddition reaction with 3-butyn-2-one. This reaction yields a mixture of isoxazole isomers, with the desired 3-bromo-5-acetylisoxazole being the major product.
-
Step 2: α-Bromination: The acetyl group of 3-bromo-5-acetylisoxazole is selectively brominated at the α-position using a brominating agent such as pyridinium tribromide. This step results in the formation of a bromoketone intermediate.
-
Step 3: Carbonyl Reduction: The carbonyl group of the bromoketone is then reduced to a hydroxyl group using a reducing agent like sodium borohydride, producing a bromoethanol derivative.
-
Step 4: Amination: Finally, the bromoethanol derivative is treated with tert-butylamine to yield this compound. This reaction proceeds via nucleophilic substitution of the bromine atom by the amino group of tert-butylamine.
-
Purification and Salt Formation: The crude this compound is purified using standard techniques such as column chromatography and/or recrystallization. For pharmaceutical use, it is often converted to its hydrochloride salt by treatment with hydrochloric acid.
Mechanism of Action
This compound exerts its therapeutic effect by acting as a selective agonist at β2-adrenergic receptors.
β2-Adrenergic Signaling Pathway
The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events:
-
G-Protein Activation: Receptor activation leads to the coupling and activation of the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates protein kinase A (PKA).
-
Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.
Pharmacological Profile
The pharmacological properties of this compound have been extensively studied in various preclinical and clinical settings.
Quantitative Data
The following tables summarize key quantitative data for this compound and comparator β-agonists.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Species | Reference |
| This compound | β1 | 3460 - 4100 | Rat | |
| This compound | β2 | 98 - 130 | Rat |
Table 2: In Vitro Potency and Selectivity
| Compound | Preparation | pD2 | Intrinsic Activity | Selectivity Ratio (β2/β1) | Reference |
| This compound | Guinea Pig Trachea | 8.3 | 0.94 | ~35-42 | |
| Isoprenaline | Guinea Pig Trachea | - | 1.0 | - | |
| Salbutamol | Guinea Pig Trachea | 7.50 | - | - | |
| Formoterol | Guinea Pig Trachea | 10.52 | - | - |
Table 3: Pharmacokinetic Parameters in Children (0.5 mg oral dose)
| Parameter | Value | Unit | Reference |
| Tmax | 0.9 | hours | |
| Cmax | 2.05 | µg/mL | |
| T1/2 | 2.3 | hours |
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for β1- and β2-adrenergic receptors.
Protocol:
-
Membrane Preparation: Rat heart (rich in β1-receptors) and lung (rich in β2-receptors) tissues are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: The membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]dihydroalprenolol), a non-specific binding agent (e.g., propranolol), and varying concentrations of this compound.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated from the IC50 values (concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Objective: To assess the bronchodilator potency (pD2) and efficacy (intrinsic activity) of this compound.
Protocol:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and cut into rings. The rings are suspended in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction: The tracheal rings are pre-contracted with an agent such as carbachol or histamine to induce a stable muscle tone.
-
Cumulative Concentration-Response Curve: Increasing concentrations of this compound are cumulatively added to the organ bath, and the resulting relaxation of the tracheal muscle is recorded isometrically.
-
Data Analysis: The relaxant responses are expressed as a percentage of the maximal relaxation induced by a standard β-agonist like isoprenaline. The pD2 value (-log EC50) and the intrinsic activity (maximal response relative to isoprenaline) are calculated from the concentration-response curve.
Experimental Workflow for β2-Agonist Drug Discovery
The discovery and development of a selective β2-agonist like this compound follows a structured workflow from initial concept to clinical application.
Conclusion
This compound is a significant addition to the armamentarium of β2-adrenergic agonists for the management of respiratory diseases. Its discovery highlights the success of rational drug design in developing selective and effective therapeutic agents. The detailed synthetic route and pharmacological evaluation methods presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development. Further research may focus on the development of next-generation β2-agonists with even more refined pharmacological profiles and longer durations of action.
References
In-Depth Technical Guide: Broxaterol Metabolism and Degradation Pathways
Disclaimer: This document aims to provide a comprehensive overview of the metabolism and degradation of Broxaterol. However, a thorough review of publicly available scientific literature reveals a significant scarcity of detailed studies specifically elucidating the metabolic pathways of this compound. While pharmacokinetic data for this compound is available, specific metabolites, the enzymes responsible for its biotransformation, and detailed degradation pathways have not been extensively reported in peer-reviewed publications. This guide, therefore, summarizes the existing knowledge on this compound's pharmacokinetics and provides a theoretical framework for its potential metabolism based on the general principles of drug biotransformation.
Introduction to this compound
This compound is a selective β2-adrenergic receptor agonist used as a bronchodilator in the management of respiratory conditions such as asthma.[1] Its pharmacological action involves the relaxation of bronchial smooth muscle, leading to improved airflow.[1] Understanding the metabolic fate of this compound is crucial for a comprehensive assessment of its efficacy, safety, and potential for drug-drug interactions.
Pharmacokinetics of this compound
Pharmacokinetic studies provide indirect insights into the metabolism of a drug by quantifying its absorption, distribution, and elimination. A study conducted in asthmatic children following a single oral administration of 0.5 mg of this compound provides the most detailed publicly available data.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound from the aforementioned study.
| Parameter | Value | Unit | Reference |
| Tmax (Time to maximum concentration) | 0.9 | hours | [2] |
| Cmax (Maximum concentration) | 2.05 | µg/mL | [2] |
| T1/2 (Elimination half-life) | 2.3 | hours | [2] |
| Urinary Excretion (0-4 hours) | 6.11 | % of dose | |
| Urinary Excretion (4-8 hours) | 2.3 | % of dose |
Table 1: Pharmacokinetic Parameters of this compound in Asthmatic Children.
The data indicates rapid absorption of this compound, with a relatively short elimination half-life. A total of 8.41% of the administered dose was recovered as unchanged this compound in the urine within 8 hours, suggesting that a significant portion of the drug is either eliminated through other routes (e.g., fecal) or undergoes metabolic transformation.
Theoretical Metabolic Pathways of this compound
In the absence of specific studies on this compound metabolism, potential biotransformation pathways can be predicted based on its chemical structure and the known metabolic reactions for similar compounds. Drug metabolism primarily occurs in the liver and involves two main phases: Phase I (functionalization) and Phase II (conjugation).
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the drug. For this compound, which contains a secondary alcohol and an isoxazole ring, potential Phase I reactions could include:
-
Oxidation: The secondary alcohol group is a likely site for oxidation to a ketone. The tert-butyl group could also potentially undergo hydroxylation.
-
N-dealkylation: The bond between the nitrogen and the tert-butyl group could be a target for enzymatic cleavage.
-
Ring Cleavage: The isoxazole ring may undergo metabolic cleavage, although this is generally a less common pathway for this heterocyclic system.
Phase II Metabolism
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion. Potential Phase II reactions for this compound and its metabolites include:
-
Glucuronidation: The secondary alcohol and any hydroxylated metabolites formed in Phase I are prime candidates for conjugation with glucuronic acid.
-
Sulfation: Similar to glucuronidation, the hydroxyl groups can be conjugated with sulfate.
The following diagram illustrates a hypothetical metabolic pathway for this compound.
Figure 1: Hypothetical metabolic pathway of this compound.
Experimental Protocols for Studying this compound Metabolism
To definitively elucidate the metabolism of this compound, a series of in vitro and in vivo experiments would be required. The following outlines standard methodologies that would be applicable.
In Vitro Metabolism Studies
-
Objective: To identify potential metabolites and the enzymes responsible for their formation.
-
Methodology:
-
Incubation: Incubate this compound with liver microsomes (containing Phase I enzymes like cytochrome P450s) and S9 fractions (containing both microsomal and cytosolic enzymes) from human and relevant animal species.
-
Cofactors: Supplement incubations with necessary cofactors (e.g., NADPH for CYP450-mediated reactions, UDPGA for glucuronidation).
-
Analysis: Analyze the incubation mixtures at various time points using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to separate and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Enzyme Phenotyping: Utilize specific chemical inhibitors or recombinant human enzymes to identify the specific CYP450 isoforms or other enzymes involved in this compound's metabolism.
-
The following diagram illustrates a typical in vitro metabolism experimental workflow.
References
The Solubility and Stability of Broxaterol in DMSO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broxaterol, a potent and selective β2-adrenergic receptor agonist, is a compound of significant interest in respiratory disease research.[1][2] Dimethyl sulfoxide (DMSO) is a common solvent for the storage and handling of such compounds in research and high-throughput screening settings. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in DMSO. Due to the limited publicly available quantitative data, this guide also furnishes detailed experimental protocols for researchers to determine these critical parameters in their own laboratories. Furthermore, it outlines the established signaling pathway of β2-adrenergic receptor agonists to provide a contextual framework for this compound's mechanism of action.
Introduction to this compound
This compound is a selective β2-adrenergic agonist characterized by its 1-(3-bromo-5-isoxazolyl)-2-tert-butylaminoethanol structure.[1] Its primary pharmacological effect is the relaxation of bronchial smooth muscle, making it a valuable tool for investigating therapeutic strategies for conditions such as asthma and chronic obstructive pulmonary disease (COPD).[3][4] The isoxazole ring in its structure is a key feature, replacing the catechol moiety found in many other β-adrenergic compounds. Understanding its physicochemical properties, particularly its solubility and stability in a widely used solvent like DMSO, is paramount for ensuring the integrity and reproducibility of experimental results.
Solubility of this compound in DMSO
Precise quantitative data on the maximum solubility of this compound in DMSO is not extensively documented in publicly available literature. However, information from commercial suppliers regarding the preparation of stock solutions provides valuable insight.
Quantitative Solubility Data
Based on formulation guidelines for in vivo experiments, it is possible to prepare a stock solution of this compound in DMSO at a concentration of 40 mg/mL. This indicates that the solubility of this compound in DMSO is at least this high. For concentrations exceeding this value, experimental determination is strongly recommended.
| Parameter | Solvent | Value | Source |
| Known Solubility | DMSO | ≥ 40 mg/mL | TargetMol |
| Molecular Weight | - | 263.13 g/mol | PubChem |
| Molar Solubility | DMSO | ≥ 152 mM (calculated) | - |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in DMSO, the following protocol, adapted from standard laboratory procedures for small molecules, can be employed.
Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature (e.g., 25 °C).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of anhydrous DMSO in a sealed vial. The exact amount should be more than what is expected to dissolve.
-
Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Preparation for Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound should be prepared to accurately quantify the concentration in the sample.
-
Calculation: Calculate the solubility of this compound in DMSO (in mg/mL or mM) based on the measured concentration and the dilution factor.
Stability of this compound in DMSO
The stability of a compound in its storage solvent is critical for maintaining its biological activity and ensuring the reliability of experimental data.
Quantitative Stability Data
Long-term storage recommendations from commercial suppliers provide a baseline for the stability of this compound in a solvent.
| Condition | Solvent | Duration | Temperature | Source |
| Long-term Storage | Solvent | 1 year | -80 °C | TargetMol |
| Powder Form | - | 3 years | -20 °C | TargetMol |
It is important to note that factors such as exposure to light, moisture, and repeated freeze-thaw cycles can affect the stability of compounds in DMSO.
Experimental Protocol for Stability Assessment
A comprehensive stability study can be conducted to understand the degradation profile of this compound in DMSO under various conditions. The following protocol is based on established methods for assessing compound stability.
Objective: To evaluate the stability of this compound in DMSO over time at different temperatures.
Materials:
-
This compound stock solution in anhydrous DMSO (e.g., 10 mM)
-
Anhydrous DMSO
-
Amber glass or polypropylene vials with screw caps
-
Incubators set at various temperatures (e.g., -20 °C, 4 °C, room temperature, 40 °C)
-
HPLC system with a suitable detector
-
Internal standard (a stable, non-reactive compound)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
Time-Point Storage: Store the aliquots at the selected temperatures.
-
Sample Analysis at Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, etc.), retrieve one aliquot from each temperature condition.
-
Sample Preparation for Analysis: Prepare the sample for HPLC analysis. This may involve dilution and the addition of an internal standard to correct for variations in injection volume.
-
HPLC Analysis: Analyze the samples using a validated HPLC method capable of separating this compound from potential degradation products. The peak area of this compound relative to the internal standard should be recorded.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration. This data can be used to determine the degradation rate and shelf-life under different storage conditions.
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps in the experimental protocol for assessing the stability of this compound in DMSO.
Signaling Pathway of this compound
As a β2-adrenergic receptor agonist, this compound exerts its effects through the canonical G-protein coupled receptor (GPCR) signaling cascade.
The binding of this compound to the β2-adrenergic receptor initiates a conformational change that activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and inhibits Myosin Light Chain Kinase (MLCK). The inhibition of MLCK leads to the dephosphorylation of myosin light chains, resulting in the relaxation of smooth muscle tissue, which is the basis for its bronchodilatory effect.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound in DMSO. While a definitive maximum solubility has not been published, empirical evidence suggests it is soluble to at least 40 mg/mL. For stability, long-term storage at -80 °C is recommended for solutions in DMSO. Given the critical nature of these parameters for experimental accuracy and reproducibility, it is imperative for researchers to perform their own detailed solubility and stability studies. The provided experimental protocols offer a robust framework for conducting such assessments. A thorough understanding of this compound's physicochemical properties, in conjunction with its mechanism of action, will empower researchers to utilize this important pharmacological tool with greater confidence and precision.
References
- 1. This compound: pharmacological profile of a unique structural feature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new beta 2-adrenoceptor agonist compared to salbutamol in asthmatics, oral and inhalation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: therapeutic trials and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early bronchodilating effect of a new oral beta-2-receptor agonist (this compound) in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Intellectual Property of Broxaterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxaterol is a selective β2-adrenergic receptor agonist that has been utilized in the treatment of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the core intellectual property surrounding this compound, with a focus on its patent history, key experimental data, and the underlying scientific principles of its action. The information is presented to be of maximal utility to researchers, scientists, and professionals involved in drug development.
Core Patent and Intellectual Property Landscape
The primary intellectual property protecting this compound resides in the patents covering its chemical structure, synthesis, and formulation. The foundational patent for this compound is US Patent 4,276,299 , issued on June 30, 1981.
Assignee: Zambon SpA[1]
Invention: The patent claims the compound 1-(3-Bromo-isoxazol-5-yl)-2-tert.butylaminoethanol, which is the chemical name for this compound. This composition of matter patent represents the core intellectual property for the drug.
Patent Status: The original US patent has expired. A standard patent term is 20 years from the filing date. Given the issue date of 1981, the primary patent is no longer in force. No evidence of significant patent term extensions has been identified in the public domain. This suggests that the molecule itself is now in the public domain, opening avenues for generic manufacturing and further research without infringement on the original composition of matter patent.
Quantitative Data Summary
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Tissue Source | Radioligand | Kᵢ (nM) | Reference |
| β2-adrenergic | Rat Lung | [³H]dihydroalprenolol | 130 | [2] |
| β2-adrenergic | Rat Heart | [³H]dihydroalprenolol | 98 | [2] |
| β1-adrenergic | Rat Lung | [³H]dihydroalprenolol | 4100 | [2] |
| β1-adrenergic | Rat Heart | [³H]dihydroalprenolol | 3460 | [2] |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vitro Functional Potency of this compound
| Assay | Tissue/Cell Line | Measured Effect | EC₅₀ (nM) | Reference |
| Tracheal Relaxation | Guinea Pig Trachea | Relaxation of pre-contracted tissue | Data not available | |
| cAMP Accumulation | Not Specified | Increase in intracellular cAMP | Data not available |
Table 3: Pharmacokinetic Parameters of a Related β2-Agonist (Procaterol) in Humans (for reference)
| Parameter | Value | Unit |
| Cₘₐₓ | 358 | pg/mL |
| Tₘₐₓ | 1.6 | hr |
| Apparent Elimination Half-life | 4.2 | hr |
| Renal Clearance | 163 | mL/min |
| Apparent Oral Plasma Clearance | 988 | mL/min |
Data for Procaterol, another oral β2-agonist, is provided for comparative purposes as detailed pharmacokinetic data for this compound in humans is not available in the provided search results.
Detailed Experimental Protocols
Radioligand Receptor Binding Assay
This protocol outlines the methodology for determining the binding affinity of this compound for β1- and β2-adrenergic receptors.
Objective: To determine the Kᵢ of this compound for β1 and β2-adrenergic receptors using a competitive radioligand binding assay.
Materials:
-
Rat heart and lung tissues
-
[³H]dihydroalprenolol (radioligand)
-
This compound (unlabeled competitor)
-
Propranolol (for non-specific binding determination)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Homogenize rat heart (rich in β1 receptors) and lung (rich in β2 receptors) tissues in ice-cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and debris. Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction. Resuspend the pellet in fresh buffer.
-
Binding Assay: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]dihydroalprenolol, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of propranolol. Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assay: Isolated Guinea Pig Tracheal Ring Relaxation
This protocol describes a classic organ bath experiment to assess the functional potency of this compound as a bronchodilator.
Objective: To evaluate the relaxant effect of this compound on pre-contracted guinea pig tracheal smooth muscle.
Materials:
-
Male Hartley guinea pigs
-
Krebs-Henseleit solution (composition in mM: NaCl 118.1, KCl 4.7, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, and glucose 5)
-
Contractile agent (e.g., histamine or methacholine)
-
This compound
-
Organ bath system with isometric force transducers
Methodology:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings of 3-5 mm in length.
-
Mounting: Mount the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of approximately 1.5 g for at least one hour, with periodic washes.
-
Contraction: Induce a sustained contraction of the tracheal rings by adding a contractile agent like histamine or methacholine to the organ bath.
-
Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Measurement: Record the changes in isometric tension. Relaxation is measured as the percentage reduction of the induced contraction.
-
Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: β2-Adrenergic receptor signaling cascade initiated by this compound.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for determining receptor binding affinity.
Logical Relationship: this compound Synthesis
Caption: Key steps in the chemical synthesis of this compound.
Conclusion
This compound is a well-characterized selective β2-adrenergic receptor agonist with a historical intellectual property position primarily defined by its original composition of matter patent from Zambon SpA. While this core patent has expired, the extensive body of scientific literature provides a robust dataset for understanding its pharmacological properties. The experimental protocols and data presented in this guide offer a technical foundation for researchers and drug development professionals interested in this class of compounds, whether for further academic research, the development of new therapeutic applications, or as a reference standard in the design of novel β2-agonists.
References
Broxaterol: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broxaterol is a selective β2-adrenergic receptor agonist that has demonstrated significant potential in the treatment of respiratory conditions characterized by reversible airway obstruction, primarily asthma and Chronic Obstructive Pulmonary Disease (COPD). This technical guide provides a comprehensive overview of the pharmacological profile, mechanism of action, preclinical and clinical efficacy, and safety profile of this compound. It is intended to serve as a resource for researchers and professionals involved in the development of novel respiratory therapeutics. This document summarizes key quantitative data in structured tables and provides detailed experimental methodologies from pivotal studies. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of Bro-xaterol's therapeutic action.
Introduction
This compound is a bronchodilator that acts selectively on β2-adrenergic receptors, which are predominantly located in the smooth muscle of the airways.[1][2] Its development was aimed at providing a therapeutic agent for obstructive airway diseases that could offer potent and sustained bronchodilation with a favorable safety profile.[1][3] Clinical investigations have explored its utility in both adult and pediatric populations, demonstrating its efficacy in improving lung function and alleviating symptoms associated with asthma and COPD.[4]
Mechanism of Action
This compound's primary mechanism of action is the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a cascade of intracellular events leading to bronchodilation.
β2-Adrenergic Receptor Signaling Pathway
Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated α-subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins, ultimately resulting in the relaxation of the airway smooth muscle and consequent bronchodilation.
References
- 1. Dose-response comparison of this compound and salbutamol pressurized aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: therapeutic trials and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new beta 2-adrenoceptor agonist compared to salbutamol in asthmatics, oral and inhalation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetics of this compound in asthmatic children] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on Broxaterol and its Effects on Intracellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broxaterol is a potent and selective β2-adrenergic receptor agonist that has demonstrated significant bronchodilatory effects. This technical guide provides a comprehensive overview of the intracellular signaling pathways modulated by this compound, with a focus on its mechanism of action in airway smooth muscle cells. This document details the quantitative parameters of this compound's interaction with its receptor and the subsequent downstream signaling cascade, including the activation of adenylyl cyclase, generation of cyclic adenosine monophosphate (cAMP), and activation of Protein Kinase A (PKA). Detailed experimental protocols for assessing these signaling events are also provided to facilitate further research and development.
Introduction
This compound is a third-generation β2-adrenergic receptor agonist designed for the treatment of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily achieved through the relaxation of airway smooth muscle. Understanding the molecular and cellular mechanisms underlying this action is critical for its optimal clinical application and the development of next-generation therapeutics. This guide delves into the core intracellular signaling pathways activated by this compound.
Mechanism of Action: The β2-Adrenergic Signaling Cascade
The primary mechanism of action of this compound involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade, as depicted in the following pathway diagram.
Upon binding to the β2-adrenergic receptor, this compound induces a conformational change that activates the associated heterotrimeric Gs protein.[1][2] The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme embedded in the cell membrane.[1] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1] Active PKA phosphorylates several target proteins, most notably the myosin light-chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This reduction in phosphorylated myosin light chains results in the relaxation of the airway smooth muscle, causing bronchodilation.
Quantitative Data
The potency and selectivity of this compound have been characterized in several in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Tissue Source | Ki (nM) | Reference |
| β2-Adrenergic | Rat Lung Membranes | 130 | |
| β2-Adrenergic | Rat Heart Membranes | 98 | |
| β1-Adrenergic | Rat Lung Membranes | 4100 | |
| β1-Adrenergic | Rat Heart Membranes | 3460 |
Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Potency of this compound
| Comparator | Route of Administration | Potency Ratio (this compound vs. Comparator) | Effect | Reference |
| Salbutamol | Oral | 12-16 times more potent | Bronchodilation |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on intracellular signaling.
β-Adrenergic Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Homogenize tissues (e.g., rat lung or heart) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [3H]dihydroalprenolol), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate the production of cAMP in cultured cells.
Methodology:
-
Cell Culture: Culture human airway smooth muscle cells (or another relevant cell line) in appropriate media.
-
Cell Seeding: Seed the cells into multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP immunoassay kit (e.g., ELISA, HTRF).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Protein Kinase A (PKA) Activity Assay
This protocol assesses the activation of PKA in response to this compound treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with varying concentrations of this compound as described in the cAMP assay protocol. Following treatment, prepare cell lysates that preserve kinase activity.
-
Kinase Reaction: In a microplate well, combine the cell lysate with a specific PKA substrate (e.g., kemptide) and ATP (often radiolabeled, e.g., [γ-32P]ATP, or in a system with a specific antibody for the phosphorylated substrate).
-
Incubation: Incubate the reaction mixture at 30°C to allow PKA to phosphorylate the substrate.
-
Detection of Phosphorylation:
-
Radiometric Assay: Separate the phosphorylated substrate from the unreacted ATP using phosphocellulose paper and quantify the incorporated radioactivity.
-
Immunoassay: Use an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-based format.
-
-
Data Analysis: Determine the amount of phosphorylated substrate as a measure of PKA activity. Analyze the data to assess the dose-dependent activation of PKA by this compound.
Conclusion
This compound is a highly potent and selective β2-adrenergic receptor agonist that exerts its bronchodilatory effects through the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway. The quantitative data presented in this guide underscore its high affinity and selectivity for the β2-adrenergic receptor. The detailed experimental protocols provided offer a framework for researchers to further investigate the nuanced aspects of this compound's intracellular signaling and to explore its therapeutic potential. Future research should focus on elucidating the precise quantitative relationship between receptor occupancy, cAMP accumulation, and PKA activation to build a more comprehensive pharmacokinetic and pharmacodynamic model for this compound.
References
Early Research and Discovery of Broxaterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broxaterol, a potent and selective β2-adrenergic receptor agonist, emerged from early research as a promising bronchodilator for the treatment of respiratory conditions such as asthma. This technical guide provides an in-depth overview of the foundational preclinical research that elucidated the pharmacological profile of this compound. Key areas covered include its mechanism of action, receptor binding affinity, in vitro efficacy in functional assays, and a summary of its chemical synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel respiratory therapeutics.
Introduction
The development of selective β2-adrenergic receptor agonists revolutionized the management of obstructive airway diseases. The therapeutic goal has consistently been to achieve potent bronchodilation with minimal cardiovascular side effects, which are typically mediated by β1-adrenergic receptors. Early drug discovery efforts focused on modifying the catecholamine structure to enhance β2 selectivity and improve oral bioavailability. This compound, with its laboratory code Z 1170, was synthesized as part of a series of 1-(3-substituted-5-isoxazolyl)-2-alkylaminoethanol derivatives, where the isoxazole ring replaced the traditional catechol moiety.[1] This structural modification was a key determinant of its pharmacological properties.
Mechanism of Action
This compound exerts its therapeutic effect through its agonist activity at β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.
Signaling Pathway
Activation of the β2-adrenergic receptor by this compound initiates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels results in the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.
References
Broxaterol: A Technical Overview of its Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties and pharmacological characteristics of Broxaterol, a selective β2-adrenoreceptor agonist. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₉H₁₅BrN₂O₂ |
| Molecular Weight | 263.13 g/mol |
| IUPAC Name | 1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol |
| CAS Number | 76596-57-1 |
Chemical Structure of this compound
The two-dimensional chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms.
Pharmacological Profile: Mechanism of Action
This compound is a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. Its therapeutic effect, particularly in the context of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), is derived from its ability to induce bronchodilation.
Signaling Pathway
The binding of this compound to the β2-adrenergic receptor initiates a well-defined intracellular signaling cascade. This pathway is crucial for its pharmacological activity and is outlined in the diagram below.
Upon binding of this compound to the β2-adrenergic receptor, the associated heterotrimeric Gs protein is activated. The Gαs subunit then dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and, consequently, bronchodilation.
Experimental Protocols
The following sections provide generalized yet detailed protocols for key experiments relevant to the characterization of this compound and similar β2-adrenergic agonists.
Synthesis of this compound
The synthesis of this compound has been described to proceed through a multi-step process.[1] While a detailed, step-by-step protocol with specific reaction conditions is not publicly available, the key transformations are as follows:
-
Formation of the Isoxazole Ring: The synthesis typically starts with a 1,3-dipolar cycloaddition reaction to form the isoxazole core.
-
Functional Group Manipulation: Subsequent steps involve modifications of the side chains, including bromination and reduction reactions.
-
Introduction of the Amino Alcohol Moiety: The final key step involves the introduction of the tert-butylamino ethanol side chain, which is crucial for its interaction with the β2-adrenergic receptor.
A more detailed experimental procedure would require access to proprietary or unpublished laboratory notebooks.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a β2-adrenergic agonist like this compound.
Receptor Binding Assay (Generalized Protocol)
This assay is used to determine the binding affinity of this compound to the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human β2-adrenergic receptor.
-
Radiolabeled ligand (e.g., [³H]-dihydroalprenolol).
-
Wash buffer (e.g., Tris-HCl buffer).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Multi-well plates.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound (competitor).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The data are then fitted to a one-site or two-site binding model to determine the inhibition constant (Ki), which reflects the binding affinity of this compound.
cAMP Accumulation Assay (Generalized Protocol)
This functional assay measures the ability of this compound to stimulate the production of cAMP, a key second messenger in the β2-adrenergic signaling pathway.
Materials:
-
Whole cells expressing the β2-adrenergic receptor.
-
Stimulation buffer.
-
This compound at various concentrations.
-
Lysis buffer.
-
cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen-based).
-
Multi-well plates.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Replace the culture medium with a stimulation buffer, often containing a phosphodiesterase inhibitor to prevent cAMP degradation, and pre-incubate.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by adding a lysis buffer to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).
This guide provides a foundational understanding of this compound for scientific and drug development professionals. The presented data and protocols are intended to support further research and development efforts in the field of respiratory therapeutics.
References
Broxaterol: A Technical Whitepaper on Early Clinical Studies and Known Side Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxaterol is a selective β2-adrenergic receptor agonist investigated for its bronchodilator properties in the management of reversible airflow obstruction, such as in asthma. As with any therapeutic agent, a thorough understanding of its safety profile as delineated in early clinical studies is paramount for ongoing research and development. This technical guide provides an in-depth analysis of the known side effects of this compound, with a focus on quantitative data from initial clinical trials, detailed experimental methodologies, and the underlying signaling pathways of its mechanism of action.
Known Side Effects in Early Studies
Early clinical evaluation of this compound, encompassing multicenter open studies and double-blind controlled trials, established a safety profile comparable to or better than other β2-agonists of its time.[1][2] The most frequently reported adverse events were generally mild, transient, and dose-dependent.[1][2]
Quantitative Summary of Adverse Events
The following table summarizes the key quantitative data on adverse events reported in early clinical trials of this compound.
| Adverse Event | Incidence/Details | Study Population | Reference |
| Tremor | Most frequently associated side effect, typically slight and transient. | Patients with reversible airflow obstruction. | [1] |
| Nervousness | Frequently reported, generally mild in nature. | Patients with reversible airflow obstruction. | |
| Palpitations | A common, yet typically slight and transient, side effect. | Patients with reversible airflow obstruction. | |
| Restlessness | Reported in 6 patients in one long-term study. | 21 patients with reversible obstructive airways disease. | |
| Trial Withdrawal due to Side Effects | Required in 12 out of 274 patients (4.4%). | Patients in multicenter open studies and double-blind controlled clinical trials. |
Notably, clinically significant alterations in heart rate, blood pressure, and electrocardiogram (ECG) readings were not observed in these early studies. Furthermore, long-term administration of this compound did not lead to modifications in haematological, hepatic, or renal laboratory parameters, nor did it induce metabolic abnormalities or hypokalemia.
Experimental Protocols
The following sections detail the methodologies of key early experiments that assessed the safety and efficacy of this compound. It is important to note that while summaries of larger multicenter trials are available, comprehensive, detailed protocols are not fully accessible in the public domain. The information provided is based on the available published literature.
Double-Blind, Crossover, Comparative Studies
Several smaller-scale, well-controlled studies provided the initial rigorous assessment of this compound's side effect profile.
Experimental Workflow: Double-Blind Crossover Study
Caption: A generalized workflow for a double-blind, crossover clinical trial.
-
Study 1: Comparison with Salbutamol (Oral and Inhaled)
-
Design: Two double-blind, double-dummy, randomized, crossover studies.
-
Participants: 8 asthmatic patients.
-
Intervention:
-
Oral: Cumulatively increasing doses of this compound (total dose 1.675 mg) and salbutamol (total dose 26 mg).
-
Inhaled: Cumulatively increasing doses of this compound and salbutamol (total dose 1.5 mg for both).
-
-
Measured Parameters: Bronchodilation, heart rate, diastolic blood pressure, and observed side effects (e.g., tremor).
-
-
Study 2: Comparison with Procaterol (Oral)
-
Design: Double-blind, cross-over study.
-
Participants: 12 patients with reversible airway obstruction.
-
Intervention: A single oral dose of this compound (0.5 mg), procaterol (0.05 mg), or placebo.
-
Measured Parameters: Forced expiratory volume in 1 second (FEV1), heart rate, and blood pressure were measured at baseline and at 30, 60, 120, 240, 360, and 480 minutes post-treatment. The occurrence of any side effects was also recorded.
-
Long-Term and Multicenter Studies
-
Design: These studies included multicenter open-label designs and some double-blind, placebo-controlled trials with treatment durations ranging from 2 weeks to 1 year.
-
Participants: A total of 274 patients with reversible airflow obstruction, including adults and children.
-
Intervention:
-
Oral: 0.5 mg to 1.5 mg per day.
-
Metered-Dose Inhaler: 0.6 mg to 1.2 mg per day.
-
-
Adverse Event Monitoring: While specific grading scales were not detailed in the available literature, side effects were systematically recorded. The nature of the side effects was characterized as "slight, transient and dose-related."
-
Safety Assessments: Included monitoring of heart rate, blood pressure, ECG, and a panel of haematological, hepatic, and renal laboratory tests.
Signaling Pathway
This compound functions as a selective β2-adrenergic receptor agonist. Its therapeutic effect and some of its side effects can be understood through its interaction with the β2-adrenergic signaling pathway in smooth muscle cells.
Signaling Pathway of this compound
Caption: The β2-adrenergic receptor signaling cascade initiated by this compound.
Upon binding to the β2-adrenergic receptor on the surface of airway smooth muscle cells, this compound initiates a conformational change in the receptor. This activates the associated Gs protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase (MLCK). The net effect of this cascade is the relaxation of the airway smooth muscle, resulting in bronchodilation. The systemic effects, such as tremor and palpitations, are also mediated by the stimulation of β2-adrenergic receptors in other tissues.
Conclusion
The early clinical studies of this compound demonstrate a well-tolerated safety profile, with the most common side effects being tremor, nervousness, and palpitations. These effects were generally mild and transient. The withdrawal rate due to adverse events was low. The underlying mechanism of action is consistent with its classification as a β2-adrenergic receptor agonist. This technical summary provides a foundation for further research and a comprehensive understanding of this compound's characteristics for drug development professionals. Further investigation into the detailed protocols of the larger, long-term studies would provide an even more granular understanding of the safety profile of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Broxaterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxaterol is a selective β2-adrenergic receptor agonist characterized by its bronchodilatory and anti-inflammatory properties.[1] In vitro studies have confirmed its efficacy in relaxing bronchial smooth muscle and inhibiting the release of mediators associated with asthma.[1] These application notes provide a representative experimental framework for the investigation of this compound's effects in a cell culture setting. The following protocols are based on established methodologies for other well-characterized β2-agonists, such as Salbutamol and Formoterol, and are intended to serve as a starting point for specific experimental design.
Key Signaling Pathway
This compound, as a β2-adrenergic receptor agonist, is expected to exert its effects primarily through the canonical Gs-protein coupled receptor signaling pathway. Upon binding to the β2-adrenergic receptor on the cell surface, it initiates a cascade of intracellular events.
Caption: this compound signaling pathway.
Data Presentation
The following tables summarize expected quantitative data based on the known pharmacology of β2-agonists. These are representative values and should be determined empirically for this compound in the specific cell system used.
Table 1: Expected Dose-Dependent Inhibition of Mediator Release from Mast Cells
| This compound Concentration | % Inhibition of Histamine Release (Mean ± SD) |
| 0 nM (Control) | 0 ± 5 |
| 1 nM | 15 ± 7 |
| 10 nM | 45 ± 10 |
| 100 nM | 75 ± 8 |
| 1 µM | 95 ± 5 |
Table 2: Expected EC50 Values for cAMP Accumulation in Bronchial Epithelial Cells
| Compound | EC50 for cAMP Accumulation (nM) |
| Isoproterenol (Control) | ~5 |
| This compound | To be determined |
| Salbutamol (Reference) | ~50 |
Experimental Protocols
Protocol 1: Inhibition of Mast Cell Mediator Release
This protocol is designed to assess the inhibitory effect of this compound on the release of inflammatory mediators (e.g., histamine) from cultured mast cells following immunological activation.
Materials:
-
Human mast cell line (e.g., HMC-1) or primary cultured mast cells
-
Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium with supplements)
-
This compound stock solution
-
Anti-human IgE antibody for stimulation
-
Human IgE
-
Assay buffer (e.g., Tyrode's buffer)
-
Histamine ELISA kit
Procedure:
-
Cell Culture: Culture mast cells according to standard protocols.
-
Sensitization: Sensitize mast cells with human IgE (e.g., 1 µg/mL) for 24-48 hours.
-
Washing: Wash the cells twice with assay buffer to remove unbound IgE.
-
Pre-incubation with this compound: Resuspend cells in assay buffer and pre-incubate with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 15-30 minutes at 37°C.
-
Stimulation: Induce degranulation by adding anti-human IgE antibody (e.g., 1-10 µg/mL).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Quantification: Collect the supernatant and measure the histamine concentration using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of histamine release for each this compound concentration relative to the vehicle control.
Protocol 2: Measurement of cAMP Accumulation in Bronchial Epithelial Cells
This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) in a human bronchial epithelial cell line, a key second messenger in the β2-adrenergic signaling pathway.
Materials:
-
Human bronchial epithelial cell line (e.g., BEAS-2B or Calu-3)
-
Cell culture medium (e.g., DMEM/F-12 with supplements)
-
This compound stock solution
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA or HTRF)
-
Lysis buffer
Procedure:
-
Cell Seeding: Seed bronchial epithelial cells in a 96-well plate and grow to confluence.
-
Serum Starvation: Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Stimulation with this compound: Add various concentrations of this compound (e.g., 0.1 nM to 10 µM) or a positive control (e.g., Forskolin) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a suitable assay kit following the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for in vitro testing of this compound.
Caption: General experimental workflow.
References
Application Notes and Protocols for the Use of Broxaterol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxaterol is a potent and selective β2-adrenergic receptor agonist with significant bronchodilatory and anti-inflammatory properties.[1] As a result, it holds promise for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This document provides detailed application notes and experimental protocols for the use of this compound in relevant animal models of these diseases. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its therapeutic effects primarily through its action as a β2-adrenergic receptor agonist.[2] The binding of this compound to β2-adrenergic receptors on bronchial smooth muscle cells initiates a signaling cascade that leads to muscle relaxation and bronchodilation. This process involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the inhibition of smooth muscle contraction.[1] Beyond its direct bronchodilatory effects, this compound has also been shown to inhibit the release of asthmogenic mediators, suggesting an anti-inflammatory component to its action.[1]
Caption: Signaling pathway of this compound's mechanism of action.
Application in an Ovalbumin-Induced Asthma Model (Guinea Pig)
The ovalbumin (OVA)-sensitized and challenged guinea pig is a widely used model that mimics the allergic airway inflammation and hyperresponsiveness characteristic of human asthma.
Experimental Protocol: Ovalbumin-Induced Asthma
This protocol is adapted from established methods for inducing allergic asthma in guinea pigs.[3]
| Phase | Step | Procedure | Details |
| Sensitization | 1 | Initial Sensitization (Day 0) | Administer an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg ovalbumin and 100 mg aluminum hydroxide in saline. |
| 2 | Booster Sensitization (Day 14) | Administer a booster i.p. injection of 1 ml of a solution containing 50 µg ovalbumin and 50 mg aluminum hydroxide in saline. | |
| Aerosol Challenge | 3 | Allergen Challenge (Days 21-23) | Expose conscious, unrestrained guinea pigs to an aerosol of 0.5% ovalbumin in saline for 10 minutes daily for 3 consecutive days. |
| Treatment | 4 | This compound Administration | Administer this compound or vehicle control prior to each ovalbumin challenge. The route and timing will depend on the experimental design (e.g., 30 minutes before challenge via inhalation or oral gavage). |
| Outcome Assessment | 5 | Measurement of Airway Responsiveness (Day 24) | Assess airway hyperresponsiveness by measuring bronchoconstriction in response to a methacholine or histamine challenge. |
| 6 | Bronchoalveolar Lavage (BAL) | Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils, lymphocytes). | |
| 7 | Histopathology | Collect lung tissue for histological analysis of airway inflammation and remodeling. | |
| 8 | Cytokine Analysis | Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates. |
Proposed Experimental Design for this compound Evaluation
Caption: Experimental workflow for evaluating this compound in an OVA-induced asthma model.
Data Presentation: Expected Quantitative Outcomes
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Salbutamol) |
| Airway Resistance (cmH2O/mL/s) | High | Reduced | Significantly Reduced | Significantly Reduced |
| Eosinophils in BAL (cells/mL) | High | Reduced | Significantly Reduced | Significantly Reduced |
| IL-4 in BAL (pg/mL) | High | Reduced | Significantly Reduced | Moderately Reduced |
| IL-5 in BAL (pg/mL) | High | Reduced | Significantly Reduced | Moderately Reduced |
Application in a Cigarette Smoke and Elastase-Induced COPD Model (Mouse)
This model combines exposure to cigarette smoke (CS) with intratracheal instillation of elastase to induce key features of COPD, including emphysema and chronic inflammation, in a relatively short period.
Experimental Protocol: Cigarette Smoke and Elastase-Induced COPD
This protocol is a composite based on established methods for inducing COPD in mice.
| Phase | Step | Procedure | Details |
| Induction | 1 | Porcine Pancreatic Elastase (PPE) Instillation (Day 0) | Intratracheally instill a single dose of PPE (e.g., 0.33 IU in 50 µL saline) into anesthetized mice. |
| 2 | Cigarette Smoke (CS) Exposure (Days 1-60) | Expose mice to whole-body CS (e.g., from 5 cigarettes, twice daily, 5 days/week) for 60 days in a specialized exposure chamber. | |
| Treatment | 3 | This compound Administration | Administer this compound or vehicle control during the CS exposure period (e.g., daily via inhalation or oral gavage). |
| Outcome Assessment | 4 | Lung Function Measurement (Day 61) | Measure lung function parameters such as lung compliance and elastance. |
| 5 | Bronchoalveolar Lavage (BAL) | Collect BAL fluid to analyze inflammatory cell influx (e.g., neutrophils, macrophages). | |
| 6 | Histopathology | Collect lung tissue for histological analysis to assess emphysema (mean linear intercept) and airway inflammation. | |
| 7 | Inflammatory Mediator Analysis | Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in BAL fluid or lung homogenates. |
Proposed Experimental Design for this compound Evaluation
Caption: Experimental workflow for evaluating this compound in a CS and elastase-induced COPD model.
Data Presentation: Expected Quantitative Outcomes
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., Roflumilast) |
| Mean Linear Intercept (µm) | Increased | Moderately Reduced | Significantly Reduced | Significantly Reduced |
| Neutrophils in BAL (cells/mL) | High | Reduced | Significantly Reduced | Significantly Reduced |
| TNF-α in BAL (pg/mL) | High | Reduced | Significantly Reduced | Significantly Reduced |
| Static Lung Compliance (mL/cmH2O) | Increased | Moderately Reduced | Significantly Reduced | Significantly Reduced |
Dosage and Administration Considerations
The optimal dosage and route of administration for this compound in these animal models will need to be determined empirically through dose-ranging studies. However, based on clinical data and studies in other animal models, the following can be considered as starting points:
-
Inhalation: Aerosolized concentrations ranging from 0.1 to 1.0 mg/mL.
-
Oral: Doses ranging from 0.1 to 1.0 mg/kg.
It is recommended to perform pharmacokinetic studies in the chosen animal model to determine the bioavailability and half-life of this compound, which will inform the dosing regimen.
Conclusion
The animal models and protocols described provide a framework for the preclinical evaluation of this compound. By systematically assessing its effects on key pathological features of asthma and COPD, researchers can gain valuable insights into its therapeutic potential and further elucidate its mechanisms of action. The use of well-characterized animal models is crucial for generating robust and translatable data to support the clinical development of this compound for the treatment of respiratory diseases.
References
Broxaterol Dosage for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxaterol is a potent and selective β2-adrenergic receptor agonist known for its bronchodilatory and anti-inflammatory properties. Its unique isoxazole structure confers high efficacy and a favorable bioavailability profile, particularly when administered orally.[1] This document provides detailed application notes and protocols for the use of this compound in in vivo studies, focusing on established animal models of bronchoconstriction and inflammation. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways and on various inflammatory cells.[2] The activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation and the inhibition of inflammatory mediator release.
Signaling Pathway
The binding of this compound to the β2-adrenergic receptor triggers the activation of adenylyl cyclase through a stimulatory G-protein (Gs). Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins, resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle. In inflammatory cells, such as mast cells, the elevation of cAMP inhibits the release of histamine and other pro-inflammatory mediators.[2]
Data Presentation: In Vivo Dosages
The following tables summarize the reported dosages of this compound used in various in vivo studies. It is crucial to note that optimal dosages may vary depending on the specific animal model, strain, and experimental conditions. Therefore, pilot studies are recommended to determine the most effective dose for a particular application.
| Animal Model | Administration Route | Dosage | Application | Reference |
| Dog | Intravenous | 100 µg/kg (initial bolus) | Diaphragm Fatigue | [3] |
| Dog | Intravenous | 200 µg/kg (second dose) | Diaphragm Fatigue | [3] |
| Human | Oral | 0.5 mg - 1.5 mg/day | Asthma | |
| Human | Inhalation | 0.6 mg - 1.2 mg/day (metered dose) | Asthma |
Note: Dosages from human studies are provided for context but require careful consideration and likely adjustment for animal models.
Experimental Protocols
Histamine-Induced Bronchoconstriction in Conscious Guinea Pigs
This model is a classic method for evaluating the bronchodilator activity of a test compound.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Histamine dihydrochloride solution (e.g., 0.1% in saline)
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Acclimatization: Acclimatize guinea pigs to the plethysmograph chamber for a consistent period before the experiment.
-
Baseline Measurement: Record the baseline respiratory parameters, such as respiratory rate and tidal volume.
-
Drug Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection, or inhalation). The dosage should be determined based on pilot studies.
-
Histamine Challenge: At a predetermined time after this compound administration (e.g., 30-60 minutes), expose the guinea pigs to an aerosol of histamine solution for a fixed duration (e.g., 30 seconds).
-
Post-Challenge Monitoring: Immediately after the histamine challenge, record the changes in respiratory parameters. The onset of bronchoconstriction is typically characterized by an increase in respiratory distress.
-
Data Analysis: The protective effect of this compound is quantified by measuring the delay in the onset of bronchoconstriction or the reduction in the severity of the response compared to vehicle-treated control animals.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation to assess the anti-inflammatory effects of compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Grouping: Divide the rats into control and treatment groups.
-
Drug Administration: Administer this compound orally at various doses. The vehicle (e.g., 0.5% carboxymethyl cellulose) is given to the control group.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Inhibition of Mast Cell Degranulation In Vivo
Materials:
-
Rats or mice
-
This compound
-
Compound 48/80 (a potent mast cell degranulator)
-
Evans blue dye
-
Saline
Procedure:
-
Drug Administration: Administer this compound at different doses to the test groups and the vehicle to the control group.
-
Dye Injection: After a suitable absorption time for this compound, inject Evans blue dye intravenously.
-
Induction of Degranulation: Shortly after the dye injection, administer compound 48/80 intraperitoneally to induce mast cell degranulation and subsequent vascular permeability.
-
Peritoneal Lavage: After a defined period (e.g., 30 minutes), euthanize the animals and collect the peritoneal fluid by lavage with saline.
-
Quantification of Dye Extravasation: Centrifuge the peritoneal lavage fluid and measure the absorbance of the supernatant at a specific wavelength (e.g., 620 nm) to quantify the amount of Evans blue dye that has extravasated into the peritoneal cavity.
-
Data Analysis: A reduction in the amount of dye in the peritoneal fluid of the this compound-treated groups compared to the control group indicates inhibition of mast cell degranulation.
Conclusion
This compound is a promising β2-adrenergic receptor agonist with significant potential for the treatment of respiratory and inflammatory diseases. The dosages and protocols provided in these application notes serve as a starting point for in vivo research. It is imperative for investigators to optimize these protocols for their specific experimental setup to obtain reliable and reproducible results. Further preclinical studies are warranted to fully elucidate the therapeutic capabilities of this compound.
References
- 1. Augmented β2-adrenergic signaling dampens the neuroinflammatory response following ischemic stroke and increases stroke size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mast cell degranulation induces delayed rectal allodynia in rats: role of histamine and 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Broxaterol Administration in Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Broxaterol in mouse models. Due to the limited availability of direct studies on this compound in mice, this document leverages data from preclinical studies of analogous β2-adrenergic agonists, such as Salbutamol (Albuterol) and Formoterol, to provide robust protocols and comparative data.
Introduction to this compound
This compound is a potent and selective β2-adrenergic receptor agonist with bronchodilating properties.[1] It has been investigated for its therapeutic potential in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] Preclinical studies have suggested that this compound may have a greater oral bioavailability and effectiveness compared to Salbutamol.[1] Like other β2-agonists, this compound stimulates the β2-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation.
Quantitative Data from Analogous β2-Agonists in Mouse Models
The following tables summarize quantitative data from studies using Salbutamol and Formoterol in various mouse models. This information can serve as a valuable reference for dose selection and experimental design for studies involving this compound.
Table 1: Administration of Salbutamol (Albuterol) in Mouse Models
| Mouse Model | Administration Route | Dosage | Key Findings | Reference |
| Murine model of asthma | Intravenous (acute) | 1.2 mg/kg | Increased airway resistance by 10 ± 2%. | |
| Murine model of asthma | Subcutaneous (chronic, 28 days via osmotic minipump) | 0.5 mg/kg/day | Increased number of eosinophils in bronchoalveolar lavage fluid (BALF). | |
| ColQ myasthenic syndrome model | Subcutaneous (daily) | 5 mg/kg | Gradual improvement in limb muscle strength over 6 weeks. | |
| Allergic inflammatory airway disease | Oropharyngeal instillation | 1 mg/mL solution (50 µL) | Chronic treatment induced loss of bronchoprotection and exacerbated inflammation. | |
| Model of alveolar edema | Subcutaneous (continuous infusion via osmotic minipump) | 2 mg/kg/day | Stimulated alveolar fluid clearance on day 1, but not on days 3 and 6. | |
| In vivo accumulation study | Oral | 2.5 mg/kg for 28 days | Residues detectable in hair even after a 30-day withdrawal period. |
Table 2: Administration of Formoterol in Mouse Models
| Mouse Model | Administration Route | Dosage | Key Findings | Reference |
| COPD model (LPS-induced) | Not specified | 0.32 mg/kg (maximum tolerated dose) | Co-treatment with Salmeterol decreased proinflammatory factors and improved alveolar structure. | |
| Aspergillus fumigatus-induced severe asthma | Nebulization | Up to 0.5 mg/kg/day | Significantly inhibited methacholine-induced airway hyperresponsiveness in a dose-dependent manner. | |
| Allergic lung inflammation | Intranasal | 1.5 to 150 µg/kg | Dose-dependently inhibited most inflammatory parameters when given after allergen challenge. | |
| Ovalbumin-induced asthma | Intranasal | 20 µg in 50 µL | Preventive strategy with a nanoparticle formulation induced increased inflammation. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of β2-adrenergic agonists in mouse models. These can be adapted for studies with this compound.
Murine Model of Allergic Airway Inflammation (Ovalbumin-Induced)
This is a commonly used model to study asthma pathophysiology and to evaluate the efficacy of anti-inflammatory and bronchodilator drugs.
Protocol:
-
Sensitization:
-
On days 0 and 7, sensitize BALB/c mice by intraperitoneal (i.p.) injection of 10 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide (alum) in a total volume of 200 µL saline.
-
-
Allergen Challenge:
-
From day 14 to day 20, challenge the mice daily with an aerosol of 1% OVA in saline for 20 minutes.
-
Alternatively, for a more acute response, challenge sensitized mice with aerosolized OVA once a day for three consecutive days.
-
-
Drug Administration:
-
Intranasal: Administer this compound (or comparator drug) in a small volume (e.g., 20-50 µL) into the nostrils of anesthetized mice, 10 minutes to 1 hour before or after the allergen challenge.
-
Oropharyngeal Instillation: Under light isoflurane anesthesia, gently pull the tongue of the mouse forward and instill a 50 µL solution of the drug into the oropharynx.
-
Nebulization: Place mice in a whole-body plethysmography chamber and deliver the drug via a nebulizer connected to the chamber.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure changes in lung resistance and compliance in response to increasing concentrations of methacholine using a pulmonary mechanics system.
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and cannulate the trachea. Lavage the lungs with a fixed volume of PBS to collect BAL fluid. Perform total and differential cell counts to assess inflammation.
-
Histology: Perfuse and fix the lungs for histological analysis of airway inflammation, mucus production (PAS staining), and airway remodeling.
-
Pharmacokinetic Studies
These studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Drug Administration:
-
Administer a single dose of this compound to CD-1 male mice via the desired route (e.g., oral gavage, intravenous injection, or nose-only inhalation).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) after administration, collect blood samples via retro-orbital bleeding or cardiac puncture.
-
Collect lung tissue at the same time points to determine local drug concentrations.
-
-
Sample Processing and Analysis:
-
Separate plasma from blood samples.
-
Homogenize lung tissue.
-
Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma and lung homogenates.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Visualizations
Signaling Pathway
The following diagram illustrates the general signaling pathway of a β2-adrenergic agonist like this compound in an airway smooth muscle cell.
References
- 1. This compound: pharmacological profile of a unique structural feature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new beta 2-adrenoceptor agonist compared to salbutamol in asthmatics, oral and inhalation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: therapeutic trials and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early bronchodilating effect of a new oral beta-2-receptor agonist (this compound) in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Broxaterol in Human Plasma by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Broxaterol is a potent and selective β2-adrenergic agonist known for its bronchodilating effects, making it a subject of interest in the treatment of respiratory conditions like asthma.[1] As with many pharmaceuticals, a robust and sensitive analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. This application note presents a detailed protocol for the quantitative analysis of this compound in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is designed to offer high selectivity, sensitivity, and throughput for the determination of this compound in a complex biological matrix.
While specific, validated HPLC-MS/MS methods for this compound are not widely published, this protocol is based on established principles for the analysis of other β2-agonists and small molecule drugs in biological fluids.[2][3][4]
Experimental Protocols
1. Principle
This method employs a solid-phase extraction (SPE) technique to isolate this compound from human plasma. The extracted analyte is then separated from endogenous interferences using reverse-phase HPLC. Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are selected based on the predicted fragmentation of the this compound precursor ion.
2. Apparatus and Reagents
-
Apparatus:
-
HPLC system (e.g., Agilent 1200 series or equivalent)
-
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 or equivalent)
-
Solid-Phase Extraction (SPE) manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
-
Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., Salbutamol-d3 or other suitable stable isotope-labeled analog)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (drug-free)
-
SPE cartridges (e.g., Mixed-mode cation exchange)
-
3. Sample Preparation
-
Plasma Pre-treatment: To 500 µL of human plasma, add 50 µL of the internal standard working solution. Vortex for 30 seconds. Add 500 µL of 4% phosphoric acid and vortex for another 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1 M acetic acid followed by 3 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.
4. HPLC Conditions
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
5. MS/MS Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 375°C |
| Sheath Gas Flow | 11 L/min |
Data Presentation
Table 1: Proposed MS/MS Transitions for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (V) | Product Ion (m/z) - Qualifier | Collision Energy (V) |
| This compound | 305.1 | 232.1 | 15 | 174.0 | 25 |
| Salbutamol-d3 (IS) | 243.2 | 169.1 | 12 | 151.1 | 20 |
Table 2: Hypothetical Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (at 3 QC levels) | 90% - 110% |
| Precision (RSD% at 3 QC levels) | < 15% |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Signaling pathway of this compound.
Conclusion
The described HPLC-MS/MS method provides a robust and sensitive framework for the quantification of this compound in human plasma. The protocol details the necessary steps from sample preparation to data analysis, offering a reliable approach for researchers in pharmacology and drug development. The proposed method parameters are a strong starting point for method development and validation in accordance with regulatory guidelines.
References
Application Notes and Protocols for Broxaterol Research Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the pharmacological profile of Broxaterol, a potent and selective β2-adrenergic receptor agonist. The included assays are designed to determine the binding affinity and functional potency of this compound, providing crucial data for its evaluation as a therapeutic agent.
Introduction to this compound
This compound is a selective agonist for the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2][3][4][5] Its primary mechanism of action involves the stimulation of these receptors, leading to the relaxation of smooth muscle, particularly in the airways, making it a candidate for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action and Signaling Pathway
Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Caption: this compound signaling pathway.
Data Presentation
The following tables summarize the binding affinities of this compound for the β1 and β2-adrenergic receptors.
Table 1: this compound Binding Affinity
| Receptor Subtype | Tissue Source | Radioligand | Ki (nM) | Reference |
| β2-Adrenergic Receptor | Rat Lung | [3H]dihydroalprenolol | 130 | |
| β1-Adrenergic Receptor | Rat Lung | [3H]dihydroalprenolol | 4100 | |
| β2-Adrenergic Receptor | Rat Heart | [3H]dihydroalprenolol | 98 | |
| β1-Adrenergic Receptor | Rat Heart | [3H]dihydroalprenolol | 3460 |
Note: Specific EC50 values for this compound from functional assays such as adenylyl cyclase activation or cAMP accumulation were not available in the reviewed public domain literature. However, studies have shown this compound to be a potent β2-agonist, with oral bronchodilator potency being 12-16 times that of salbutamol.
Experimental Protocols
Detailed methodologies for key experiments to characterize this compound are provided below.
Beta-2 Adrenergic Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist for receptor binding.
Workflow:
Caption: Competitive Binding Assay Workflow.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor
-
Radioligand (e.g., [3H]dihydroalprenolol)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, cell membranes, and radioligand.
-
Non-specific Binding: Assay buffer, cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., propranolol).
-
Competition: Assay buffer, cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activation Assay
This assay measures the ability of this compound to stimulate the production of cAMP by activating adenylyl cyclase.
Workflow:
Caption: Adenylyl Cyclase Activation Assay Workflow.
Materials:
-
Cell membranes expressing the β2-adrenergic receptor
-
This compound
-
ATP
-
[α-32P]ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.5)
-
cAMP regenerating system (e.g., creatine phosphokinase and phosphocreatine)
-
Stop Solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP)
-
Dowex and Alumina columns
-
Scintillation counter
Protocol:
-
Assay Setup: In reaction tubes, combine the assay buffer, cAMP regenerating system, cell membranes, and varying concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding a mixture of ATP and [α-32P]ATP.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 10-15 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution and boiling the samples.
-
cAMP Separation: Separate the newly synthesized [32P]cAMP from other nucleotides using sequential Dowex and Alumina column chromatography.
-
Quantification: Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [32P]cAMP produced against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Intracellular cAMP Accumulation Assay
This cell-based assay measures the increase in intracellular cAMP levels in response to this compound stimulation.
Workflow:
Caption: cAMP Accumulation Assay Workflow.
Materials:
-
Whole cells expressing the human β2-adrenergic receptor
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell culture medium
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits)
-
Plate reader compatible with the chosen detection method
Protocol:
-
Cell Seeding: Seed cells into a 96-well or 384-well plate and culture until they reach the desired confluency.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with a PDE inhibitor in a suitable buffer for a short period (e.g., 15-30 minutes) at 37°C to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
References
- 1. This compound: pharmacological profile of a unique structural feature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: therapeutic trials and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new beta 2-adrenoceptor agonist compared to salbutamol in asthmatics, oral and inhalation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of intravenous this compound on respiratory drive and neuromuscular coupling in COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Broxaterol: Application Notes and Protocols for Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxaterol is a potent and selective β2-adrenergic receptor agonist that has been investigated for its bronchodilatory effects in respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] As a β2-agonist, this compound stimulates the β2-adrenergic receptors predominantly found in the smooth muscle cells of the airways.[1][3] This activation initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow.[1] Beyond its primary bronchodilator function, preclinical studies have suggested that this compound may also possess anti-inflammatory properties by inhibiting the release of asthmogenic mediators.
These application notes provide a comprehensive overview of the in vitro and in vivo research applications of this compound, including detailed experimental protocols and expected outcomes.
Data Presentation
Table 1: Clinical Efficacy of Oral this compound in Patients with Reversible Bronchospasm
| Treatment Group | Dose | Mean Maximum % Increase in FEV1 | Time to Maximum Effect (hours) |
| This compound | 0.250 mg | 15.8% | 2 |
| This compound | 0.500 mg | 24.3% | 2 |
| Salbutamol | 4 mg | 18.7% | 1 |
FEV1: Forced Expiratory Volume in 1 second. Data extracted from a double-blind clinical trial comparing oral this compound and Salbutamol.
Table 2: Effect of Oral this compound on Respiratory Muscle Endurance in COPD Patients
| Treatment Group | Time Point | Endurance Time (seconds) | p-value vs. Placebo |
| This compound | 2 hours post-treatment | 284.0 ± 48.0 | < 0.05 |
| Placebo | 2 hours post-treatment | 234.8 ± 48.1 | - |
| This compound | 8 hours post-treatment | 258.2 ± 40.4 | < 0.005 |
| Placebo | 8 hours post-treatment | 187.2 ± 31.1 | - |
Data from a double-blind, placebo-controlled, randomized crossover clinical trial in patients with COPD.
Table 3: Comparative Bronchodilator Effect of Inhaled this compound and Salbutamol
| Treatment | Dose | Route | Potency Comparison |
| This compound vs. Salbutamol | 1.675 mg (total) vs. 26 mg (total) | Oral | This compound is 12-16 times more potent. |
| This compound vs. Salbutamol | 1.5 mg (total) vs. 1.5 mg (total) | Inhaled | This compound is somewhat less potent. |
Data from a double-blind, double-dummy, randomized, crossover study in asthmatic patients.
Signaling Pathway
The mechanism of action of this compound, like other β2-adrenergic agonists, involves the activation of the Gs protein-coupled β2-adrenergic receptor. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in the relaxation of airway smooth muscle.
This compound signaling pathway leading to bronchodilation.
Experimental Protocols
In Vitro Assays
1. Airway Smooth Muscle Relaxation Assay
This assay assesses the direct relaxant effect of this compound on pre-contracted airway smooth muscle tissue.
-
Materials:
-
Isolated tracheal rings (e.g., from guinea pig or human)
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2
-
Isometric force transducer and data acquisition system
-
Contractile agonist (e.g., acetylcholine, histamine, or methacholine)
-
This compound stock solution
-
-
Protocol:
-
Mount tracheal rings in the organ baths under an optimal resting tension.
-
Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
-
Induce a stable contraction with a submaximal concentration of a contractile agonist.
-
Once a plateau in contraction is reached, add cumulative concentrations of this compound to the bath at regular intervals.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tone.
-
Construct a concentration-response curve and determine the EC50 value.
-
Workflow for airway smooth muscle relaxation assay.
2. Intracellular cAMP Measurement Assay
This assay quantifies the increase in intracellular cAMP levels in airway smooth muscle cells following stimulation with this compound.
-
Materials:
-
Human airway smooth muscle (HASM) cells
-
Cell culture reagents
-
This compound stock solution
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
-
Protocol:
-
Culture HASM cells to near confluency in appropriate well plates.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of this compound for a defined time period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the assay kit.
-
Generate a dose-response curve to determine the EC50 of this compound for cAMP production.
-
3. Mast Cell Degranulation Assay
This assay evaluates the potential anti-inflammatory effect of this compound by measuring its ability to inhibit the release of mediators from mast cells.
-
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Cell culture reagents
-
Sensitizing antibody (e.g., anti-DNP IgE)
-
Antigen (e.g., DNP-HSA)
-
This compound stock solution
-
Assay buffer
-
β-hexosaminidase substrate
-
-
Protocol:
-
Sensitize mast cells with an appropriate antibody overnight.
-
Wash the cells to remove unbound antibody and resuspend in assay buffer.
-
Pre-incubate the cells with different concentrations of this compound.
-
Induce degranulation by adding the specific antigen.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the amount of released β-hexosaminidase in the supernatant by adding the substrate and measuring the absorbance.
-
Calculate the percentage of inhibition of degranulation by this compound.
-
In Vivo Models
1. Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This model is used to assess the efficacy of this compound in a model of allergic airway inflammation and hyperresponsiveness.
-
Animals: BALB/c mice are commonly used.
-
Protocol:
-
Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in aluminum hydroxide.
-
Challenge: From day 21 to 23, challenge the mice with aerosolized OVA for a set duration each day.
-
Treatment: Administer this compound (e.g., via inhalation or intraperitoneal injection) at a predetermined dose and schedule before each OVA challenge. A vehicle control group should be included.
-
Assessment (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure the changes in lung resistance and compliance in response to increasing concentrations of methacholine using a whole-body plethysmograph or a specialized ventilator.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid and perform total and differential cell counts to assess airway inflammation (e.g., eosinophils, neutrophils).
-
Lung Histology: Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production (using H&E and PAS staining).
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.
-
-
Workflow for the OVA-induced asthma model.
2. Cigarette Smoke-Induced COPD Model in Mice
This model is used to evaluate the therapeutic potential of this compound in a model of chronic airway inflammation and emphysema.
-
Animals: C57BL/6 mice are often used.
-
Protocol:
-
Exposure: Expose mice to whole-body cigarette smoke for a specified duration (e.g., 4-6 months), typically for a few hours per day, 5 days a week. A control group exposed to room air should be included.
-
Treatment: Administer this compound (e.g., via inhalation or intraperitoneal injection) at a specified dose and frequency during the last few weeks or months of the smoke exposure period.
-
Assessment (at the end of the exposure period):
-
Pulmonary Function Tests: Measure lung function parameters such as forced expiratory volume in 0.1 seconds (FEV0.1) and forced vital capacity (FVC) using a specialized ventilator.
-
Lung Histology: Assess the degree of emphysema by measuring the mean linear intercept and destructive index in lung tissue sections. Also, evaluate airway inflammation and remodeling.
-
BAL Fluid Analysis: Analyze the cellular composition of BAL fluid, which typically shows an increase in macrophages and neutrophils in this model.
-
Inflammatory Mediators: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in BAL fluid or lung homogenates.
-
-
Conclusion
This compound is a selective β2-adrenergic receptor agonist with demonstrated efficacy as a bronchodilator. The provided application notes and protocols offer a framework for researchers to investigate its pharmacological properties in both in vitro and in vivo models of respiratory diseases. These methodologies can be adapted to further elucidate the mechanisms of action of this compound and to explore its full therapeutic potential in the context of asthma and COPD. Careful consideration of experimental design, including appropriate controls and endpoints, is crucial for obtaining robust and reproducible data.
References
- 1. Effect of a beta 2-agonist (this compound) on respiratory muscle strength and endurance in patients with COPD with irreversible airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: pharmacological profile of a unique structural feature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a double-blind clinical trial comparing this compound and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Broxaterol in Asthma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxaterol is a selective β2-adrenergic receptor agonist investigated for its bronchodilatory effects in the management of respiratory conditions such as asthma. As a β2-agonist, its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation and relief from asthma symptoms.[1][2] This document provides detailed application notes and protocols for the use of this compound in asthma research, including its mechanism of action, quantitative efficacy data, and comprehensive experimental methodologies.
Mechanism of Action
This compound exerts its therapeutic effects by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[1][2] This binding initiates a signaling cascade that leads to the relaxation of these muscles and subsequent widening of the airways.
The key steps in the signaling pathway are as follows:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor.[1]
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).
-
Smooth Muscle Relaxation: The inactivation of MLCK leads to the dephosphorylation of myosin light chains, resulting in the relaxation of the airway smooth muscle and bronchodilation.
Beyond its direct bronchodilatory effects, this compound has also been shown to inhibit the release of asthmogenic mediators, suggesting potential anti-inflammatory properties.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound, providing insights into its efficacy and safety profile.
Table 1: Clinical Efficacy of this compound in Asthma Patients
| Parameter | Dosage | Route of Administration | Key Findings | Reference |
| Clinical Improvement & FEV1 | 0.6-1.2 mg/day | Metered Dose Inhaler | Significant clinical improvement and increase in FEV1 in patients with reversible airflow obstruction and asthmatic children. | |
| 0.5-1.5 mg/day | Oral | Significant clinical improvement and increase in FEV1. | ||
| Comparison with Salbutamol | Not specified | Metered Dose Inhaler | More effective than salbutamol after a 3-month follow-up, with no evidence of tachyphylaxis. | |
| Comparison with Procaterol | 0.5 mg | Oral | Statistically faster bronchodilating effect compared to 0.05 mg of procaterol. | |
| Bronchial Hyperresponsiveness | 400 µg | Metered Dose Inhaler | Significantly reduced methacholine responsiveness at 30, 60, and 120 minutes post-dosing. | |
| 0.5 mg | Oral | Provided significantly greater protection against exercise-induced bronchospasm compared to clenbuterol (0.02 mg) and placebo. | ||
| 0.25 mg | Nebulizer Solution | Significantly prevented exercise-induced bronchospasm in children versus placebo. | ||
| Allergen-Induced Bronchoconstriction | 400 µg | Aerosol | Significantly inhibited immediate allergen-induced bronchoconstriction. |
Table 2: Comparative Potency of this compound
| Comparison Drug | Route of Administration | Potency Finding | Reference |
| Salbutamol | Oral | This compound was 12-16 times more potent as a bronchodilator. | |
| Salbutamol | Inhaled | This compound was somewhat less potent than salbutamol with respect to bronchodilation. |
Table 3: Safety and Tolerability of this compound
| Adverse Effects | Incidence | Details | Reference |
| Common Side Effects | Equal to or less than other β2-agonists | Tremor, nervousness, and palpitations. These were generally slight, transient, and dose-related. | |
| Withdrawal from Trials | 4.4% (12 out of 274 patients) | Due to adverse reactions. | |
| Cardiovascular Effects | Not reported | No clinically relevant changes in heart rate or blood pressure were observed. | |
| Laboratory Tests | No modifications | Did not alter ECG, hematological, hepatic, or renal laboratory tests. | |
| Metabolic Effects | None | No metabolic abnormalities or hypokalemia were caused by long-term treatment. |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in an asthma research setting.
In Vitro Experiment: β2-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for β1- and β2-adrenergic receptors.
Materials:
-
Rat heart and lung tissues
-
Homogenization buffer (e.g., Tris-HCl buffer)
-
[3H]dihydroalprenolol (radioligand)
-
This compound
-
Propranolol (for non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Excise rat heart and lung tissues and place them in ice-cold homogenization buffer.
-
Homogenize the tissues using a Polytron homogenizer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a series of tubes, add a fixed concentration of [3H]dihydroalprenolol.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand.
-
For determining non-specific binding, add a high concentration of propranolol.
-
Add the prepared membrane suspension to each tube.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the affinity of this compound for the receptors.
-
In Vitro Experiment: cAMP Accumulation Assay in Airway Smooth Muscle Cells
Objective: To measure the functional consequence of β2-adrenergic receptor activation by quantifying the intracellular accumulation of cAMP.
Materials:
-
Primary human airway smooth muscle (HASM) cells
-
Cell culture medium
-
This compound
-
Forskolin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA-based)
Protocol:
-
Cell Culture:
-
Culture HASM cells in appropriate medium until they reach the desired confluency.
-
Seed the cells into multi-well plates and allow them to adhere overnight.
-
-
Cell Treatment:
-
Pre-treat the cells with a PDE inhibitor for a short period to prevent cAMP degradation.
-
Add increasing concentrations of this compound or forskolin to the cells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding reaction.
-
Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
In Vivo Experiment: Bronchoprotective Effect in a Guinea Pig Model of Asthma
Objective: To evaluate the ability of this compound to protect against bronchoconstriction induced by a spasmogen in an animal model of asthma.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Ovalbumin (for sensitization)
-
Acetylcholine or histamine (bronchoconstrictor)
-
This compound
-
Whole-body plethysmograph
-
Nebulizer
Protocol:
-
Animal Sensitization (for allergen-induced models):
-
Sensitize guinea pigs by intraperitoneal injection of ovalbumin.
-
Administer a booster injection after a specific period (e.g., 14 days).
-
-
Drug Administration:
-
Administer this compound to the guinea pigs via inhalation (using a nebulizer connected to the plethysmography chamber) or oral gavage at various doses.
-
Include a vehicle control group.
-
-
Bronchoconstriction Challenge:
-
After a set pre-treatment time, expose the animals to an aerosol of a bronchoconstrictor (e.g., acetylcholine or histamine) for a defined period.
-
-
Measurement of Airway Resistance:
-
Place the conscious and unrestrained guinea pig in the whole-body plethysmograph.
-
Measure the specific airway resistance (sRaw) or enhanced pause (Penh) before and after the bronchoconstrictor challenge.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the bronchoconstrictor response for each dose of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound dose to determine the ED50 (the dose that provides 50% protection).
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Signaling pathway of this compound-induced bronchodilation.
Caption: Experimental workflow for in vivo bronchoprotection assay.
References
Application Notes and Protocols for Broxaterol in Chronic Obstructive Pulmonary Disease (COPD) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxaterol is a potent and selective β2-adrenergic receptor agonist that has demonstrated significant bronchodilatory and anti-inflammatory effects in preclinical and clinical studies.[1] Its unique isoxazole structure distinguishes it from catecholamine-based β2-agonists.[1] These properties make this compound a compound of interest for the therapeutic management of Chronic Obstructive Pulmonary Disease (COPD), a progressive lung disease characterized by airflow limitation and inflammation.
These application notes provide a summary of the available data on this compound's efficacy in relevant preclinical models of COPD and detailed protocols for its evaluation.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the activation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a signaling cascade that leads to bronchodilation and a reduction in airway inflammation.
Signaling Pathway of this compound in Airway Smooth Muscle Relaxation
Caption: this compound-mediated airway smooth muscle relaxation pathway.
Data Presentation
In Vitro Efficacy of this compound
| Assay | Species | Tissue | Parameter | Value | Reference |
| Bronchodilator Activity | Guinea Pig | Trachea | pD2 | Data suggests high potency, similar to salbutamol in vitro.[1] Specific pD2 value not available in the searched literature. | [1] |
| Anti-inflammatory Activity | - | - | Inhibition of asthmogenic mediator release | Effective in vitro. Specific IC50 values not available in the searched literature. | [1] |
In Vivo Efficacy of this compound
| Model | Species | Treatment | Key Findings | Reference |
| Allergen-induced bronchoconstriction | Human (asthmatic patients) | 400 micrograms (aerosol) | Significantly inhibited immediate bronchoconstriction. | |
| Exercise-induced bronchospasm | Human (asthmatic patients) | 0.5 mg (oral) | Provided significant protection. | |
| Methacholine challenge | Human (asthmatic patients) | 400 micrograms (aerosol) | Significantly reduced methacholine responsiveness. | |
| Respiratory Muscle Endurance | Human (COPD patients) | 0.5 mg three times a day (oral) for 7 days | Significantly improved respiratory muscle endurance time. | |
| Lung Function in COPD | Human (COPD patients) | 200 micrograms (intravenous) | Slight but significant increase in Vital Capacity (VC) and Forced Expiratory Volume in one second (FEV1). |
Experimental Protocols
Protocol 1: In Vitro Assessment of Bronchodilator Activity in Guinea Pig Tracheal Rings
This protocol is a standard method for evaluating the relaxant properties of β2-agonists on airway smooth muscle.
Objective: To determine the potency (EC50 or pD2 value) of this compound in relaxing pre-contracted guinea pig tracheal smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Histamine or Methacholine (contractile agents)
-
This compound hydrochloride (Z 1170)
-
Isoprenaline (positive control)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Prepare tracheal ring segments (2-3 cartilage rings wide).
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
Induce a stable contraction with a submaximal concentration of histamine (e.g., 1 µM) or methacholine.
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until maximal relaxation is achieved.
-
At the end of the experiment, add a high concentration of a standard β-agonist like isoprenaline to determine the maximal possible relaxation.
-
Calculate the percentage of relaxation at each this compound concentration relative to the maximal relaxation induced by isoprenaline.
-
Plot the concentration-response curve and determine the EC50 or pD2 value.
Caption: Workflow for in vitro bronchodilator activity assessment.
Protocol 2: In Vivo Assessment of Anti-inflammatory Effects in a Lipopolysaccharide (LPS)-Induced COPD Mouse Model
This protocol outlines a method to evaluate the anti-inflammatory properties of this compound in a mouse model of COPD induced by LPS.
Objective: To assess the effect of this compound on inflammatory cell infiltration and cytokine levels in the bronchoalveolar lavage fluid (BALF) of LPS-challenged mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound hydrochloride
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical instruments for tracheotomy
-
Centrifuge and hemocytometer
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Induction of COPD Model:
-
Administer LPS (e.g., 10 µg in 50 µL of PBS) intranasally to mice on day 1 and day 4.
-
-
This compound Administration:
-
Administer this compound (dosage to be determined based on dose-response studies; can be administered intraperitoneally, orally, or via inhalation) daily from day 1 to day 7. A vehicle control group should be included.
-
-
Bronchoalveolar Lavage (BAL):
-
On day 8, anesthetize the mice.
-
Perform a tracheotomy and cannulate the trachea.
-
Lavage the lungs with three instillations of 0.5 mL of ice-cold PBS.
-
Pool the recovered BALF.
-
-
Cell Analysis:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (macrophages, neutrophils, lymphocytes).
-
-
Cytokine Analysis:
-
Use the supernatant from the centrifuged BALF to measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using specific ELISA kits.
-
Statistical Analysis:
-
Compare the total and differential cell counts and cytokine levels between the vehicle-treated LPS group and the this compound-treated LPS group using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Workflow for in vivo anti-inflammatory efficacy testing.
Conclusion
This compound is a promising β2-adrenergic receptor agonist with both bronchodilatory and anti-inflammatory potential relevant to the treatment of COPD. The provided protocols offer a framework for researchers to further investigate its efficacy in established preclinical models. Future studies should focus on generating more extensive quantitative data in cigarette smoke and elastase-induced COPD models to comprehensively characterize the therapeutic profile of this compound.
References
Preparing Broxaterol Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Broxaterol is a selective β2-adrenoreceptor agonist investigated for its bronchodilatory effects, making it a compound of interest in respiratory disease research.[1][2] As with any in vitro or in vivo study, the accurate and consistent preparation of stock solutions is fundamental to obtaining reliable and reproducible experimental results. These application notes provide a comprehensive guide to preparing, storing, and utilizing this compound stock solutions for various research applications.
Physicochemical and Pharmacological Properties of this compound
A clear understanding of this compound's properties is essential for proper handling and solution preparation.
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol | [3] |
| Synonyms | Z 1170 | [1] |
| Molecular Formula | C₉H₁₅BrN₂O₂ | [2] |
| Molecular Weight | 263.13 g/mol | |
| Mechanism of Action | Selective β2-adrenoreceptor agonist |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
| Parameter | Recommendation | Source(s) |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Powder Storage | -20°C for up to 3 years | |
| Stock Solution Storage | -80°C for up to 1 year in a suitable solvent | |
| Storage Practice | Aliquot to avoid repeated freeze-thaw cycles |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in DMSO
Objective: To determine the maximum soluble concentration of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 5 mg) into a sterile microcentrifuge tube.
-
Add a small, measured volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source for any undissolved particulates.
-
If the powder has completely dissolved, continue to add small, known volumes of this compound powder (e.g., 1 mg at a time), vortexing thoroughly after each addition, until a saturated solution is achieved (i.e., undissolved particles remain after vigorous vortexing).
-
Calculate the final concentration in mg/mL and convert to molarity (M) using the molecular weight (263.13 g/mol ).
Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 263.13 g/mol = 2.63 mg
-
-
Weighing: Carefully weigh approximately 2.63 mg of this compound powder on an analytical balance.
-
Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.
-
Mixing: Cap the tube securely and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber, or foil-wrapped tubes to protect from light. Store the aliquots at -80°C.
Protocol 3: Preparation of Working Solutions for In Vitro and In Vivo Experiments
Objective: To dilute the high-concentration stock solution to final experimental concentrations.
For In Vitro Cell-Based Assays:
-
Typical Working Concentrations: For β2-agonists, in vitro working concentrations typically range from 1 µM to 10 µM. A concentration-response curve is recommended to determine the optimal concentration for your specific cell line and endpoint.
-
Procedure (for a 10 µM working solution):
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into your cell culture medium.
-
Ensure the final DMSO concentration is below cytotoxic levels (e.g., ≤0.5%).
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
-
For In Vivo Animal Studies:
-
Reported Dosages:
-
In dogs, intravenous boluses of 100 µg/kg and 200 µg/kg have been used.
-
In humans, an infusion of 200 µg has been administered. Oral doses of 0.5 mg three times a day have also been reported.
-
-
Procedure:
-
The preparation of the final dosing solution will depend on the route of administration (e.g., intravenous, oral gavage) and the required vehicle.
-
The DMSO stock solution can be diluted in a suitable vehicle such as saline or phosphate-buffered saline (PBS).
-
For injections, ensure the final solution is sterile and the DMSO concentration is minimized to avoid toxicity. Co-solvents like PEG300 or Tween 80 may be used to improve solubility in aqueous solutions.
-
Always consult relevant animal welfare guidelines and institutional protocols for drug administration.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols for In Vitro Delivery of Broxaterol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and delivery of Broxaterol, a potent and selective β2-adrenergic receptor agonist, for in vitro experiments. The information is intended to guide researchers in pharmacology, respiratory biology, and drug development in designing and executing robust in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Introduction to this compound
This compound is a selective β2-adrenergic receptor agonist characterized by its bronchodilatory and anti-inflammatory properties.[1][2] In vitro studies have confirmed its efficacy in relaxing bronchial smooth muscle and inhibiting the release of inflammatory mediators from mast cells.[1][2] Its mechanism of action is primarily mediated through the activation of the β2-adrenergic receptor signaling pathway.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a signaling cascade that leads to the relaxation of airway smooth muscle and the inhibition of inflammatory cell activation.
The key steps in the signaling pathway are:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of target cells, such as airway smooth muscle cells or mast cells.
-
G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs protein releases its α subunit (Gαs), which is bound to GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase. These events ultimately lead to smooth muscle relaxation and the stabilization of mast cells, preventing the release of histamine and other inflammatory mediators.
References
Application Notes and Protocols for the Use of Broxaterol in Primary Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxaterol is a potent and selective beta-2 adrenergic receptor agonist known for its bronchodilatory effects, making it a molecule of interest for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary mechanism of action involves the relaxation of bronchial smooth muscle.[1] Beyond this, this compound and other beta-2 agonists exhibit anti-inflammatory properties that are crucial for mitigating the chronic inflammation characteristic of many respiratory diseases.[1] These application notes provide a comprehensive overview of the use of this compound in primary human bronchial epithelial cells (HBECs), a critical in vitro model for studying airway biology and drug effects.
Primary HBECs represent the first line of defense in the respiratory tract and are key players in the inflammatory response. Understanding the effects of this compound on these cells is vital for elucidating its full therapeutic potential. These notes and protocols will detail this compound's mechanism of action, its effects on cellular signaling, and provide standardized procedures for conducting experiments with primary HBECs.
Mechanism of Action
This compound, as a beta-2 adrenergic receptor agonist, primarily exerts its effects through the activation of a Gs protein-coupled receptor. This initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological and cellular responses.
The key steps in the signaling pathway are:
-
Receptor Binding: this compound binds to the beta-2 adrenergic receptors on the surface of human bronchial epithelial cells.
-
G-protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.
-
Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cAMP.
-
PKA Activation: Increased intracellular cAMP leads to the activation of PKA.
-
Downstream Effects: PKA phosphorylates target proteins, leading to modulation of inflammation and other cellular processes.
Data Presentation
While specific quantitative data for this compound in primary HBECs is limited in publicly available literature, data from studies using the structurally and functionally similar short-acting beta-2 agonist salbutamol (albuterol) can provide valuable insights. The following tables summarize representative quantitative data on the effects of salbutamol on primary HBECs.
Table 1: Effect of Salbutamol on Cytokine Release from Primary Human Bronchial Epithelial Cells
| Cytokine | Treatment Condition | Salbutamol Concentration (M) | % Inhibition / Change | Reference |
| GM-CSF | Stimulated with IL-1β + IFN-γ | 10⁻⁶ | Significant suppression | [2][3] |
| IL-6 | Stimulated with TNF-α | 10⁻⁵ | Reduction | |
| IL-8 | Stimulated with CSE | 10⁻⁶ | Reduction | |
| IL-1β | Stimulated with CSE | 10⁻⁶ | Reduction | |
| RANTES | Stimulated with IL-4 + TNF-α | 10⁻⁸ | ~88% inhibition |
CSE: Cigarette Smoke Extract
Table 2: Effect of Salbutamol on cAMP Production in Primary Human Bronchial Epithelial Cells
| Parameter | Salbutamol Concentration (M) | cAMP Production (fmol/µg protein) | Reference |
| Baseline | 0 | 4.5 ± 0.7 | |
| Stimulated | 10⁻⁴ | 137.4 ± 38.7 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effects of this compound on primary human bronchial epithelial cells.
Protocol 1: Culture of Primary Human Bronchial Epithelial Cells
This protocol describes the expansion and maintenance of primary HBECs.
Materials:
-
Primary Human Bronchial Epithelial Cells (cryopreserved vial)
-
Bronchial Epithelial Cell Growth Medium (BEGM) BulletKit (or equivalent)
-
Collagen-coated T-75 flasks and multi-well plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin/EDTA solution
-
Trypsin neutralizing solution
-
Cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Pre-warm the BEGM complete medium and PBS to 37°C.
-
Rapidly thaw the cryopreserved vial of primary HBECs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed BEGM.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 15 mL of fresh BEGM.
-
Seed the cells into a collagen-coated T-75 flask.
-
Incubate at 37°C with 5% CO₂.
-
Change the medium every 48 hours until the cells reach 80-90% confluency.
-
To passage, wash the cells with PBS, add Trypsin/EDTA, and incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with trypsin neutralizing solution and centrifuge the cells.
-
Resuspend the cell pellet in fresh BEGM and seed into new collagen-coated flasks or plates for experiments.
Protocol 2: Measurement of Intracellular cAMP Levels
This protocol outlines the procedure for quantifying intracellular cAMP in response to this compound treatment.
Materials:
-
Primary HBECs cultured in 24-well plates
-
This compound stock solution
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX)
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer (provided with the EIA kit)
-
Plate reader
Procedure:
-
Seed primary HBECs in a 24-well plate and grow to confluency.
-
Wash the cells twice with pre-warmed PBS.
-
Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Aspirate the pre-incubation buffer and add the this compound dilutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Aspirate the treatment solutions and lyse the cells with the provided cell lysis buffer.
-
Perform the cAMP EIA according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cAMP concentrations based on the standard curve.
Protocol 3: PKA Activity Assay
This protocol describes how to measure the activity of PKA following this compound stimulation.
Materials:
-
Primary HBECs cultured in 6-well plates
-
This compound stock solution
-
PKA activity assay kit (colorimetric or fluorescent)
-
Cell lysis buffer (specific to the PKA assay kit)
-
Protein assay reagent (e.g., BCA)
-
Plate reader
Procedure:
-
Culture primary HBECs in 6-well plates to confluency.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using the PKA assay kit's lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant.
-
Perform the PKA activity assay on equal amounts of protein from each sample, following the kit manufacturer's protocol.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate PKA activity relative to the total protein concentration.
Protocol 4: Quantification of Cytokine and Chemokine Release
This protocol details the measurement of inflammatory mediators released from primary HBECs after this compound treatment.
Materials:
-
Primary HBECs cultured in 24-well plates
-
Pro-inflammatory stimulus (e.g., TNF-α, IL-1β, or cigarette smoke extract)
-
This compound stock solution
-
ELISA or multiplex immunoassay kits for target cytokines/chemokines (e.g., IL-6, IL-8)
-
Cell culture medium
-
Plate reader
Procedure:
-
Seed primary HBECs in a 24-well plate and grow to confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Add the pro-inflammatory stimulus to the wells (with this compound still present).
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA or multiplex immunoassay according to the manufacturer's instructions to quantify the concentration of the target cytokines/chemokines.
-
Read the results using a plate reader and calculate the concentrations based on the standard curves.
Conclusion
This compound holds promise as a therapeutic agent for respiratory diseases, not only due to its bronchodilatory properties but also its potential anti-inflammatory effects on the airway epithelium. The protocols and information provided in these application notes offer a framework for researchers to investigate the cellular and molecular effects of this compound in a physiologically relevant in vitro model system. While quantitative data from closely related beta-2 agonists serve as a valuable guide, further studies are warranted to establish the specific dose-response relationships and efficacy of this compound in primary human bronchial epithelial cells. Such research will be instrumental in advancing our understanding of this compound and its potential clinical applications.
References
Application Notes and Protocols for Broxaterol Treatment of Ex Vivo Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broxaterol is a potent and selective β2-adrenergic receptor agonist, demonstrating significant bronchodilatory effects.[1][2] This document provides detailed application notes and protocols for the treatment of ex vivo lung tissue with this compound, intended to guide researchers in investigating its pharmacological effects in a controlled experimental setting. The protocols outlined below are based on established methodologies for ex vivo lung perfusion (EVLP) and can be adapted for specific research needs.
Mechanism of Action: this compound selectively binds to β2-adrenergic receptors on the surface of airway smooth muscle cells.[3][4] This interaction activates the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates and inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, leading to the relaxation of airway smooth muscle and subsequent bronchodilation. Beyond its bronchodilatory effects, this compound has also been shown to possess anti-inflammatory properties.
Data Presentation
The following tables summarize representative quantitative data from ex vivo lung perfusion studies involving β2-adrenergic receptor agonists. While specific data for this compound in an ex vivo lung model is limited, these data from other agonists like salbutamol provide an expected range of effects.
Table 1: Physiological Effects of β2-Adrenergic Agonist Treatment in Ex Vivo Lung Perfusion (EVLP)
| Parameter | Control Group | β2-Agonist Group | Percentage Change | Reference |
| Peak Airway Pressure (cmH2O) | 15 ± 2 | 10 ± 1.5 | ↓ 33% | |
| Dynamic Pulmonary Compliance (mL/cmH2O) | 45 ± 5 | 65 ± 7 | ↑ 44% | |
| Pulmonary Vascular Resistance (dyn·s/cm5) | 600 ± 50 | 400 ± 40 | ↓ 33% | |
| Mean Pulmonary Artery Pressure (mmHg) | 21 ± 1 | 16 ± 1 | ↓ 24% | |
| Wet-to-Dry Lung Weight Ratio | 6.5 ± 0.5 | 5.0 ± 0.4 | ↓ 23% |
Table 2: Biochemical Effects of β2-Adrenergic Agonist Treatment in Ex Vivo Lung Perfusion (EVLP)
| Parameter | Control Group | β2-Agonist Group | Percentage Change | Reference |
| Cyclic Adenosine Monophosphate (cAMP) in Lung Tissue (pmol/mg protein) | 150 ± 20 | 300 ± 35 | ↑ 100% | |
| Total Adenosine Nucleotide (TAN) in Lung Tissue (nmol/mg dry weight) | 8 ± 1 | 12 ± 1.5 | ↑ 50% | |
| Interleukin-8 (IL-8) in Perfusate (pg/mL) | 500 ± 60 | 300 ± 40 | ↓ 40% |
Signaling and Experimental Workflow Diagrams
Signaling Pathway of this compound
Caption: this compound's signaling cascade leading to smooth muscle relaxation.
Experimental Workflow for Ex Vivo Lung Perfusion (EVLP)
Caption: A generalized workflow for treating ex vivo lung tissue with this compound.
Experimental Protocols
Protocol 1: Preparation of Isolated Perfused Lung
This protocol describes the general procedure for setting up an ex vivo lung perfusion system. Specific parameters may vary based on the animal model and equipment.
Materials:
-
Isolated lung block (e.g., from rodent, porcine, or human donor)
-
Ventilator
-
Perfusion pump
-
Oxygenator
-
Heater/cooler unit
-
Reservoir for perfusate
-
Pressure transducers
-
Krebs-Henseleit buffer or a similar physiological salt solution
-
Bovine Serum Albumin (BSA)
-
Heparin
-
Surgical instruments
Procedure:
-
Lung Procurement: Harvest the lung block from the donor animal using established surgical techniques. Cannulate the pulmonary artery and trachea.
-
Circuit Priming: Prime the EVLP circuit with the physiological salt solution containing BSA and heparin. De-air the entire circuit.
-
Lung Connection: Connect the pulmonary artery cannula to the arterial line of the EVLP circuit and the tracheal cannula to the ventilator.
-
Initiate Perfusion: Start the perfusion at a low flow rate and gradually increase to the target physiological flow. Maintain the perfusate temperature at 37°C.
-
Initiate Ventilation: Begin mechanical ventilation with appropriate tidal volumes and respiratory rate for the specific lung size. Use a positive end-expiratory pressure (PEEP) to maintain alveolar recruitment.
-
Stabilization: Allow the lung to stabilize for a period of 30-60 minutes. During this time, monitor baseline physiological parameters such as pulmonary artery pressure, peak airway pressure, and dynamic compliance.
Protocol 2: this compound Treatment and a ssessment of Bronchodilation
This protocol details the administration of this compound to the ex vivo lung preparation and the assessment of its bronchodilatory effects.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Micropipettes
-
Syringe pump (for continuous infusion) or nebulizer (for aerosolized delivery)
-
Data acquisition system to record physiological parameters
Procedure:
-
Baseline Measurement: After the stabilization period, record baseline physiological data for at least 15 minutes.
-
Induce Bronchoconstriction (Optional): To assess the relaxant effect of this compound, bronchoconstriction can be induced by adding a contractile agent (e.g., methacholine, histamine) to the perfusate or by ventilating with a hypoxic gas mixture.
-
This compound Administration:
-
Perfusate Administration: Prepare a stock solution of this compound in the vehicle. Administer a bolus dose or a continuous infusion into the perfusate to achieve the desired final concentration (e.g., 10⁻⁸ M to 10⁻⁶ M).
-
Aerosol Administration: If using a nebulizer, introduce a defined dose of this compound into the inspiratory limb of the ventilation circuit.
-
-
Data Recording: Continuously monitor and record pulmonary artery pressure, peak airway pressure, and dynamic compliance throughout the experiment.
-
Dose-Response Curve (Optional): To determine the potency of this compound, a cumulative dose-response curve can be generated by sequentially adding increasing concentrations of the drug.
-
Data Analysis: Calculate the percentage change in physiological parameters from baseline or from the peak of induced bronchoconstriction.
Protocol 3: Assessment of Anti-Inflammatory Effects
This protocol outlines a method to investigate the anti-inflammatory properties of this compound in the ex vivo lung model.
Materials:
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
Sample collection tubes
-
ELISA kits for cytokines (e.g., IL-8, TNF-α)
-
Reagents for myeloperoxidase (MPO) assay (for neutrophil quantification)
Procedure:
-
Inflammatory Challenge: After the stabilization period, introduce an inflammatory stimulus such as LPS into the perfusate.
-
This compound Treatment: Administer this compound as described in Protocol 2, either before, during, or after the inflammatory challenge, depending on the experimental question (prophylactic vs. therapeutic effect).
-
Sample Collection: Collect perfusate samples at various time points (e.g., 0, 1, 2, 4 hours) after the inflammatory challenge. At the end of the experiment, collect lung tissue biopsies.
-
Cytokine Analysis: Measure the concentration of pro-inflammatory cytokines in the perfusate samples using ELISA kits.
-
Neutrophil Sequestration: Homogenize lung tissue biopsies and perform an MPO assay to quantify the extent of neutrophil infiltration.
-
Histological Analysis: Fix lung tissue samples in formalin, embed in paraffin, and perform histological staining (e.g., Hematoxylin and Eosin) to assess tissue injury and inflammation.
-
Data Analysis: Compare the levels of inflammatory markers and the degree of tissue inflammation between the control, LPS-only, and LPS + this compound groups.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on ex vivo lung tissue. These methodologies allow for the detailed examination of its bronchodilatory and anti-inflammatory properties in a physiologically relevant model, providing valuable insights for preclinical drug development and respiratory research. Researchers should adapt these protocols to their specific experimental needs and available resources, ensuring careful control and monitoring of all parameters.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Broxaterol Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Broxaterol in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective beta-2 adrenergic receptor agonist.[1] Its mechanism of action involves binding to beta-2 adrenergic receptors on the cell surface, which are predominantly found in the smooth muscle cells of the airways.[2] This binding activates the intracellular enzyme adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of smooth muscle cells.[2]
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: While specific EC50 values for this compound in various cell lines are not widely published, preclinical in vitro studies have demonstrated that it has a similar potency to Salbutamol.[2] Therefore, as a starting point, you can use a concentration range similar to that used for Salbutamol in comparable assays. We recommend performing a dose-response experiment starting from 1 nM to 10 µM to determine the optimal concentration for your specific cell line and assay conditions.
Q3: Which cell lines are appropriate for studying the effects of this compound?
A3: The choice of cell line will depend on your research question. For studying bronchodilation and respiratory-related effects, human airway smooth muscle (HASM) cells or cell lines like A549 (human lung adenocarcinoma) that endogenously express beta-2 adrenergic receptors are suitable. For more general mechanistic studies or if your cell line of interest does not endogenously express the receptor, you can use cell lines like CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) that have been stably transfected to express the human beta-2 adrenergic receptor.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time depends on the specific assay and the cellular response you are measuring. For signaling events like cAMP production or PKA activation, effects are often rapid and can be observed within 5 to 60 minutes. For longer-term assays, such as those measuring changes in gene expression or cell viability, incubation times of 24 to 72 hours may be necessary. It is highly recommended to perform a time-course experiment to determine the optimal incubation period for your specific experimental setup.
Q5: Should I be concerned about the cytotoxic effects of this compound?
A5: While this compound is a selective agonist, high concentrations or prolonged exposure may lead to off-target effects or cellular stress, potentially impacting cell viability. It is crucial to perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) in parallel with your functional assays to ensure that the observed effects are not due to cytotoxicity.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Question: My dose-response curve for this compound is not consistent, and I see large error bars. What could be the cause?
-
Answer:
-
Inconsistent Cell Seeding: Ensure your cells are evenly distributed in the wells. After seeding, let the plate sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator.
-
Pipetting Errors: Calibrate your pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate media components and your compound. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase at the time of the experiment. Use cells with a low passage number to avoid phenotypic drift.
-
Issue 2: No significant response to this compound.
-
Question: I am not observing the expected increase in cAMP or downstream signaling after treating my cells with this compound. What should I check?
-
Answer:
-
Receptor Expression: Confirm that your chosen cell line expresses a sufficient level of functional beta-2 adrenergic receptors. You can verify this through techniques like qPCR, western blotting, or by using a positive control agonist like Isoproterenol or Salbutamol.
-
Compound Integrity: Ensure that your this compound stock solution is prepared correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the changes. For cAMP assays, consider using a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of cAMP and amplify the signal.
-
Incubation Time: The signaling cascade may be very rapid. Try shorter incubation times (e.g., 5, 15, 30 minutes) to capture the peak response.
-
Issue 3: Unexpected decrease in signal at high this compound concentrations (Hook Effect).
-
Question: In my cAMP assay, the signal increases with the this compound concentration up to a certain point and then starts to decrease at the highest concentrations. Why is this happening?
-
Answer: This "Hook Effect" can occur in competitive immunoassays for cAMP. At very high concentrations of cellular cAMP, the excess unlabeled cAMP can interfere with the binding of both the labeled cAMP and the antibody to the assay plate, leading to a paradoxical decrease in the signal. To address this, extend the dilution range of this compound in your dose-response curve to include lower concentrations and ensure your measurements fall within the linear range of the assay.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Cell-Based Assays
| Assay Type | Cell Line Examples | Suggested Concentration Range | Key Considerations |
| cAMP Accumulation | CHO-β2AR, HEK293-β2AR, A549 | 1 nM - 1 µM | A 15-30 minute incubation is a good starting point. The use of a PDE inhibitor (e.g., IBMX) is recommended. |
| PKA Activation | CHO-β2AR, HEK293-β2AR, HASM | 10 nM - 1 µM | Effects are typically rapid (15-60 minutes). Monitor phosphorylation of PKA substrates (e.g., CREB). |
| Cell Viability (Toxicity) | Any relevant cell line | 100 nM - 100 µM | Incubate for 24-72 hours to assess potential long-term cytotoxic effects. |
| Functional Assays (e.g., Smooth Muscle Relaxation) | Primary Airway Smooth Muscle Cells | 1 nM - 10 µM | The optimal concentration will be highly dependent on the tissue or cell source and the specific endpoint. |
Note: The suggested concentration ranges are based on the known in vitro potency of Salbutamol, which is similar to that of this compound. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol provides a general guideline for measuring intracellular cAMP levels in response to this compound stimulation using a competitive immunoassay kit.
-
Cell Seeding: Seed cells (e.g., CHO-β2AR or A549) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform a serial dilution in serum-free media containing a PDE inhibitor (e.g., 0.5 mM IBMX) to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions for your specific cAMP assay kit.
-
Perform the cAMP measurement following the kit's protocol. This typically involves the incubation of the cell lysate with a labeled cAMP conjugate and an anti-cAMP antibody.
-
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in your samples based on the standard curve. Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a method to assess the potential cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density for a 24-72 hour incubation period. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin) and an untreated control.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the this compound concentration.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound.
Caption: Troubleshooting decision tree.
References
Broxaterol Solubility and Handling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues and handling Broxaterol in experimental settings. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective β2 adrenoreceptor agonist.[1][2] Its mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors. This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation. This makes it a compound of interest for respiratory disease research.[1]
Q2: What are the basic chemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its effective use in experiments.
| Property | Value |
| Chemical Formula | C₉H₁₅BrN₂O₂ |
| Molecular Weight | 263.13 g/mol |
| Appearance | Solid powder |
| CAS Number | 76596-57-1 |
Q3: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store the solid form of this compound at -20°C for long-term storage (up to 3 years).[2]
-
Stock Solutions: For solutions prepared in a solvent, it is recommended to store them at -80°C for up to 1 year.[2]
Troubleshooting this compound Solubility
Q4: I'm having trouble dissolving this compound. What should I do?
If you are encountering issues with dissolving this compound powder, consider the following troubleshooting steps:
-
Sonication: Using an ultrasonic bath can help to break up aggregates and accelerate the dissolution process.
-
Gentle Warming: Gently warming the solution in a water bath (e.g., up to 37°C) can increase the solubility of the compound. However, be cautious with temperature as excessive heat can degrade the compound.
-
Start with a Small-Scale Test: Before preparing a large volume of solution, it's advisable to perform a small-scale solubility test with your specific batch of this compound to determine the optimal solvent and concentration.
Q5: My this compound solution is cloudy or has precipitates. What could be the cause and how can I fix it?
Precipitation can occur for several reasons, especially when diluting a stock solution into an aqueous buffer or cell culture medium.
-
Cause: The most common reason is that the concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium. Organic solvents like DMSO can hold a much higher concentration of the compound than aqueous solutions.
-
Solution:
-
Vortexing/Sonication: Vortex the solution vigorously or place it in an ultrasonic bath to see if the precipitate redissolves.
-
Increase Solvent Concentration in Final Solution: If possible for your experimental design, slightly increasing the final concentration of the organic solvent (e.g., DMSO) may help to keep the compound in solution. However, be mindful of the solvent's potential toxicity to cells. For most cell lines, the final DMSO concentration should not exceed 0.5%.
-
Prepare a More Dilute Stock Solution: If the issue persists, you may need to prepare a less concentrated stock solution and adjust the volume you add to your final preparation accordingly.
-
Q6: Are there any known solubility values for this compound in common solvents?
Experimental Protocols & Methodologies
Q7: How do I prepare a stock solution of this compound for in vitro cell culture experiments?
Here is a general protocol for preparing a this compound stock solution in DMSO for cell-based assays:
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture medium.
Materials:
-
This compound powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Methodology:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the Compound: In a sterile environment, carefully weigh the desired amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of cell culture grade DMSO to the weighed this compound to achieve your target stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator for a few minutes to ensure the compound is completely dissolved. Visually inspect the solution for any undissolved particles.
-
Sterile Filtration (Optional but Recommended): For cell culture applications, it is good practice to sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Q8: Can you provide a protocol for preparing an in vivo formulation of this compound?
The following protocol is adapted from a supplier's recommendation for preparing a this compound formulation for animal experiments.
Objective: To prepare a clear solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes and syringes
Methodology:
-
Prepare the Mother Liquor: Dissolve the required amount of this compound in DMSO to create a concentrated mother liquor. For example, to achieve a final working solution of 2 mg/mL with the formulation below, you could dissolve 2 mg of this compound in 50 µL of DMSO (mother liquor concentration of 40 mg/mL).
-
Add Co-solvents: To the DMSO mother liquor, add PEG300 and mix well until the solution is clear.
-
Add Surfactant: Add Tween 80 to the mixture and mix thoroughly until clear.
-
Add Aqueous Component: Finally, add saline or PBS to the mixture to reach the final desired volume and concentration. Mix well.
-
Example Formulation Ratio: A commonly used vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
Important Note: This is a general guideline. The final formulation may need to be optimized based on the specific animal model, route of administration, and desired dosage.
Visualizing this compound's Mechanism of Action
Signaling Pathway of this compound
As a β2 adrenoreceptor agonist, this compound initiates a well-defined signaling cascade within target cells, such as smooth muscle cells in the airways.
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Preparing this compound Solutions
The following diagram outlines the general workflow for preparing this compound solutions for experimental use.
References
Broxaterol Stability Technical Support Center
Welcome to the Broxaterol Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] It is crucial to control these parameters to minimize degradation.
Q2: What is the recommended pH range for maintaining this compound stability in aqueous solutions?
A2: While specific data for this compound is limited, many pharmaceutical compounds exhibit optimal stability at a specific pH range.[3] For beta-2 adrenergic agonists, a slightly acidic to neutral pH is often preferred. It is recommended to perform preliminary pH stability studies to determine the optimal pH for your specific experimental conditions.
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures can accelerate the degradation of this compound.[1][4] It is generally recommended to store this compound solutions at refrigerated temperatures (2-8 °C) to minimize thermal degradation. For long-term storage, freezing (-20 °C or below) may be appropriate, but freeze-thaw cycles should be avoided.
Q4: Is this compound sensitive to light?
A4: Many pharmaceutical compounds are susceptible to photodegradation when exposed to light, particularly UV light. To prevent potential photodegradation, it is recommended to protect this compound solutions from light by using amber vials or by wrapping the container with aluminum foil.
Q5: Can I use common excipients with this compound in my formulations?
A5: While this compound is a robust molecule, compatibility with all excipients cannot be guaranteed. Some excipients may contain reactive impurities that can lead to degradation. It is advisable to conduct compatibility studies with your chosen excipients under accelerated conditions to ensure the stability of the final formulation.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in solution.
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect pH of the solution. | Measure the pH of your this compound solution. Adjust the pH to a slightly acidic or neutral range using appropriate buffers. | Extreme pH values can catalyze hydrolytic degradation of the isoxazole ring or side chain modifications. |
| Elevated storage temperature. | Store the this compound solution at the recommended temperature (2-8 °C for short-term, -20 °C for long-term). Avoid leaving the solution at room temperature for extended periods. | Higher temperatures increase the rate of chemical degradation reactions. |
| Exposure to light. | Protect the solution from light by storing it in an amber vial or wrapping the container in foil. | Photons can provide the energy needed to initiate degradation reactions. |
| Oxidative degradation. | De-gas your solvent before preparing the solution. Consider adding a suitable antioxidant if compatible with your experimental design. | Dissolved oxygen can lead to oxidative degradation of the molecule. |
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound solution.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound. | Perform a forced degradation study to identify potential degradation products. This involves subjecting the this compound solution to stress conditions (acid, base, peroxide, heat, light). | The unknown peaks are likely degradation products. Identifying them helps in understanding the degradation pathway and developing a stability-indicating analytical method. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank solvent injection in your HPLC to check for contaminants. | Impurities in the solvent or on glassware can appear as extraneous peaks. |
| Interaction with container. | If using a plastic container, consider switching to a glass vial to rule out leaching or adsorption. | Certain plastics may interact with the drug substance or leach impurities into the solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a buffer of known pH).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of this compound stock solution at 80°C for 48 hours in the dark.
-
Photodegradation: Expose 1 mL of this compound stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the UV spectrum.
-
If available, use LC-MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
| Chromatographic Conditions | Parameters |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). |
| Gradient | Start with a low percentage of Solvent B and gradually increase it over the run time to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Hypothetical Stability of this compound Solution (1 mg/mL) under Different Storage Conditions
| Storage Condition | Time (days) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) |
| 2-8 °C (Protected from light) | 0 | 100.0 | 0.0 |
| 7 | 99.5 | < 0.1 | |
| 30 | 98.2 | 0.5 | |
| 90 | 95.8 | 1.8 | |
| 25 °C (Protected from light) | 0 | 100.0 | 0.0 |
| 7 | 96.3 | 1.2 | |
| 30 | 88.7 | 5.4 | |
| 90 | 75.1 | 12.6 | |
| 40 °C (Protected from light) | 0 | 100.0 | 0.0 |
| 7 | 85.2 | 6.9 | |
| 30 | 62.5 | 21.3 | |
| 90 | 38.9 | 45.7 |
Table 2: Hypothetical Effect of pH on this compound Stability at 40°C
| pH | Time (hours) | This compound Remaining (%) |
| 3.0 | 0 | 100.0 |
| 24 | 98.1 | |
| 72 | 95.4 | |
| 5.0 | 0 | 100.0 |
| 24 | 99.2 | |
| 72 | 97.8 | |
| 7.0 | 0 | 100.0 |
| 24 | 98.5 | |
| 72 | 96.1 | |
| 9.0 | 0 | 100.0 |
| 24 | 92.3 | |
| 72 | 81.7 |
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing this compound degradation and the resulting consequences.
References
- 1. Enhancing photocatalytic degradation of beta-blocker drugs using TiO2 NPs/zeolite and ZnO NPs/zeolite as photocatalysts: optimization and kinetic investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Photo-Adrenalines": Photoswitchable β2 -Adrenergic Receptor Agonists as Molecular Probes for the Study of Spatiotemporal Adrenergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.in [pharmacyjournal.in]
Technical Support Center: Minimizing Broxaterol Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Broxaterol toxicity in animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective beta-2 adrenergic receptor (β2-AR) agonist.[1] Its primary mechanism of action involves binding to β2-ARs on the smooth muscle of the airways. This binding activates the intracellular enzyme adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation and inhibition of myosin light-chain kinase. This cascade results in the relaxation of bronchial smooth muscle, causing bronchodilation.[2]
Q2: What are the most common toxicities observed with β2-agonists like this compound in animal studies?
The most common toxicities are extensions of the drug's pharmacological activity and are typically dose-dependent.[3] These include:
-
Cardiovascular: Tachycardia (increased heart rate) is the most consistent finding.[4] At higher doses, loss of β2-selectivity can lead to β1-receptor stimulation in the heart, potentially causing arrhythmias and myocardial damage.[5]
-
Metabolic: Hypokalemia (low serum potassium) due to the intracellular shift of potassium, and hyperglycemia (high blood sugar) resulting from glycogenolysis are common.
-
Musculoskeletal: Muscle tremors are a frequent side effect due to the stimulation of β2-receptors in skeletal muscle.
While long-term clinical studies in humans have shown this compound to be well-tolerated with slight and transient side effects, animal studies, particularly at high doses, may reveal more pronounced toxicities.
Q3: How does the route of administration affect this compound's toxicity profile?
The route of administration significantly influences the toxicity profile.
-
Inhalation: This route delivers the drug directly to the lungs, maximizing the therapeutic effect on the airways while minimizing systemic exposure and side effects. Side effects are considerably less pronounced with inhalation compared to oral administration for the same level of bronchodilation.
-
Oral/Systemic: Oral, intravenous, or subcutaneous administration leads to higher systemic drug concentrations, increasing the likelihood and severity of cardiovascular and metabolic side effects. Preclinical studies with this compound indicated greater bioavailability after oral administration compared to salbutamol.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Events (Tachycardia, Arrhythmias)
Q: We are observing significant tachycardia and occasional arrhythmias in our rat/dog model after oral administration of this compound. How can we mitigate this?
A: This issue is common with high systemic exposure to β2-agonists. Consider the following troubleshooting steps:
-
Dose-Response Evaluation: If you haven't already, conduct a thorough dose-response study to identify the minimum effective dose for bronchodilation and the dose at which cardiovascular effects become significant. The toxic dose of β2-agonists is highly variable. For example, studies with clenbuterol in rats have shown that myocyte apoptosis can be induced at doses as low as 1 µg/kg.
-
Refine the Dosing Regimen: Instead of a single high dose, consider a fractionated dosing schedule to maintain therapeutic levels while avoiding high peak plasma concentrations.
-
Change the Route of Administration: If your experimental design allows, switching to inhalation or intratracheal administration will significantly reduce systemic side effects.
-
Pharmacological Intervention (for acute toxicity): In cases of severe overdose, administration of a non-selective beta-blocker like propranolol can be used as an antidote to reverse the cardiovascular effects. However, this would likely interfere with the intended therapeutic effect of this compound and should be considered carefully within the study design.
-
Enhanced Monitoring: Implement continuous ECG monitoring using telemetry in conscious, freely moving animals to get a more accurate assessment of cardiovascular effects without the confounding stress of restraint.
Issue 2: Significant Metabolic Disturbances (Hypokalemia, Hyperglycemia)
Q: Our study involves repeated dosing of this compound in rats, and we are seeing persistent hypokalemia and hyperglycemia in the treatment group. What are our options?
A: These metabolic effects are caused by the stimulation of Na+/K+ ATPase pumps in skeletal muscle (leading to intracellular potassium shift) and glycogenolysis.
-
Establish Baseline and Monitor: Ensure you have robust baseline data for each animal. Implement a protocol for serial blood sampling to closely monitor potassium and glucose levels at specific time points post-dose.
-
Potassium Supplementation: If hypokalemia is a concern for animal welfare and is confounding results, consider providing potassium supplementation in the diet or drinking water. Be cautious to avoid rebound hyperkalemia as the drug's effect wears off.
-
Control for Diet and Fasting: Standardize feeding and fasting schedules, as these can influence baseline glucose and potassium levels.
-
Dose and Route Adjustment: As with cardiovascular toxicity, reducing the dose or switching to an inhaled route of administration is the most effective way to minimize these systemic metabolic effects.
Issue 3: High Variability in Experimental Data
Q: There is a high degree of variability in our results, particularly in cardiovascular and respiratory measurements. How can we improve the consistency of our data?
A: High variability can obscure true pharmacological effects. Here's how to address it:
-
Acclimatization and Handling: Ensure all animals are properly acclimated to the housing, handling, and experimental procedures. Stress from improper handling can significantly impact cardiovascular parameters. For procedures like oral gavage, ensure personnel are highly skilled to minimize stress.
-
Refine Oral Gavage Technique: Use flexible, soft-tipped gavage tubes appropriately sized for the animal to prevent injury and stress. Ensure the correct length is measured from the mouth to the sternum. Administer the compound slowly.
-
Control Environmental Factors: Maintain consistent temperature, humidity, and lighting conditions in the animal facility.
-
Use of Telemetry: For cardiovascular monitoring, restraint-based "snapshot" ECGs can be highly variable due to animal stress. Using telemetry systems for conscious, unrestrained animals provides higher quality, more consistent data.
Data Presentation: Dose-Response Toxicity of β2-Agonists
The following tables provide example dose-response data for clenbuterol, another potent β2-agonist, in rats. This data can serve as a reference for designing studies with this compound, though specific toxic doses for this compound may differ.
Table 1: Dose-Dependent Myotoxic Effects of Clenbuterol in Rats (14-day infusion)
| Clenbuterol Dose (µg/kg/day) | Myocyte Death (Apoptosis/Necrosis) in Skeletal Muscle | Myocardial Collagen Increase |
| 1 | Not significant | Not significant |
| 10 | Not significant | Not significant |
| 100 | Significant increase | Significant increase |
| 1000 | Significant increase | Significant increase |
| Data adapted from Burniston et al. (2011). Note: A dose of 10 µg/kg/day increased muscle protein content without inducing myocyte death, indicating a potential therapeutic window. |
Table 2: Acute Dose-Dependent Induction of Apoptosis by Clenbuterol in Rats (single injection)
| Clenbuterol Dose (per kg body weight) | Peak Myocyte Apoptosis in Heart | Peak Myocyte Apoptosis in Soleus Muscle |
| 1 µg | Lowest dose to induce apoptosis | - |
| 10 µg | - | Induces peak apoptosis (5.8%) |
| 5 mg | Induces peak apoptosis (0.35%) | - |
| Data adapted from Burniston et al. (2005). This highlights the different sensitivities of cardiac versus skeletal muscle to the toxic effects of β2-agonists. |
Experimental Protocols
Protocol 1: ECG Monitoring in Conscious Dogs using Non-Invasive Telemetry
Objective: To continuously monitor cardiovascular parameters in conscious, freely moving dogs during a this compound toxicity study.
Methodology:
-
Animal Acclimatization: Acclimatize male and female beagle dogs to wearing a specialized telemetry jacket for at least 3 days prior to the study.
-
System Setup: Use a non-invasive telemetry system (e.g., EMKA IOX with ECG Auto). Prepare animals on test days by fitting them with the jackets and attaching ECG leads.
-
Data Acquisition: Record Lead II ECG signals continuously, for example, for 2 hours pre-dose to establish a baseline, and then for up to 24 hours post-dose. Set the sampling rate to 1000Hz for high-resolution data.
-
Parameters to Analyze: Key parameters include heart rate (HR), RR interval, PR interval, QRS duration, and QT interval. Calculate the corrected QT interval (QTc) using a species-appropriate formula (e.g., Van de Water's for dogs).
-
Data Analysis: Average data over set time periods (e.g., 30 minutes) and compare post-dose values to the pre-dose baseline for each animal.
Protocol 2: Serial Blood Sampling for Metabolic Analysis in Rats
Objective: To collect serial blood samples from conscious rats to assess this compound's effect on plasma potassium and glucose.
Methodology:
-
Animal Preparation: Use rats with a bodyweight sufficient for repeated sampling (e.g., >200g). Ensure animals are habituated to the restraint method.
-
Sampling Site: The lateral tail vein is a suitable site for repeated small-volume samples. The subclavian vein can also be used by skilled personnel.
-
Volume and Frequency: Adhere to institutional guidelines for blood collection volume. For a 300g rat, a single sample should not exceed 1.7-2.1 ml. For multiple samples, the weekly maximum should be around 1.2-1.6 ml. A common schedule for pharmacokinetic/pharmacodynamic studies might involve sampling at 0 (pre-dose), 15, 30, 60, 120, and 240 minutes post-dose.
-
Procedure (Tail Vein):
-
If necessary, warm the tail to dilate the vein.
-
Restrain the rat (e.g., using a specialized restraint tube).
-
Use a 21G-23G needle or lancet to puncture the vein.
-
Collect blood into appropriate tubes (e.g., heparinized tubes for plasma).
-
Apply gentle pressure to the site after sampling to ensure hemostasis.
-
-
Analysis: Centrifuge the samples to separate plasma. Analyze plasma for potassium and glucose concentrations using a calibrated biochemical analyzer.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's therapeutic signaling pathway leading to bronchodilation.
Caption: Key pathways of β2-agonist-induced cardiotoxicity and hypokalemia.
Caption: A typical experimental workflow for assessing this compound toxicity.
References
- 1. This compound: pharmacological profile of a unique structural feature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Risks versus benefits of inhaled beta 2-agonists in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vetlexicon.com [vetlexicon.com]
- 5. dynamed.com [dynamed.com]
Technical Support Center: Broxaterol Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Broxaterol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimentation.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and troubleshooting advice for specific issues that may be encountered during the synthesis and purification of this compound.
Synthesis of 5-acetyl-3-bromoisoxazole (Intermediate IV)
The synthesis of the key intermediate, 5-acetyl-3-bromoisoxazole, can be approached via two main routes. The traditional route involves a 1,3-dipolar cycloaddition which can present challenges with isomer separation. An alternative, and often more controlled, route begins with 3-bromo-5-isoxazolylcarbonyl chloride.
Route 1: 1,3-Dipolar Cycloaddition
-
FAQ 1: My 1,3-dipolar cycloaddition of bromonitrile oxide with 3-butyn-2-one is giving a mixture of isomers. How can I improve the regioselectivity?
The 1,3-dipolar cycloaddition between bromonitrile oxide and an unsymmetrical alkyne like 3-butyn-2-one is known to produce a mixture of regioisomers: 5-acetyl-3-bromoisoxazole and 4-acetyl-3-bromoisoxazole.[1] The desired 5-acetyl isomer is generally the major product, but the ratio can be influenced by reaction conditions.
Troubleshooting:
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. It is recommended to screen different solvents, such as toluene, THF, and dichloromethane, to optimize the isomer ratio.
-
Temperature Control: Running the reaction at lower temperatures may enhance the selectivity towards the desired isomer. Start at room temperature and consider cooling to 0 °C or below.
-
Purification: Careful column chromatography is typically required to separate the isomers. A silica gel column with a gradient elution of hexane and ethyl acetate is a common starting point.
-
Route 2: From 3-bromo-5-isoxazolylcarbonyl chloride (I)
This route avoids the issue of regioisomers from the cycloaddition.[2]
-
FAQ 2: I am having trouble with the condensation of 3-bromo-5-isoxazolylcarbonyl chloride (I) with diethyl malonate (II). What are the key parameters?
This condensation reaction forms the corresponding malonyl derivative (III).[2]
Troubleshooting:
-
Base Selection: A non-nucleophilic base, such as sodium hydride or magnesium ethoxide, is crucial to deprotonate the diethyl malonate without reacting with the acid chloride.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reactivity of the acid chloride.
-
-
FAQ 3: The decarboxylative hydrolysis of the malonyl derivative (III) is giving low yields of 5-acetyl-3-bromoisoxazole (IV). How can I optimize this step?
This step involves the removal of one of the ester groups and subsequent decarboxylation.[2]
Troubleshooting:
-
Acid/Base Choice: The reaction can be carried out under acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide) conditions followed by acidification. The choice of conditions can affect the yield and should be optimized.
-
Reaction Time and Temperature: Incomplete reaction or side reactions can occur if the time and temperature are not optimal. Monitor the reaction by TLC to determine the ideal endpoint.
-
α-Bromination of 5-acetyl-3-bromoisoxazole (IV)
-
FAQ 4: My α-bromination of 5-acetyl-3-bromoisoxazole (IV) is producing di-brominated byproducts. How can I achieve selective mono-bromination?
The goal is to synthesize 5-(bromoacetyl)-3-bromoisoxazole (V).[2] Over-bromination is a common challenge.
Troubleshooting:
-
Brominating Agent: Pyridinium tribromide is a mild and selective brominating agent that can minimize over-bromination compared to liquid bromine.
-
Stoichiometry: Use of a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent is recommended. A large excess will lead to di-bromination.
-
Temperature Control: The reaction should be carried out at a controlled temperature, often starting at room temperature and gently warming if necessary, to prevent runaway reactions and side product formation.
-
Reduction of 5-(bromoacetyl)-3-bromoisoxazole (V)
-
FAQ 5: The reduction of the bromoketone (V) with sodium borohydride is not going to completion or is producing side products. What should I consider?
This step aims to produce 2-bromo-1-(3-bromo-5-isoxazolyl)ethanol (VI).
Troubleshooting:
-
Solvent: The choice of solvent is critical. Protic solvents like methanol or ethanol are commonly used with sodium borohydride.
-
Temperature: The reaction is typically performed at low temperatures (0-5 °C) to control the reduction and minimize potential side reactions.
-
Work-up: A careful aqueous work-up is necessary to quench the excess reducing agent and any borate esters formed.
-
Final Step: Synthesis of this compound
-
FAQ 6: The reaction of the bromoethanol derivative (VI) with tert-butylamine is slow and gives a low yield of this compound. How can I improve this final step?
This is a nucleophilic substitution reaction.
Troubleshooting:
-
Excess Amine: Using a significant excess of tert-butylamine can help drive the reaction to completion.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF can be used. In some cases, using tert-butylamine itself as the solvent can be effective.
-
Temperature: Heating the reaction mixture is usually necessary. The optimal temperature should be determined experimentally, monitoring for product formation and potential decomposition.
-
Alternative via Oxirane: An alternative approach involves forming the oxirane (VII) from the bromoethanol (VI) using a base like sodium hydride, followed by ring-opening with tert-butylamine. This two-step process can sometimes provide a cleaner reaction and higher overall yield.
-
Purification Challenges
-
FAQ 7: I am having difficulty purifying the final this compound product. What are the recommended methods?
Troubleshooting:
-
Column Chromatography: For removal of polar impurities, silica gel column chromatography can be employed. A mobile phase consisting of a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) with a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to prevent tailing of the amine product is a good starting point.
-
Recrystallization: Recrystallization is an effective method for obtaining highly pure this compound. The choice of solvent is crucial. A solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures should be selected. Common solvents to screen include isopropanol, ethanol, and ethyl acetate.
-
Salt Formation: Purification can also be achieved by forming a salt of this compound, such as the hydrochloride salt, which can then be recrystallized.
-
Data Presentation
Table 1: Summary of Reagents and Typical Yields for this compound Synthesis (Alternative Route)
| Step | Starting Material | Reagent(s) | Product | Typical Yield (%) |
| 1 | 3-bromo-5-isoxazolylcarbonyl chloride (I) | Diethyl malonate (II), Base (e.g., NaH) | Diethyl 2-(3-bromo-5-isoxazolylcarbonyl)malonate (III) | 75-85 |
| 2 | Diethyl 2-(3-bromo-5-isoxazolylcarbonyl)malonate (III) | Acid or Base (e.g., H₂SO₄ or NaOH) | 5-acetyl-3-bromoisoxazole (IV) | 80-90 |
| 3 | 5-acetyl-3-bromoisoxazole (IV) | Pyridinium tribromide | 5-(bromoacetyl)-3-bromoisoxazole (V) | 85-95 |
| 4 | 5-(bromoacetyl)-3-bromoisoxazole (V) | Sodium borohydride | 2-bromo-1-(3-bromo-5-isoxazolyl)ethanol (VI) | 90-98 |
| 5 | 2-bromo-1-(3-bromo-5-isoxazolyl)ethanol (VI) | tert-Butylamine | This compound | 60-75 |
Table 2: Typical Purification Parameters
| Compound | Purification Method | Stationary Phase | Mobile Phase / Solvent System | Expected Purity |
| 5-acetyl-3-bromoisoxazole (IV) | Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (gradient) | >98% |
| 5-(bromoacetyl)-3-bromoisoxazole (V) | Recrystallization | - | Ethanol or Isopropanol | >99% |
| This compound | Column Chromatography | Silica Gel | Dichloromethane:Methanol:Triethylamine (e.g., 95:4.5:0.5) | >98% |
| This compound | Recrystallization | - | Isopropanol or Ethyl Acetate | >99.5% |
Experimental Protocols
Protocol 1: Synthesis of 5-(bromoacetyl)-3-bromoisoxazole (V)
-
To a solution of 5-acetyl-3-bromoisoxazole (IV) in a suitable solvent such as glacial acetic acid, add pyridinium tribromide (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 5-(bromoacetyl)-3-bromoisoxazole (V).
Protocol 2: Synthesis of this compound
-
Dissolve 2-bromo-1-(3-bromo-5-isoxazolyl)ethanol (VI) in an excess of tert-butylamine.
-
Heat the reaction mixture in a sealed vessel at a temperature between 60-80 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the excess tert-butylamine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude this compound by column chromatography on silica gel followed by recrystallization.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision-making workflow.
References
Broxaterol experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Broxaterol. The information is designed to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its primary mechanism of action? this compound is a selective β2-adrenergic receptor agonist.[1][2] Its primary mechanism of action is to bind to and activate β2-adrenergic receptors, which are predominantly found on the smooth muscle cells lining the airways.[1] This activation initiates a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and improved airflow.[1]
Experimental Design and Execution
-
We are observing significant variability in our in vitro bronchodilation assays. What are the potential sources of this variability? Several factors can contribute to variability in in vitro bronchodilation experiments:
-
Cell Line and Passage Number: Different airway smooth muscle cell lines or primary cells from different donors can exhibit varying levels of β2-adrenergic receptor expression. It is also crucial to monitor and control the passage number of cell lines, as receptor expression and signaling efficiency can change over time.
-
Assay Conditions: Factors such as temperature, pH, and serum concentration in the media can influence receptor binding and downstream signaling. Ensure these are consistent across all experiments.
-
Drug Preparation and Stability: this compound, like many small molecules, should be prepared fresh for each experiment from a validated stock solution. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Choice of Contractile Agonist: The specific contractile agonist used (e.g., methacholine, histamine) and its concentration can impact the degree of induced contraction and, consequently, the observable relaxation effect of this compound.
-
-
Our in vivo studies in animal models are showing inconsistent results. What should we consider?
-
Animal Strain and Health: Different rodent strains can have variations in their β2-adrenergic receptor density and distribution. The health status of the animals is also critical; underlying respiratory infections or inflammation can significantly alter the response to bronchodilators.
-
Route and Method of Administration: For inhaled formulations, the method of delivery (e.g., nebulization, intratracheal instillation) can greatly affect the dose delivered to the lungs. The particle size of the aerosolized drug is a critical parameter to control. For oral administration, bioavailability can be a source of variability.[1]
-
Anesthesia: The type and depth of anesthesia can impact respiratory function and cardiovascular parameters, potentially confounding the effects of this compound.
-
-
We are seeing patient-to-patient variability in our clinical trials. What are the known contributing factors?
-
Genetic Polymorphisms: Variations in the gene for the β2-adrenergic receptor can lead to differences in receptor function and response to agonists.
-
Disease Severity and Phenotype: The underlying severity of asthma or COPD and the specific disease phenotype of the patient can influence their response to this compound.
-
Concomitant Medications: Other medications the patient is taking could potentially interact with this compound or affect its metabolism.
-
Troubleshooting Guides
Problem: Inconsistent EC50 values in cAMP accumulation assays.
-
Possible Cause 1: Cell Health and Density.
-
Troubleshooting Step: Ensure cells are healthy and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells may have altered receptor expression and signaling capacity.
-
-
Possible Cause 2: Agonist Incubation Time.
-
Troubleshooting Step: Optimize the incubation time with this compound. A time-course experiment should be performed to determine the point of maximal cAMP accumulation.
-
-
Possible Cause 3: Phosphodiesterase (PDE) Activity.
-
Troubleshooting Step: Consider including a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent the degradation of cAMP and enhance the signal-to-noise ratio.
-
Problem: Poor reproducibility in isolated tracheal ring relaxation experiments.
-
Possible Cause 1: Tissue Viability.
-
Troubleshooting Step: Ensure the tracheal rings are properly dissected and maintained in oxygenated Krebs-Henseleit solution at a physiological temperature. Check the viability of each ring by inducing a maximal contraction with a high concentration of a contractile agonist before adding this compound.
-
-
Possible Cause 2: Inconsistent Tension.
-
Troubleshooting Step: Apply a consistent baseline tension to each tracheal ring. The optimal tension should be determined empirically for your specific setup.
-
-
Possible Cause 3: Desensitization.
-
Troubleshooting Step: Avoid repeated exposure of the same tissue to high concentrations of this compound, as this can lead to receptor desensitization. Ensure adequate washout periods between cumulative dose-response curves.
-
Data Presentation
Table 1: Summary of this compound Potency in Different Experimental Systems
| Experimental System | Parameter | This compound | Salbutamol (for comparison) | Reference |
| In vitro (bronchial smooth muscle relaxation) | Relative Potency | Similar | - | |
| In vivo (oral administration) | Relative Potency | 12-16 times more potent | - | |
| In vivo (inhaled administration) | Relative Potency | Somewhat less potent | - |
Table 2: Clinical Trial Dosing and Administration of this compound
| Administration Route | Daily Dosage | Duration | Patient Population | Reference |
| Metered Dose Inhaler | 0.6 - 1.2 mg | 2 weeks to 1 year | Patients with reversible airflow obstruction, asthmatic children | |
| Oral | 0.5 - 1.5 mg | 2 weeks to 1 year | Patients with reversible airflow obstruction, asthmatic children | |
| Oral | 0.5 mg three times a day | 7 days | Patients with COPD |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
-
Cell Culture: Culture human airway smooth muscle cells in appropriate media until they reach 80-90% confluency in 96-well plates.
-
Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP assay kit.
-
cAMP Detection: Measure the intracellular cAMP levels using a competitive ELISA-based cAMP assay kit or a fluorescence-based biosensor, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Mandatory Visualizations
Caption: this compound's signaling pathway leading to bronchodilation.
Caption: A logical workflow for troubleshooting experimental variability.
References
refining Broxaterol dosage for optimal efficacy
Technical Support Center: Broxaterol
Welcome to the technical resource center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues encountered when refining this compound dosage for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective β2-adrenergic receptor (β2AR) agonist. Upon binding to the β2AR, it activates the Gs alpha subunit of the associated heterotrimeric G protein. This, in turn, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that promote smooth muscle relaxation and other cellular responses.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically supplied as a hydrochloride salt, which is freely soluble in water and DMSO. For cell culture experiments, we recommend preparing a concentrated stock solution (e.g., 10 mM) in sterile DMSO or PBS. Store stock solutions at -20°C for up to 6 months or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Q3: How can I establish an effective starting dose for my in vitro model?
A3: For initial experiments, we recommend performing a dose-response curve starting from a low concentration (e.g., 100 pM) and increasing logarithmically to a high concentration (e.g., 100 µM). The EC50 of this compound typically falls within the 1-50 nM range in most recombinant cell lines expressing the human β2AR. See the sample data in Table 1 for reference.
Q4: Can this compound be used in animal models?
A4: Yes, this compound has been successfully used in various preclinical animal models. The optimal dosage and route of administration will depend heavily on the species, model, and desired therapeutic effect. A thorough literature search for similar compounds and pilot dose-escalation studies are strongly recommended to determine the optimal dose, pharmacokinetics, and tolerability for your specific model.
Troubleshooting Guide
Problem 1: I am observing lower-than-expected potency (high EC50) in my cell-based assay.
-
Solution A (Reagent Integrity): Verify the integrity of your this compound stock. If it has been stored improperly or subjected to multiple freeze-thaw cycles, its potency may be compromised. Prepare a fresh stock solution from a new aliquot.
-
Solution B (Cell Health): Ensure your cells are healthy and not overgrown. High passage numbers can sometimes lead to altered receptor expression or signaling capacity. Use cells within a validated passage range.
-
Solution C (Assay Conditions): Check the incubation time and temperature of your assay. For cAMP accumulation assays, a short incubation time (15-30 minutes) is usually sufficient. Also, ensure your assay buffer contains a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.
Problem 2: My dose-response curve is not sigmoidal or shows a "hook effect" at high concentrations.
-
Solution A (Receptor Desensitization): High concentrations of a potent agonist like this compound can induce rapid receptor desensitization and downregulation. This can lead to a decrease in signal at the highest concentrations. Try reducing the maximum concentration in your dose-response curve and shortening the incubation time.
-
Solution B (Compound Solubility): At very high concentrations, the compound may be precipitating out of solution, especially if the final DMSO concentration is too high. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level for your cell type (typically <0.5%).
-
Solution C (Assay Artifact): Some assay detection reagents can be inhibited by high concentrations of the test compound. Review the technical manual for your assay kit to check for any known compound interference issues.
Problem 3: I am observing significant cell toxicity or off-target effects.
-
Solution A (Dose Reduction): The observed toxicity may be dose-dependent. Determine the cytotoxicity profile of this compound in your specific cell line using a viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay. Select a concentration range for your experiments that is well below the toxic threshold.
-
Solution B (Target Specificity): To confirm the observed effect is β2AR-mediated, perform a competition experiment using a known β2AR antagonist (e.g., Propranolol or ICI-118,551). Pre-incubating the cells with the antagonist should block the effect of this compound.
Quantitative Data Summary
Table 1: Comparative Potency (EC50) of this compound in Different Cell Models
| Cell Line | Receptor Target | Assay Type | Mean EC50 (nM) | Standard Deviation |
| HEK293-β2AR | Human β2AR (recombinant) | cAMP Accumulation | 8.5 | ± 1.2 |
| CHO-K1-β2AR | Human β2AR (recombinant) | cAMP Accumulation | 12.3 | ± 2.1 |
| A549 | Human β2AR (endogenous) | Gene Expression (RGS2) | 35.7 | ± 5.4 |
| Primary HASM | Human β2AR (endogenous) | Relaxation Assay | 21.4 | ± 3.8 |
Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol: In Vitro cAMP Accumulation Assay
This protocol provides a general framework for measuring this compound-induced cAMP production in a recombinant cell line (e.g., HEK293 cells stably expressing the human β2AR).
-
Cell Plating: Seed HEK293-β2AR cells into a 96-well plate at a density of 20,000 cells/well. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your assay buffer. Also, prepare a solution of a non-selective phosphodiesterase (PDE) inhibitor, such as 100 µM IBMX, in the same buffer.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Add 50 µL of pre-warmed assay buffer containing the PDE inhibitor to all wells.
-
Add 50 µL of the serially diluted this compound to the appropriate wells. Include a vehicle control (buffer + PDE inhibitor only).
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions for the specific kit.
-
Data Analysis: Convert the raw data to cAMP concentrations. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Visualizations
Caption: Simplified signaling pathway of this compound via the β2-adrenergic receptor.
Caption: Workflow for determining this compound potency using a cAMP accumulation assay.
Caption: Troubleshooting flowchart for unexpected dose-response curve results.
Technical Support Center: Overcoming Broxaterol Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during in vitro experiments with Broxaterol, a potent β2-adrenergic receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective β2-adrenergic receptor agonist.[1][2] Its primary mechanism involves binding to β2-adrenergic receptors on the surface of smooth muscle cells, such as those in the airways.[3][4] This binding activates the intracellular enzyme adenylate cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of smooth muscle cells, a process known as bronchodilation.
Q2: My cell line has stopped responding to this compound. What are the potential causes?
A diminished or absent response to this compound in a previously sensitive cell line, often termed tachyphylaxis or desensitization, is a common phenomenon with β2-adrenergic receptor agonists. The primary mechanisms can be categorized as follows:
-
Receptor Desensitization: This is a rapid process where the β2-adrenergic receptor becomes uncoupled from its downstream signaling partner, the Gs protein. This is often mediated by phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) or second messenger-dependent kinases like PKA and Protein Kinase C (PKC).
-
Receptor Internalization (Downregulation): Prolonged exposure to this compound can lead to the physical removal of β2-adrenergic receptors from the cell surface. These receptors are internalized into endosomes, reducing the number of available receptors to bind to the drug.
-
Altered Gene Expression: Long-term treatment can lead to changes in the expression of genes involved in the β2-adrenergic signaling pathway, including the receptor itself or downstream signaling molecules.
-
Increased cAMP Phosphodiesterase (PDE) Activity: The cell may upregulate the activity of PDEs, enzymes that degrade cAMP. This would counteract the cAMP production stimulated by this compound, dampening the cellular response.
Q3: How can I determine the mechanism of this compound resistance in my cell line?
Identifying the specific mechanism of resistance requires a systematic approach. The following table outlines key experiments to differentiate between the common causes of resistance:
| Mechanism of Resistance | Suggested Experiment | Expected Outcome in Resistant Cells |
| Receptor Desensitization | cAMP accumulation assay with and without a PDE inhibitor (e.g., IBMX). | Reduced cAMP production in response to this compound, which may be partially restored with a PDE inhibitor. |
| Western blot for phosphorylated β2-adrenergic receptors. | Increased phosphorylation of the receptor. | |
| Receptor Internalization | Receptor binding assay using a radiolabeled ligand (e.g., [3H]-dihydroalprenolol). | Decreased number of cell surface binding sites. |
| Immunofluorescence microscopy or flow cytometry to quantify cell surface receptor levels. | Reduced fluorescence intensity on the cell surface. | |
| Altered Gene Expression | Quantitative PCR (qPCR) to measure mRNA levels of the β2-adrenergic receptor (ADRB2) and other pathway components. | Decreased mRNA levels of ADRB2 or other key signaling molecules. |
| Increased PDE Activity | PDE activity assay. | Increased degradation of cAMP in cell lysates. |
Troubleshooting Guides
Problem: Decreased or no cAMP response to this compound treatment.
This is a common indicator of resistance. Follow this troubleshooting workflow to identify and address the issue.
References
Technical Support Center: Addressing Poor Bioavailability of Broxaterol
For researchers, scientists, and drug development professionals, encountering poor oral bioavailability with a promising compound like Broxaterol can be a significant hurdle. This technical support center provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges. The following information is designed to offer structured guidance and detailed experimental protocols to enhance the systemic exposure of this compound in your preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is oral bioavailability a concern?
This compound is a selective β2-adrenergic receptor agonist, investigated for its bronchodilatory effects in respiratory conditions like asthma and COPD.[1][2] While preclinical studies have suggested that this compound may have a higher oral bioavailability compared to other β2-agonists like salbutamol, researchers may still encounter challenges in achieving optimal and consistent systemic exposure.[1] Poor oral bioavailability can stem from low aqueous solubility, inadequate dissolution rate in the gastrointestinal tract, and first-pass metabolism.
Q2: My in vitro assays with this compound are potent, but I'm not seeing the expected efficacy in my animal models after oral administration. What's the likely cause?
A significant discrepancy between in vitro potency and in vivo efficacy following oral administration is a classic indicator of poor bioavailability. For an orally administered drug to exert its therapeutic effect, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter the bloodstream. If this compound's solubility is low, it may not reach a sufficient concentration in the gut to be effectively absorbed, leading to suboptimal therapeutic outcomes.
Q3: What are the initial physicochemical properties of this compound I should determine to address bioavailability issues?
To effectively troubleshoot poor bioavailability, it is crucial to first characterize the fundamental physicochemical properties of this compound. These include:
-
Aqueous Solubility: Determine the solubility in water and at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).
-
LogP (Octanol-Water Partition Coefficient): This measures the lipophilicity of the compound, which influences its permeability across the gut wall.
-
pKa: Identifying the ionization constant(s) of this compound will help in understanding its solubility and dissolution behavior at different pH levels.
Q4: Are there any specific challenges associated with the oral delivery of β2-adrenergic agonists like this compound?
Yes, β2-adrenergic agonists as a class can present specific challenges for oral delivery. Systemic administration can lead to off-target effects and side effects such as muscle tremors and palpitations.[3] Furthermore, some β2-agonists can be subject to first-pass metabolism in the liver, which reduces the amount of active drug reaching systemic circulation. While inhalation is a common route of administration for this class to minimize systemic exposure, oral formulations are sometimes desired for patient convenience and different therapeutic profiles.
Troubleshooting Guide for Poor Bioavailability of this compound
This guide provides a structured approach to identifying and resolving common issues related to the poor oral bioavailability of this compound.
Problem 1: Low and Variable Plasma Concentrations of this compound in Pharmacokinetic Studies
Possible Cause: Poor dissolution of the crystalline form of this compound in the gastrointestinal tract.
Solutions:
-
Particle Size Reduction (Micronization): Decreasing the particle size of the drug increases the surface area available for dissolution.
-
Formulation as an Amorphous Solid Dispersion: Converting the crystalline drug into an amorphous state can significantly enhance its aqueous solubility and dissolution rate.
-
Complexation with Cyclodextrins: Encapsulating this compound within a cyclodextrin molecule can improve its solubility and dissolution.
Problem 2: this compound Appears Soluble in Formulation Vehicle but Crashes Out Upon Dilution in Aqueous Media
Possible Cause: The formulation provides a supersaturated state that is not stable upon dilution in the gastrointestinal fluids.
Solutions:
-
Inclusion of Precipitation Inhibitors: Incorporate polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) into your formulation to maintain a supersaturated state and prevent precipitation.
-
Lipid-Based Formulations: Formulating this compound in a self-emulsifying drug delivery system (SEDDS) can create a fine emulsion upon contact with aqueous media, keeping the drug solubilized.
Problem 3: Adequate Solubility Achieved, but Bioavailability Remains Low
Possible Cause: Poor permeability across the intestinal epithelium or significant first-pass metabolism.
Solutions:
-
Permeation Enhancers: Include excipients that can transiently and reversibly increase the permeability of the intestinal membrane.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can protect it from degradation in the gut and may enhance its uptake by the lymphatic system, thereby bypassing first-pass metabolism.
Data Presentation: Strategies for Bioavailability Enhancement
The following table summarizes key formulation strategies and their expected impact on the pharmacokinetic parameters of this compound.
| Formulation Strategy | Principle | Expected Impact on Cmax | Expected Impact on AUC | Key Considerations |
| Micronization | Increased surface area for dissolution | Increase | Increase | May not be sufficient for very poorly soluble compounds. |
| Solid Dispersion | Conversion to amorphous state, enhanced wettability | Significant Increase | Significant Increase | Physical stability of the amorphous form needs to be monitored. |
| Cyclodextrin Complexation | Formation of a soluble inclusion complex | Increase | Increase | Stoichiometry of the complex and binding constant are critical. |
| Nanoparticle Formulation | Increased surface area, potential for altered absorption pathway | Significant Increase | Significant Increase | Manufacturing process can be complex; requires specialized equipment. |
| Lipid-Based Formulation (SEDDS) | Pre-dissolved drug in lipids, forms a micro/nanoemulsion in situ | Significant Increase | Significant Increase | Suitable for lipophilic drugs; may enhance lymphatic uptake. |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol or other suitable organic solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Dissolution: Dissolve this compound and the chosen polymer (e.g., in a 1:1, 1:2, or 1:4 drug-to-polymer ratio) in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100 mesh) to obtain a uniform particle size.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution profiles of different this compound formulations.
Materials:
-
This compound formulations (e.g., pure drug, solid dispersion, nanoparticle suspension)
-
USP Apparatus II (Paddle Apparatus)
-
Dissolution media (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
-
Syringes and filters (e.g., 0.45 µm)
-
HPLC system for drug quantification
Methodology:
-
Apparatus Setup: Set up the USP Apparatus II with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5°C. Set the paddle speed to 50 or 75 RPM.
-
Sample Introduction: Introduce a precisely weighed amount of the this compound formulation into each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Preparation: Filter the samples through a 0.45 µm syringe filter to remove any undissolved particles.
-
Analysis: Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles for each formulation.
Visualizations
This compound Signaling Pathway
Caption: Signaling cascade of this compound leading to bronchodilation.
Experimental Workflow for Bioavailability Enhancement
References
Technical Support Center: Broxaterol Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) of Broxaterol in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a selective β2 adrenoreceptor agonist.[1][2][3] Understanding its chemical properties is crucial for troubleshooting non-specific binding. This compound has a molecular weight of approximately 263.13 g/mol .[4][5] Its computed LogP is 1.1, indicating moderate hydrophobicity. As a β2 adrenergic receptor agonist, it contains a basic amine group that is protonated at physiological pH, giving the molecule a positive charge.
Q2: What is non-specific binding (NSB) and why is it a concern in experiments with this compound?
Non-specific binding refers to the interaction of this compound with surfaces or molecules other than its intended target, the β2 adrenergic receptor. This can be caused by several factors, including hydrophobic interactions, electrostatic interactions, and binding to other proteins or plastic surfaces. High NSB can lead to inaccurate experimental results, such as an overestimation of binding affinity or false-positive signals in functional assays.
Q3: What are the primary drivers of non-specific binding for a molecule like this compound?
Given this compound's properties, two main types of interactions likely contribute to NSB:
-
Electrostatic Interactions: Due to its positive charge at physiological pH, this compound can non-specifically bind to negatively charged surfaces, such as plasticware or certain cellular components.
-
Hydrophobic Interactions: Its moderate hydrophobicity (LogP of 1.1) can lead to interactions with hydrophobic pockets on irrelevant proteins or plastic surfaces.
Troubleshooting Guides
Below are troubleshooting guides for common issues related to non-specific binding of this compound in various experimental setups.
Issue 1: High background signal in receptor binding assays.
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions | Optimize Buffer pH: Since this compound is positively charged, using a buffer with a pH that minimizes this charge without affecting receptor binding can be beneficial. Experiment with a pH range from 7.0 to 8.0. Increase Ionic Strength: Adding salt (e.g., 100-500 mM NaCl) to the buffer can help to shield electrostatic interactions and reduce NSB. |
| Inadequate Blocking | Use a Blocking Agent: Pre-incubating assay plates or membranes with a blocking agent can saturate non-specific binding sites. Common choices include Bovine Serum Albumin (BSA), casein, or non-fat dry milk. |
| Hydrophobic Interactions | Add a Non-ionic Detergent: Including a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, in your assay buffer can disrupt hydrophobic interactions. Start with a low concentration and optimize. |
| High Concentration of this compound | Perform a Dose-Response Curve: Using an excessively high concentration of this compound can lead to increased NSB. Determine the optimal concentration range through a dose-response experiment. |
Issue 2: Inconsistent results in cell-based functional assays.
| Potential Cause | Recommended Solution |
| This compound binding to cell culture plates | Use Low-Binding Plates: Consider using commercially available low-binding microplates to minimize adhesion of this compound to the plastic surface. Pre-treat Plates: Pre-incubating plates with a blocking solution can help reduce non-specific binding. |
| Interaction with Serum Proteins | Reduce Serum Concentration: If your cell culture media contains serum, consider reducing the serum concentration during the experiment, as this compound may bind to serum proteins like albumin. Alternatively, use serum-free media for the duration of the assay. |
| Cell Density and Health | Optimize Cell Seeding Density: Ensure consistent cell seeding density across wells, as variations can affect the surface area available for non-specific binding. Monitor Cell Viability: Unhealthy or dying cells can expose additional non-specific binding sites. Ensure high cell viability throughout the experiment. |
Data Presentation
The following tables provide recommended starting concentrations for common reagents used to reduce non-specific binding. Optimization will be required for each specific assay.
Table 1: Recommended Concentrations of Blocking Agents
| Blocking Agent | Recommended Starting Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A commonly used and effective blocking agent. |
| Casein | 1% (w/v) | Can sometimes provide lower background than BSA. |
| Non-fat Dry Milk | 3-5% (w/v) | A cost-effective option, but not recommended for assays involving biotin-avidin systems. |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody in immunoassays. |
Table 2: Recommended Concentrations of Detergents
| Detergent | Recommended Starting Concentration | Notes |
| Tween-20 | 0.05 - 0.1% (v/v) | A mild non-ionic detergent suitable for most applications. |
| Triton X-100 | 0.05 - 0.1% (v/v) | A non-ionic detergent, slightly stronger than Tween-20. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
-
Preparation of Blocking Buffers: Prepare a series of blocking buffers with different blocking agents and concentrations (refer to Table 1).
-
Coating: Coat microplate wells with the receptor preparation or leave them uncoated for a "no receptor" control.
-
Washing: Wash the wells three times with an appropriate wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add the different blocking buffers to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Repeat the washing step.
-
Incubation with this compound: Add a high concentration of labeled this compound to the wells and incubate for the standard assay time.
-
Washing: Wash thoroughly to remove unbound this compound.
-
Detection: Measure the signal and compare the background signal across the different blocking conditions to identify the most effective one.
Protocol 2: Optimizing Assay Buffer Composition
-
Prepare Assay Buffers: Prepare a set of assay buffers with varying pH levels (e.g., 7.0, 7.4, 8.0) and salt concentrations (e.g., 150 mM, 300 mM, 500 mM NaCl). In a separate experiment, prepare buffers containing different concentrations of a non-ionic detergent (e.g., 0%, 0.05%, 0.1% Tween-20).
-
Use Optimized Blocking: Use the best blocking protocol determined from Protocol 1.
-
Run the Assay: Perform your binding assay using these different buffers, including a "no receptor" control for each buffer condition.
-
Measure Background: Measure the signal in the "no receptor" wells for each buffer condition to determine which composition minimizes non-specific binding.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway via the β2 adrenergic receptor.
Experimental Workflow
Caption: General experimental workflow for a this compound receptor binding assay.
Troubleshooting Logic
Caption: Troubleshooting decision tree for high non-specific binding.
References
Technical Support Center: Optimizing Incubation Time for Broxaterol Treatment
Welcome to the technical support center for Broxaterol, a selective β2-adrenergic receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective β2-adrenergic receptor agonist. Its primary mechanism involves binding to β2-adrenergic receptors on the surface of cells, such as airway smooth muscle cells. This binding activates the intracellular enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), initiating a signaling cascade that results in smooth muscle relaxation and other cellular responses.[1][2]
Q2: What is the optimal incubation time for this compound treatment in cell-based assays?
The optimal incubation time for this compound treatment is a critical parameter that depends on the specific research question and the cellular response being measured. For acute effects, such as cAMP production, a short incubation time is generally recommended to capture the peak response before the onset of receptor desensitization. While specific kinetic data for this compound is limited in publicly available literature, studies on other β2-agonists suggest that maximal cAMP accumulation in human airway smooth muscle cells occurs rapidly, often within 5 to 30 minutes of agonist exposure.[3] Prolonged incubation can lead to receptor desensitization and a subsequent decrease in the measured response.[3][4] A time-course experiment is highly recommended to determine the optimal incubation time for your specific cell type and experimental conditions.
Q3: What is β2-adrenergic receptor desensitization and how can it affect my experiments?
β2-adrenergic receptor desensitization is a phenomenon where prolonged or repeated exposure to an agonist, like this compound, leads to a diminished cellular response. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestin, which phosphorylate the receptor and promote its internalization, respectively. Desensitization can significantly impact experimental results, especially in studies with longer incubation times, leading to an underestimation of the compound's potency and efficacy. The kinetics of desensitization can be rapid, with some studies showing a significant reduction in signaling within minutes of agonist exposure.
Q4: Should I serum-starve my cells before this compound treatment?
Yes, serum starvation is a common and recommended practice before treating cells with a GPCR agonist like this compound. Serum contains various growth factors and signaling molecules that can activate parallel signaling pathways and increase basal cAMP levels, potentially masking the specific effect of this compound. Serum starvation helps to synchronize the cells in the same cell cycle phase and reduces this background noise, leading to a more robust and reproducible signal. The optimal duration of serum starvation can vary between cell types, but a period of 4 to 24 hours is typically used for airway smooth muscle cells.
Troubleshooting Guides
Issue 1: High variability in cAMP measurements between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier and minimize evaporation.
-
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet the tips before dispensing reagents.
-
Issue 2: No significant increase in cAMP levels after this compound treatment.
-
Possible Cause: Suboptimal incubation time.
-
Solution: Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak of cAMP production for your specific cell system. The optimal time may be shorter than anticipated due to rapid desensitization.
-
-
Possible Cause: Cell health issues.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Check cell viability before seeding. High passage numbers can lead to altered cellular responses.
-
-
Possible Cause: this compound degradation.
Issue 3: Decreased response to this compound with repeated treatments or long incubation times.
-
Possible Cause: Receptor desensitization.
-
Solution: For acute response studies, use shorter incubation times. If longer-term effects are being investigated, be aware that the signaling pathway may be attenuated. Consider measuring downstream readouts that are less susceptible to rapid desensitization or investigate the kinetics of receptor internalization and recycling.
-
Experimental Protocols
Protocol 1: Time-Course of cAMP Accumulation in Human Bronchial Smooth Muscle Cells (HBSMCs)
This protocol is designed to determine the optimal incubation time for this compound-induced cAMP production.
Materials:
-
Primary Human Bronchial Smooth Muscle Cells (HBSMCs)
-
Smooth Muscle Cell Growth Medium
-
Serum-free culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit
-
96-well tissue culture plates
Methodology:
-
Cell Seeding: Seed HBSMCs in a 96-well plate at a density of 10,000-20,000 cells per well and culture until they reach 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Treatment Preparation: Prepare a solution of this compound at the desired final concentration in serum-free medium containing a PDE inhibitor (to prevent cAMP degradation).
-
Time-Course Treatment: Add the this compound solution to the cells and incubate for different time points (e.g., 0, 5, 10, 15, 30, 45, and 60 minutes) at 37°C.
-
cAMP Measurement: At each time point, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the incubation time to identify the time point with the maximum response.
| Incubation Time (minutes) | Expected Relative cAMP Level |
| 0 | Basal |
| 5 | Increasing |
| 15 | Peak |
| 30 | Decreasing (Desensitization) |
| 60 | Approaching Basal |
| Note: This table represents a hypothetical trend. Actual results may vary depending on the cell type and experimental conditions. |
Protocol 2: Concentration-Response Curve for this compound at a Fixed Incubation Time
This protocol determines the potency (EC50) of this compound at the optimal incubation time determined in Protocol 1.
Methodology:
-
Follow steps 1 and 2 from Protocol 1.
-
Concentration-Response Treatment: Prepare serial dilutions of this compound in serum-free medium containing a PDE inhibitor. Add the different concentrations of this compound to the cells and incubate for the predetermined optimal incubation time.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
| This compound Concentration (nM) | Expected Relative cAMP Level |
| 0 | Basal |
| 0.1 | Low |
| 1 | Moderate |
| 10 | High |
| 100 | Maximal |
| 1000 | Maximal |
| Note: This table represents a hypothetical trend. The actual effective concentration range should be determined experimentally. |
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for this compound treatment.
References
Validation & Comparative
A Preclinical Comparison of Broxaterol and Salbutamol: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two β2-adrenergic receptor agonists: broxaterol and salbutamol. This document synthesizes available experimental data on their pharmacodynamics, pharmacokinetics, and safety profiles in preclinical models.
Introduction
This compound is a selective β2-adrenergic receptor agonist characterized by the presence of a 3-bromo-isoxazolyl group, distinguishing it from the substituted benzene ring of salbutamol.[1] Both compounds are potent bronchodilators, but preclinical data suggests differences in their potency and effectiveness based on the route of administration.[2][3] Salbutamol, a widely studied short-acting β2-agonist (SABA), serves as a benchmark for comparison. This guide delves into the preclinical data to highlight the key differences and similarities between these two molecules.
Pharmacodynamic Comparison
Receptor Binding Affinity and Selectivity
Both this compound and salbutamol are selective agonists for the β2-adrenergic receptor. Preclinical studies indicate that the clinical selectivity for β2-adrenoceptors is comparable for both drugs.[3]
| Compound | Receptor Selectivity | Key Findings |
| This compound | Selective β2-agonist | A potent and selective β2-agonist.[2] |
| Salbutamol | Selective β2-agonist | A well-established selective β2-agonist. |
Bronchodilator Potency and Efficacy
In vitro studies have demonstrated that this compound and salbutamol possess similar potency in relaxing bronchial smooth muscle. However, in vivo studies reveal a significant difference in potency depending on the route of administration.
| Route of Administration | Potency Comparison | Key Findings |
| Oral | This compound is 12-16 times more potent than salbutamol. | The higher effectiveness of oral this compound is attributed to its greater bioavailability. |
| Inhalation | This compound is somewhat less potent than salbutamol. | Despite lower potency, inhaled this compound demonstrates comparable bronchodilating activity to salbutamol. |
Anti-Inflammatory Effects
Both this compound and salbutamol exhibit anti-inflammatory properties in preclinical models, a crucial aspect of asthma and COPD management.
-
This compound: Has been shown to be effective in inhibiting the release of asthmogenic mediators both in vitro and in vivo.
-
Salbutamol: Possesses anti-inflammatory effects, which have been demonstrated in various acute and chronic inflammation models.
Pharmacokinetic Profile
The most notable difference in the preclinical pharmacokinetic profiles of this compound and salbutamol is the enhanced oral bioavailability of this compound. This suggests that this compound is more efficiently absorbed or less susceptible to first-pass metabolism compared to salbutamol when administered orally.
Safety and Tolerability
Preclinical and clinical data suggest that both this compound and salbutamol have similar safety profiles, with side effects that are characteristic of β2-agonists.
| Adverse Effect | This compound | Salbutamol |
| Tremor | Reported, typically slight and transient. | A known side effect. |
| Nervousness | Reported, typically slight and transient. | A known side effect. |
| Palpitations | Reported, typically slight and transient. | A known side effect. |
Notably, for both drugs, side effects are more pronounced with oral administration compared to inhalation for a similar level of bronchodilation.
Experimental Protocols
Detailed experimental protocols for the direct preclinical comparison of this compound and salbutamol are not extensively published. However, based on standard pharmacological methods, the following protocols are representative of the types of experiments used to generate the comparative data.
In Vitro Bronchodilator Activity Assessment
Objective: To determine the potency and efficacy of this compound and salbutamol in relaxing airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheal tissue is isolated from a suitable animal model (e.g., guinea pig). The trachea is cut into rings and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: The tracheal rings are contracted with a spasmogen such as histamine or carbachol to induce a stable, submaximal contraction.
-
Drug Administration: Cumulative concentrations of this compound or salbutamol are added to the organ bath.
-
Data Acquisition: The relaxation of the tracheal rings is measured isometrically using a force transducer.
-
Data Analysis: Concentration-response curves are plotted, and EC50 values (the concentration of the drug that produces 50% of the maximal response) are calculated to compare the potency of the two compounds.
In Vivo Bronchoprotection Assay
Objective: To evaluate the ability of this compound and salbutamol to protect against induced bronchoconstriction.
Methodology:
-
Animal Model: Guinea pigs are commonly used as they have a well-characterized bronchoconstrictor response to various stimuli.
-
Drug Administration: Animals are treated with this compound or salbutamol, typically via inhalation or oral administration, at various doses. A control group receives a vehicle.
-
Bronchoconstriction Induction: After a set period, the animals are challenged with a bronchoconstricting agent (e.g., aerosolized histamine or acetylcholine).
-
Measurement of Airway Obstruction: The degree of bronchoconstriction is assessed by measuring changes in airway resistance and dynamic compliance using a whole-body plethysmograph.
-
Data Analysis: The protective effect of the drugs is determined by comparing the changes in airway function in the treated groups to the control group. The duration of action can be assessed by varying the time between drug administration and bronchoconstrictor challenge.
Visualizations
β2-Adrenergic Receptor Signaling Pathway
References
A Comparative Efficacy Analysis of Broxaterol and Formoterol for Bronchodilation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Beta-2 Adrenergic Agonists
In the landscape of respiratory therapeutics, the efficacy of beta-2 adrenergic agonists is a cornerstone of treatment for obstructive airway diseases. This guide provides a detailed comparison of two such agents: Broxaterol, a selective beta-2 agonist, and Formoterol, a well-established long-acting beta-2 agonist (LABA). This analysis is based on a comprehensive review of available preclinical and clinical data to inform research and development decisions.
Executive Summary
Both this compound and Formoterol are effective bronchodilators that act by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways.[1][2] Formoterol is characterized by its rapid onset and long duration of action, making it a staple in the management of both asthma and chronic obstructive pulmonary disease (COPD).[2][3] this compound has also demonstrated significant bronchodilatory effects and has been shown to be more potent than salbutamol in oral formulations.[4] While direct head-to-head clinical trials are limited, this guide synthesizes available data to draw a comparative picture of their efficacy, receptor binding characteristics, and safety profiles.
Data Presentation: A Quantitative Comparison
The following tables summarize the key efficacy and receptor binding parameters for this compound and Formoterol based on available experimental data.
Table 1: Comparative Efficacy of this compound and Formoterol
| Parameter | This compound | Formoterol |
| Onset of Action | Rapid, with bronchodilation observed at 30 minutes orally. | Rapid, within 2-3 minutes of inhalation. |
| Duration of Action | Bronchodilatory effect persisted for up to 480 minutes (8 hours) in oral administration. | Long-acting, up to 12 hours. |
| Clinical Efficacy (FEV1 Improvement) | Significant increase in FEV1 observed in patients with reversible airflow obstruction. In one study, 400 mcg of inhaled this compound showed comparable activity to 200 mcg of salbutamol. | Significant and sustained improvements in FEV1 in patients with asthma and COPD. |
Table 2: Receptor Binding Affinity
| Parameter | This compound (Rat Lung Membranes) | Formoterol (Human Lung Membranes) |
| Beta-2 Receptor Affinity (Ki) | 130 nM | Not directly reported as Ki, but exhibits very high affinity. |
| Beta-1 Receptor Affinity (Ki) | 4100 nM | Lower affinity than for beta-2 receptors. |
| Beta-2/Beta-1 Selectivity | Approximately 31.5-fold | High selectivity for beta-2 over beta-1 receptors. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of comparative data. Below are summaries of protocols for key experiments cited in this guide.
Bronchodilator Efficacy Assessment in Clinical Trials
A common methodology to assess the efficacy of bronchodilators like this compound and Formoterol involves randomized, double-blind, placebo-controlled clinical trials.
-
Patient Population: Patients with a diagnosis of asthma or COPD and demonstrated reversible airway obstruction are recruited.
-
Study Design: A crossover or parallel-group design is often employed. In a crossover study, each patient receives all treatments (e.g., active drug, placebo, and a comparator like salbutamol) in a randomized order with a washout period between treatments.
-
Intervention: The investigational drug (this compound or Formoterol) is administered at a specified dose and route (e.g., metered-dose inhaler, dry powder inhaler, or oral).
-
Efficacy Measurement: The primary endpoint is typically the change in Forced Expiratory Volume in one second (FEV1). Spirometry is performed at baseline and at multiple time points after drug administration (e.g., 15, 30, 60 minutes, and then hourly for up to 12 or 24 hours) to assess the onset and duration of action.
-
Data Analysis: The change in FEV1 from baseline is calculated for each treatment and compared statistically. The area under the FEV1-time curve (AUC) is also often analyzed to assess the overall bronchodilator effect over a specific period.
Receptor Binding Assays
Receptor binding assays are performed to determine the affinity of a drug for its target receptor.
-
Membrane Preparation: Membranes are prepared from tissues rich in the target receptor, such as lung or heart tissue, or from cell lines genetically engineered to express the receptor.
-
Radioligand Binding: A radiolabeled ligand with known high affinity for the beta-2 adrenergic receptor (e.g., [3H]dihydroalprenolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test drug (this compound or Formoterol).
-
Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity in the bound fraction is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.
Mandatory Visualization
Beta-2 Adrenergic Receptor Signaling Pathway
Both this compound and Formoterol exert their effects through the beta-2 adrenergic receptor signaling cascade.
Beta-2 adrenergic receptor signaling pathway.
Comparative Experimental Workflow: Bronchodilator Efficacy
The following diagram illustrates a typical workflow for a clinical trial comparing the bronchodilator efficacy of two drugs.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Formoterol in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: pharmacological profile of a unique structural feature - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Broxaterol and Other Beta-2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of broxaterol, a selective beta-2 adrenergic receptor agonist, with other prominent beta-2 agonists, including salbutamol, formoterol, and salmeterol. The information is compiled from a range of clinical trials and pharmacological studies to assist researchers and professionals in drug development in understanding the relative performance of these bronchodilators.
Mechanism of Action: The Beta-2 Adrenergic Receptor Signaling Pathway
This compound, like other beta-2 agonists, exerts its bronchodilatory effect by stimulating the beta-2 adrenergic receptors located on the smooth muscle cells of the airways.[1][2] This stimulation initiates an intracellular signaling cascade that leads to muscle relaxation and widening of the airways.[1] The canonical signaling pathway for beta-2 adrenergic receptor activation is illustrated below.
Figure 1: Canonical Beta-2 Adrenergic Receptor Signaling Pathway.
Comparative Efficacy Data
The following tables summarize the key efficacy parameters of this compound in comparison to salbutamol, with additional data provided for formoterol and salmeterol to offer a broader context. It is important to note that direct head-to-head clinical trial data comparing this compound with formoterol and salmeterol is limited. Therefore, salbutamol is used as a common comparator to facilitate indirect comparisons.
Table 1: this compound vs. Salbutamol - Potency and Efficacy
| Parameter | This compound | Salbutamol | Study Details | Citation |
| Oral Potency | 12-16 times more potent as a bronchodilator | - | Double-blind, randomized, crossover study in 8 asthmatic patients with cumulatively increasing doses. | [3] |
| Inhaled Potency | Somewhat less potent as a bronchodilator | - | Double-blind, randomized, crossover study in 8 asthmatic patients with cumulatively increasing doses. | [3] |
| Oral Efficacy (0.5 mg this compound vs. 4 mg Salbutamol) | Not significantly different in FEV1 increase | - | Double-blind clinical trial in 10 patients with reversible bronchospasm. | |
| Inhaled Efficacy (400 mcg this compound vs. 200 mcg Salbutamol) | No significant difference in activity curves | - | Double-blind, balanced latin square crossover study in 12 adult patients with reversible bronchospasm. | |
| Inhaled Efficacy (200 mcg this compound vs. 200 mcg Salbutamol) | Salbutamol showed significantly greater effects on FEV1 at 7.5 and 15 min | - | Double-blind, balanced latin square crossover study in 12 adult patients with reversible bronchospasm. | |
| Long-term Inhaled Efficacy (3 months) | More effective than salbutamol, with no tachyphylaxis observed | - | Long-term controlled trial. |
Table 2: Onset and Duration of Action of Various Beta-2 Agonists
| Beta-2 Agonist | Onset of Action | Peak Effect | Duration of Action | Citation |
| This compound (Oral) | Statistically faster than procaterol (significant bronchodilation at 30 min) | - | Effect persisted for up to 480 minutes | |
| Salbutamol (Inhaled) | Rapid, comparable to formoterol | - | 4 to 6 hours | |
| Formoterol (Inhaled) | Rapid, comparable to salbutamol | Maximal within 2 hours | Up to 12 hours | |
| Salmeterol (Inhaled) | Slower onset than formoterol and salbutamol | - | At least 12 hours |
Table 3: Side Effect Profile
| Side Effect | This compound | Salbutamol | Formoterol | Salmeterol | Citation |
| Tremor | Reported, slight, transient, and dose-related. Observed in 1 patient after the highest dose in one study. | Slight tremors observed in 1 patient after the highest dose in one study. | Higher tremor score than salmeterol at highest doses. | Lower tremor score than formoterol at highest doses. | |
| Palpitations/Heart Rate | Reported as slight, transient, and dose-related. No clinically relevant changes in heart rate. | Increase in heart rate noted, particularly with oral administration. | - | - | |
| Nervousness | Reported, slight, transient, and dose-related. | - | - | - | |
| Metabolic Effects | Negligible metabolic effects in long-term oral treatment. Slight, transient hypokalemia in the first three months. | - | Larger drop in S-potassium than salmeterol at highest doses. | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental workflows for assessing the efficacy of beta-2 agonists.
Experimental Workflow: Assessing Bronchodilator Efficacy in a Clinical Trial
The following diagram illustrates a typical workflow for a double-blind, randomized, crossover clinical trial comparing the efficacy of inhaled beta-2 agonists.
Figure 2: Workflow for a Comparative Bronchodilator Efficacy Trial.
Detailed Methodology for Forced Expiratory Volume in 1 Second (FEV1) Measurement:
A standardized protocol for FEV1 measurement is critical for ensuring the accuracy and comparability of results across studies. A general procedure is outlined below, based on common clinical trial practices.
-
Patient Preparation: Patients are instructed to withhold any short-acting bronchodilators for a specified period (e.g., 8 hours) and long-acting bronchodilators for a longer period (e.g., 24-48 hours) before the test.
-
Baseline Measurement:
-
Pre-dose FEV1 is measured to establish a baseline.
-
Typically, two measurements are taken approximately 45 minutes apart (e.g., at -60 minutes and -15 minutes) before the administration of the investigational product.
-
The mean of these two values is often used as the baseline FEV1.
-
-
Drug Administration: The investigational drug (e.g., this compound, salbutamol) or placebo is administered via the specified route (e.g., metered-dose inhaler).
-
Post-dose Measurements:
-
FEV1 is measured at multiple time points after drug administration to assess the onset, peak, and duration of the bronchodilatory effect.
-
Common time points for short-acting agonists include 7.5, 15, 30, 60, 120, 180, and 240 minutes post-dose.
-
For long-acting agonists, measurements may extend up to 12 or 24 hours.
-
-
Data Recording and Analysis:
-
The change from baseline FEV1 is calculated for each time point.
-
The primary efficacy endpoint is often the change from baseline in trough FEV1 (the lowest FEV1 value before the next dose) or the peak FEV1.
-
Statistical models, such as a mixed model for repeated measures, are used to analyze the data, with fixed effects for treatment, sequence, and period, and the patient fitted as a random effect.
-
Conclusion
The available evidence suggests that this compound is a potent and effective beta-2 agonist with a distinct efficacy profile depending on the route of administration. Orally, this compound demonstrates significantly higher potency than salbutamol, while via inhalation, its potency is comparable to or slightly less than that of salbutamol. In long-term use, inhaled this compound has been shown to be more effective than salbutamol without the development of tachyphylaxis.
Compared to the long-acting beta-2 agonists formoterol and salmeterol, this compound appears to have a shorter duration of action, placing it in a similar category to salbutamol. Formoterol is notable for its rapid onset of action, similar to salbutamol, combined with a long duration of action. Salmeterol also has a long duration of action but a slower onset.
The side effect profile of this compound is consistent with other beta-2 agonists, with tremor and palpitations being the most common, and these are generally mild, transient, and dose-dependent. Long-term oral administration of this compound has been associated with negligible metabolic effects.
For researchers and drug development professionals, this compound presents an interesting profile, particularly its high oral potency. Further head-to-head clinical trials comparing this compound with long-acting beta-2 agonists like formoterol and salmeterol would be valuable to more definitively position it within the therapeutic landscape.
References
- 1. This compound, a new beta 2-adrenoceptor agonist compared to salbutamol in asthmatics, oral and inhalation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 3. Comparison of formoterol, salbutamol and salmeterol in methacholine-induced severe bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Broxaterol: A Comparative Guide to Clinical Trial Results and Data for Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Broxaterol, a selective β2-adrenergic receptor agonist, with other established bronchodilators, primarily Salbutamol and Procaterol. The information is compiled from various clinical trials to offer an objective overview of this compound's efficacy, safety, and pharmacological profile, supported by experimental data and detailed methodologies.
Efficacy Data: this compound in Comparison
Clinical trials have demonstrated that this compound is an effective bronchodilator for patients with reversible airflow obstruction, such as in asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its performance has been rigorously tested against other β2-agonists, providing valuable comparative data for research and development.
Oral Administration: this compound vs. Salbutamol
A double-blind clinical trial involving patients with reversible bronchospasm showed that orally administered this compound is a potent bronchodilator, with a 0.500 mg dose demonstrating comparable efficacy to 4 mg of Salbutamol. The study highlighted that the maximum increase in Forced Expiratory Volume in 1 second (FEV1) for this dose of this compound was 24.3% at the two-hour mark, while Salbutamol's peak effect of an 18.7% increase in FEV1 was observed at one hour.
| Drug | Dose | Maximum FEV1 Increase | Time to Maximum Effect |
| This compound | 0.250 mg | 15.8% | 2 hours |
| This compound | 0.500 mg | 24.3% | 2 hours |
| Salbutamol | 4 mg | 18.7% | 1 hour |
Inhaled Administration: this compound vs. Salbutamol
When administered via a metered-dose inhaler, the efficacy of this compound was found to be dose-dependent in comparison to Salbutamol. A study in adult patients with reversible bronchospasm found no significant difference in the activity of 400 mcg of this compound compared to 200 mcg of Salbutamol.[3] However, a lower dose of 200 mcg of this compound was found to be less effective than 200 mcg of Salbutamol.[3] In long-term treatment (3 months), inhaled this compound was reported to be more effective than Salbutamol, with no evidence of tachyphylaxis.[1]
| Drug | Dose | Comparative Efficacy |
| This compound | 400 mcg | Similar to Salbutamol 200 mcg |
| This compound | 200 mcg | Less effective than Salbutamol 200 mcg |
Oral Administration: this compound vs. Procaterol
In a double-blind, cross-over study with patients having reversible airway obstruction, oral this compound (0.5 mg) was compared with oral Procaterol (0.05 mg). The study concluded that this compound has a statistically significant faster onset of bronchodilating effect, achieving its impact 30 minutes sooner than Procaterol. Both drugs demonstrated a persistent effect for up to 480 minutes.
| Drug | Dose | Key Finding |
| This compound | 0.5 mg | Faster onset of action (by 30 minutes) |
| Procaterol | 0.05 mg | Slower onset of action |
Safety and Tolerability
This compound is generally well-tolerated, with a side effect profile comparable to other β2-agonists. The most frequently reported adverse events are generally mild and transient.
| Adverse Event | Incidence/Severity | Notes |
| Tremor | Most frequently reported | Mild and transient in nature. |
| Nervousness | Frequently reported | |
| Palpitations | Frequently reported |
In a long-term clinical evaluation involving 274 patients, only 4.4% required withdrawal from the trials due to adverse reactions. Importantly, clinically relevant changes in heart rate, blood pressure, ECG, or laboratory tests (hematological, hepatic, and renal) were not reported.
Experimental Protocols
Study Design: Oral this compound vs. Oral Salbutamol
This was a double-blind, cross-over study involving 10 patients with reversible bronchospasm. Each patient received single oral doses of this compound (0.250 mg and 0.500 mg), Salbutamol (4 mg), and a placebo. The primary efficacy endpoint was the change in FEV1, which was measured at baseline and at 0.5, 1, 2, 4, and 6 hours post-administration. Heart rate and arterial pressure were also monitored.
Study Design: Inhaled this compound vs. Inhaled Salbutamol
This was a double-blind, balanced Latin square cross-over study involving 12 adult patients with reversible bronchospasm (7 with bronchial asthma and 5 with chronic obstructive bronchitis). Patients received single doses of inhaled this compound (200 mcg and 400 mcg) and Salbutamol (200 mcg). FEV1, FVC, MMEF, and MEF25 were measured at baseline and at 7.5, 15, 30, 60, 120, 180, and 240 minutes after treatment. Cardiovascular parameters and the presence of side effects were also assessed at these time points.
Study Design: Oral this compound vs. Oral Procaterol
This was a double-blind, cross-over study in 12 patients with reversible airway obstruction. Patients received single oral doses of this compound (0.5 mg), Procaterol (0.05 mg), and a placebo. FEV1, heart rate, and blood pressure were measured at baseline and at 30, 60, 120, 240, 360, and 480 minutes after each treatment.
Visualizing the Data
To further elucidate the mechanisms and processes involved in this compound's function and evaluation, the following diagrams are provided.
References
Independent Validation of Broxaterol Research Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Broxaterol's performance against other bronchodilator alternatives, supported by experimental data.
Comparative Efficacy and Safety of this compound and Alternatives
This compound is a selective β2-adrenoceptor agonist that induces bronchodilation by relaxing the smooth muscle of the airways.[1] Its efficacy and safety have been evaluated in numerous clinical trials, often in comparison with the well-established short-acting β2-agonist (SABA), Salbutamol. Emerging alternatives include long-acting β2-agonists (LABAs) like Formoterol and Salmeterol, and long-acting muscarinic antagonists (LAMAs) such as Tiotropium.
Quantitative Comparison of Efficacy
The primary measure of efficacy for bronchodilators is the improvement in Forced Expiratory Volume in one second (FEV1). The following table summarizes the comparative efficacy of this compound and its alternatives based on available clinical trial data.
| Drug Class | Drug | Dosage | Route | Change in FEV1 | Onset of Action | Duration of Action | Comparator |
| Short-Acting β2-Agonist | This compound | 0.25 mg - 0.5 mg | Oral | 15.8% - 24.3% increase from baseline[2] | - | Up to 4 hours[2] | Salbutamol, Placebo |
| 200 mcg - 400 mcg | Inhaled | Significant increase from baseline[3] | - | Up to 4 hours[3] | Salbutamol | ||
| Salbutamol | 4 mg | Oral | 18.0% - 18.7% increase from baseline | - | - | This compound, Placebo | |
| 200 mcg | Inhaled | Significant increase from baseline | Within minutes | 4-6 hours | This compound | ||
| Long-Acting β2-Agonist | Formoterol | 12 mcg | Inhaled | - | Rapid, within minutes | Up to 12 hours | Salbutamol |
| Salmeterol | 50 mcg | Inhaled | - | Slower than Formoterol | Up to 12 hours | Formoterol | |
| Long-Acting Muscarinic Antagonist | Tiotropium | 18 mcg | Inhaled | Significant improvement vs. placebo | - | 24 hours | Placebo |
Quantitative Comparison of Safety and Tolerability
The safety profile of bronchodilators is crucial, with common side effects including tremor, palpitations, and cardiovascular effects.
| Drug Class | Drug | Common Adverse Events | Cardiovascular Effects | Withdrawal Rate |
| Short-Acting β2-Agonist | This compound | Tremor, nervousness, palpitations (slight and transient) | No clinically relevant changes in heart rate or blood pressure reported | 4.4% (12 out of 274 patients) |
| Salbutamol | Palpitations, tachycardia, tremor, nervousness, headache | Dose-related increase in heart rate and systolic blood pressure | 3% | |
| Long-Acting β2-Agonist | Formoterol | - | No increased risk of cardiac-related deaths in large safety trials | - |
| Salmeterol | - | - | - | |
| Long-Acting Muscarinic Antagonist | Tiotropium | Dry mouth (most common) | No significant increase in cardiovascular events compared to placebo | - |
Signaling Pathways
The therapeutic effects of this compound and its alternatives are mediated through distinct signaling pathways.
Experimental Protocols
The following section outlines a representative experimental protocol for assessing the efficacy of a bronchodilator like this compound in a clinical trial setting.
Study Design: Double-Blind, Randomized, Crossover Trial
A common design to compare a new drug (e.g., this compound) with a standard drug (e.g., Salbutamol) and a placebo.
1. Patient Selection and Screening:
-
Inclusion Criteria: Patients diagnosed with stable asthma or Chronic Obstructive Pulmonary Disease (COPD). FEV1 between 50% and 80% of predicted normal values. Evidence of reversible airway obstruction (e.g., >15% increase in FEV1 after administration of a standard bronchodilator).
-
Exclusion Criteria: Recent respiratory tract infection, history of cardiovascular disease, or use of medications that could interfere with the study results.
2. Study Procedures:
-
Informed Consent: All participants provide written informed consent before any study-related procedures.
-
Randomization: Patients are randomly assigned to a sequence of treatments (e.g., this compound then Salbutamol then Placebo, or other permutations).
-
Washout Period: A period before each treatment phase where patients discontinue their usual bronchodilator medication to establish a stable baseline.
-
Drug Administration: The study drug (this compound, Salbutamol, or placebo) is administered via the specified route (oral or inhaled) at the designated dose.
-
Efficacy Assessment (Spirometry): FEV1 is measured before drug administration (baseline) and at multiple time points after administration (e.g., 15, 30, 60, 120, 180, and 240 minutes) to assess the onset and duration of action.
-
Safety Assessment: Heart rate, blood pressure, and tremor are monitored at the same time points as spirometry. Adverse events are recorded throughout the study.
3. Data Analysis:
-
The primary endpoint is typically the change in FEV1 from baseline.
-
Statistical analyses are performed to compare the effects of this compound, the active comparator, and placebo on FEV1 and safety parameters.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound: a double-blind clinical trial comparing this compound and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the bronchodilator effects of this compound and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Broxaterol Side Effect Profiles: A Guide for Researchers
This guide provides a detailed comparative analysis of the side effect profiles of Broxaterol and other prominent beta-2 adrenergic agonists, namely Salbutamol, Formoterol, and Salmeterol. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.
Introduction to this compound and Beta-2 Adrenergic Agonists
This compound is a selective beta-2 adrenergic agonist used as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Like other drugs in its class, this compound exerts its therapeutic effect by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[2] While effective, the use of beta-2 agonists is associated with a range of side effects, primarily due to systemic exposure and off-target effects. This guide focuses on a comparative evaluation of the adverse effect profiles of this compound and its commonly used alternatives.
Comparative Side Effect Profiles
Clinical studies have shown that this compound is generally well-tolerated, with an incidence of adverse reactions often reported to be equal to or less than that of other beta-2 agonists.[3][4] The most frequently reported side effects associated with this compound are tremor, nervousness, and palpitations.[3] These effects are typically described as slight, transient, and dose-related.
The following tables summarize the available quantitative data on the incidence of common side effects for this compound and its comparators. It is important to note that direct head-to-head comparative trials for all four drugs are limited, and the data presented is compiled from various studies with different methodologies and patient populations.
Table 1: Incidence of Common Side Effects of this compound vs. Salbutamol
| Side Effect | This compound (Incidence) | Salbutamol (Incidence) | Study Details and Remarks |
| Tremor | Less pronounced with inhaled route compared to oral route and Salbutamol. Specific percentage not consistently reported. | 9% (pooled incidence from a meta-analysis) | A direct comparative study noted that tremor was "considerably less pronounced" with inhaled this compound. |
| Palpitations/Tachycardia | Less pronounced with inhaled route compared to oral route and Salbutamol. Specific percentage not consistently reported. | 16% (pooled incidence for palpitations or tachycardia from a meta-analysis) | The same comparative study highlighted a lower incidence of increased heart rate with inhaled this compound. |
| Nervousness | Frequently associated, but generally slight and transient. Specific percentage not consistently reported. | 13% (pooled incidence for anxiety) | Data for nervousness with this compound is more qualitative. |
| Withdrawal from Trials | 4.4% (12 out of 274 patients) in a long-term evaluation. | 3% (pooled incidence for treatment discontinuation) | Reasons for withdrawal with this compound were primarily due to tremor, nervousness, and palpitations. |
Table 2: Incidence of Common Side Effects of Formoterol vs. Salmeterol
| Side Effect | Formoterol (Incidence) | Salmeterol (Incidence) | Study Details and Remarks |
| Tremor | ~6% in one report. | Reportedly slightly lower incidence than Formoterol. | A dose-response study found Formoterol caused a significantly higher tremor score at the highest doses. |
| Palpitations/Tachycardia | Systemic effects on heart rate are dose-dependent. | Systemic effects on heart rate are dose-dependent. | Both drugs can increase heart rate. |
| Hypokalemia | A larger drop in serum potassium was observed compared to Salmeterol at the highest doses. | Can cause a transient risk of hypokalemia. | This is a known class effect of beta-2 agonists. |
| Serious Adverse Events | Non-fatal serious adverse events were not significantly increased in a meta-analysis (OR 1.26, 95% CI 0.78 to 2.04). | Non-fatal serious adverse events were increased in monotherapy (OR 1.14, 95% CI 1.01 to 1.28). | Salmeterol carries an FDA black box warning for an increased risk of asthma-related death when used as monotherapy. |
Experimental Protocols
The methodologies for assessing side effects in clinical trials of bronchodilators generally follow established guidelines from regulatory bodies like the FDA and EMA. A representative experimental protocol for a comparative side effect analysis would typically involve the following:
1. Study Design: A randomized, double-blind, crossover, or parallel-group study is often employed to minimize bias. A placebo arm is included to control for non-drug-related effects.
2. Patient Population: The study population consists of patients with a confirmed diagnosis of asthma or COPD, with specific inclusion and exclusion criteria related to disease severity, age, and concomitant medications.
3. Drug Administration: The investigational drug (e.g., this compound) and the comparator drug(s) are administered at specified doses and frequencies. The route of administration (inhaled or oral) is a critical factor and is kept consistent for comparison where possible.
4. Adverse Event Monitoring and Reporting:
- Spontaneous Reporting: Patients are asked to report any adverse events they experience throughout the study period.
- Standardized Questionnaires: Validated questionnaires are often used to systematically assess common and expected side effects like tremor, palpitations, and nervousness at predefined time points.
- Physiological Measurements: Objective measures such as heart rate, blood pressure, and serum potassium levels are monitored at baseline and at regular intervals after drug administration.
- Electrocardiograms (ECGs): ECGs may be performed to assess for any cardiac effects, such as changes in the QT interval.
5. Data Analysis: The incidence, severity, and duration of adverse events are recorded and compared between the treatment groups using appropriate statistical methods. The relationship between the dose of the drug and the occurrence of side effects is also analyzed.
Mandatory Visualizations
Signaling Pathway
The therapeutic and some of the systemic side effects of this compound and other beta-2 adrenergic agonists are mediated through the beta-2 adrenergic receptor signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the side effect profiles of inhaled beta-2 agonists.
Conclusion
The available evidence suggests that this compound has a favorable side effect profile, with a potentially lower incidence of common beta-2 agonist-related side effects such as tremor and palpitations, particularly when administered via the inhaled route, as compared to Salbutamol. However, more direct, large-scale comparative clinical trials with standardized methodologies are needed to definitively establish the relative safety of this compound against other long-acting beta-2 agonists like Formoterol and Salmeterol. Researchers and clinicians should consider the individual patient's characteristics and the specific side effect profiles of each agent when making therapeutic decisions. The signaling pathway and experimental workflow diagrams provided in this guide offer a foundational understanding for future research and drug development in this area.
References
- 1. Reviewer Guidance for Nebulizers, Metered Dose Inhalers, Spacers and Actuators | FDA [fda.gov]
- 2. Review of Drug Development Guidance to Treat Chronic Obstructive Pulmonary Disease: US and EU Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. This compound, a new beta 2-adrenoceptor agonist compared to salbutamol in asthmatics, oral and inhalation treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Broxaterol vs. Placebo: A Comparative Analysis of Controlled Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Broxaterol and placebo based on data from controlled clinical studies. The information is intended for researchers, scientists, and professionals involved in drug development and is presented to facilitate an objective evaluation of this compound's performance.
Efficacy of this compound in Controlled Clinical Trials
This compound, a selective beta-2 adrenoceptor agonist, has demonstrated significant efficacy in improving respiratory function in patients with reversible airway obstruction, such as asthma and chronic obstructive pulmonary disease (COPD), when compared to placebo in several controlled clinical trials.
Key Efficacy Outcomes
Clinical studies have consistently shown that this compound produces a significant clinical improvement, most notably an increase in the Forced Expiratory Volume in one second (FEV1).[1][2] In long-term controlled trials, the respiratory effects of a this compound nebulizer solution were found to be significantly greater than those of a placebo.[1][2]
Furthermore, studies on patients with COPD with irreversible airway obstruction have shown that while this compound did not cause significant changes in FEV1, it did lead to a notable improvement in respiratory muscle endurance.[1]
Table 1: Summary of Efficacy Data for this compound vs. Placebo
| Outcome Measure | This compound | Placebo | Study Population | Key Findings |
| Change in FEV1 | Significant Increase | No Significant Change | Patients with reversible airflow obstruction | This compound was significantly more effective than placebo in improving FEV1. |
| Respiratory Muscle Endurance (Endurance Time) | Significant Increase | No Change | COPD patients with irreversible airway obstruction | This compound significantly improved respiratory muscle endurance. |
| Supplemental Anti-asthmatic Drug Use | Decrease | No Significant Change | Patients with reversible airflow obstruction | This compound use led to a decrease in the need for supplemental anti-asthmatic drugs. |
Safety and Tolerability Profile
In long-term clinical evaluations, this compound has been shown to be well-tolerated. The incidence of adverse reactions was comparable to or less than that reported for other beta-2 agonists.
The most frequently reported side effects associated with this compound were tremor, nervousness, and palpitations. These effects were generally described as slight, transient, and dose-related. In a pooled analysis of clinical trials, only a small percentage of patients (4.4%) withdrew due to side effects. Importantly, clinically relevant changes in heart rate, blood pressure, ECG, or laboratory tests (hematological, hepatic, and renal) were not reported.
Table 2: Adverse Events Reported in this compound Clinical Trials
| Adverse Event | Frequency | Severity | Notes |
| Tremor | Most frequent | Slight and transient | Dose-related. |
| Nervousness | Frequent | Slight and transient | Dose-related. |
| Palpitations | Frequent | Slight and transient | Dose-related. |
Experimental Protocols
The following section outlines a representative experimental protocol for a double-blind, placebo-controlled, randomized crossover clinical trial designed to evaluate the efficacy and safety of this compound. This protocol is synthesized from information in published study abstracts and adheres to the principles of the CONSORT (Consolidated Standards of Reporting Trials) statement.
Study Design: Double-Blind, Placebo-Controlled, Randomized Crossover Trial
A crossover design is often employed in studies of short-acting bronchodilators to minimize inter-patient variability.
1. Patient Population:
-
Inclusion Criteria: Patients diagnosed with stable, reversible airway obstruction (e.g., asthma or COPD) with a documented increase in FEV1 of at least 15% after inhalation of a standard beta-2 agonist.
-
Exclusion Criteria: Patients with a history of significant cardiovascular disease, uncontrolled hypertension, or known hypersensitivity to this compound or other beta-2 agonists.
2. Randomization and Blinding:
-
Patients are randomly assigned to a treatment sequence (e.g., this compound followed by placebo, or placebo followed by this compound).
-
Both the investigators and the patients are blinded to the treatment allocation. The placebo is identical in appearance, taste, and packaging to the this compound formulation.
3. Treatment Administration:
-
Oral Administration: this compound administered at a dose of 0.5 mg three times a day, or a matching placebo.
-
Inhaled Administration: this compound administered via a metered-dose inhaler at a dose of 0.6-1.2 mg/day, or a matching placebo inhaler.
4. Study Periods and Washout:
-
Each treatment period typically lasts for a predetermined duration (e.g., 7 days).
-
A washout period of at least 72 hours separates the treatment periods to minimize carry-over effects.
5. Outcome Measures:
-
Primary Efficacy Endpoint: Change in FEV1 from baseline.
-
Secondary Efficacy Endpoints: Peak expiratory flow rate (PEFR), use of rescue medication, and patient-reported symptom scores. In specific patient populations like COPD, respiratory muscle endurance may be a key endpoint.
-
Safety Endpoints: Incidence of adverse events, changes in vital signs (heart rate, blood pressure), and electrocardiogram (ECG) parameters.
6. Statistical Analysis:
-
The primary analysis is a comparison of the change in FEV1 between the this compound and placebo treatment periods using a paired t-test or a mixed-effects model to account for the crossover design.
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling Pathway
This compound is a selective beta-2 adrenergic receptor agonist. Its therapeutic effect is mediated through the activation of beta-2 receptors on the surface of airway smooth muscle cells.
The binding of this compound to the beta-2 adrenergic receptor initiates a signaling cascade:
-
Activation of Gs Protein: The activated receptor stimulates the associated Gs protein.
-
Adenylyl Cyclase Activation: The Gs protein, in turn, activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular levels of cAMP activate Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and ultimately resulting in the relaxation of the airway smooth muscle, causing bronchodilation.
References
Validating the In Vitro Effects of Broxaterol In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Broxaterol, a selective β2-adrenergic agonist, with other alternatives, supported by available experimental data. The focus is on validating its in vitro mechanisms of action with in vivo findings, offering a valuable resource for researchers in respiratory drug development.
In Vitro Profile of this compound
This compound is a potent and selective β2-adrenoceptor agonist.[1] Its primary in vitro effect is the relaxation of bronchial smooth muscle, a key factor in its bronchodilating activity.[1] This action is complemented by its ability to inhibit the release of asthmogenic mediators from inflammatory cells, as demonstrated in various in vitro models.[1] The underlying mechanism for these effects is the activation of the β2-adrenergic signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
The rise in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several target proteins. This cascade ultimately results in the sequestration of intracellular calcium and the inhibition of myosin light-chain kinase, leading to smooth muscle relaxation and bronchodilation.
Beta-2 Adrenergic Signaling Pathway
The canonical signaling pathway for this compound and other β2-agonists is initiated by the binding of the agonist to the β2-adrenergic receptor on the surface of airway smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to the activation of the stimulatory G protein, Gs. The activated Gs protein then stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP.
References
Comparative Analysis of Broxaterol's Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profile of Broxaterol, a beta-2 selective adrenoceptor agonist, with other relevant beta-agonists. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the selectivity and potential cross-reactivity of this compound.
Executive Summary
This compound is a potent beta-2 adrenoceptor agonist characterized by its high affinity and selectivity for the beta-2 subtype over the beta-1 subtype.[1] This selectivity is crucial for its therapeutic action in respiratory diseases, aiming to minimize off-target effects, particularly on the cardiovascular system. This guide delves into the quantitative binding affinities, the experimental methods used to determine them, and the underlying signaling pathways.
Quantitative Receptor Affinity Comparison
The following table summarizes the binding affinities (Ki values) of this compound and other common beta-agonists for beta-1 and beta-2 adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Selectivity (β1/β2) | Tissue/System | Reference |
| This compound | Beta-1 | 4100 | 31.5 | Rat Lung Membranes | [1] |
| Beta-2 | 130 | Rat Lung Membranes | [1] | ||
| Beta-1 | 3460 | 35.3 | Rat Heart Membranes | [1] | |
| Beta-2 | 98 | Rat Heart Membranes | [1] | ||
| Salbutamol | Beta-1 | ~19500 (pKi 4.71) | ~29 | Guinea Pig | |
| Beta-2 | ~1480 (pKi 5.83) | Guinea Pig | |||
| Formoterol | Beta-1 | ~562 (pKi 6.25) | ~100 | Guinea Pig | |
| Beta-2 | ~6.3 (pKi 8.2) | Guinea Pig |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity. The Ki values for Salbutamol and Formoterol were calculated from the provided pKi values. The selectivity ratio is calculated by dividing the Ki for the beta-1 receptor by the Ki for the beta-2 receptor.
Cross-Reactivity Profile of this compound
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed, generalized protocol for such an assay.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparation: Isolated cell membranes expressing the target receptor (e.g., from rat lung or heart tissue, or cultured cells transfected with the human receptor).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [3H]dihydroalprenolol for beta-adrenergic receptors).
-
Test Compound: The unlabeled compound whose affinity is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor to determine non-specific binding (e.g., propranolol for beta-adrenergic receptors).
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., Tris-HCl buffer).
-
Filtration Apparatus: A vacuum filtration system with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in a cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove large debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a series of tubes or a microplate, add a constant amount of the membrane preparation.
-
Add a fixed concentration of the radioligand to all tubes.
-
Add increasing concentrations of the unlabeled test compound to different tubes.
-
In a separate set of tubes, add a high concentration of the non-specific binding control ligand instead of the test compound.
-
Include tubes with only the radioligand and membranes to determine total binding.
-
-
Incubation:
-
Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This traps the membranes with the bound radioligand on the filter.
-
Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the primary signaling pathways activated by beta-1 and beta-2 adrenergic receptors and a typical experimental workflow for a radioligand binding assay.
Caption: Workflow for a typical radioligand binding assay.
Caption: Beta-1 and Beta-2 adrenergic receptor signaling pathways.
References
A Comparative Pharmacokinetic Profile of Broxaterol and Existing Beta-2 Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Broxaterol, a novel beta-2 adrenergic agonist, with two widely established drugs in the same class: Salbutamol and Formoterol. The information presented herein is intended to support research and development efforts by offering a comprehensive overview of their absorption, distribution, metabolism, and excretion properties, supported by experimental data and methodologies.
Executive Summary
This compound is a selective beta-2 adrenergic agonist that has demonstrated potent bronchodilatory effects.[1] Preclinical and early clinical studies suggest a potentially favorable pharmacokinetic profile compared to existing therapies. This guide synthesizes available data to facilitate a direct comparison of this compound with Salbutamol, a short-acting beta-2 agonist (SABA), and Formoterol, a long-acting beta-2 agonist (LABA).
Comparative Pharmacokinetics
The following table summarizes the key pharmacokinetic parameters of this compound, Salbutamol, and Formoterol. It is important to note that direct comparisons should be made with caution due to variations in study populations, methodologies, and formulations.
| Parameter | This compound (Oral) | Salbutamol (Oral) | Salbutamol (Inhaled) | Formoterol (Oral) | Formoterol (Inhaled) |
| Time to Peak Plasma Concentration (Tmax) | 0.9 hours (in children)[2] | 1.8 ± 0.6 hours[3] | 0.22 ± 0.07 hours[3] | ~1.44 hours | 5 minutes[4] |
| Peak Plasma Concentration (Cmax) | 2.05 µg/mL (0.5 mg dose in children) | 3.9 ± 1.4 µg/L (1.2 mg dose) | 3.4 ± 1.1 µg/L (1.2 mg dose) | 136.4 pg/mL (50 µg dose) | 266 ± 108 pmol/L (120 µg dose) |
| Elimination Half-life (t½) | 2.3 hours (in children) | 4.6 ± 1.1 hours | 4.5 ± 1.5 hours | ~3.83 hours | 10 hours |
| Bioavailability | Preclinical studies suggest higher oral bioavailability than Salbutamol. | 50% | 57 ± 24% (relative to oral solution) | - | - |
| Metabolism | Information not available | Primarily metabolized in the liver to an inactive sulfate conjugate. | Primarily metabolized in the liver to an inactive sulfate conjugate. | Primarily by glucuronidation. | Primarily by direct glucuronidation and O-demethylation. |
| Excretion | 8.41% of the dose excreted in urine within 8 hours (in children). | 31.8 ± 1.9% as unchanged drug and 48.2 ± 7.3% as sulfate conjugate in urine. | - | 15.7% as unchanged drug, 12.4% and 11.2% as two glucuronide metabolites in urine within 24 hours. | 3.61% as the active (R,R)-enantiomer and 4.80% as the (S,S)-enantiomer in urine over 48 hours. |
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling
This compound, Salbutamol, and Formoterol all exert their therapeutic effects by acting as agonists at the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor initiates a signaling cascade that leads to bronchodilation.
Caption: Beta-2 adrenergic receptor signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. The following sections outline typical experimental protocols for the assessment of beta-2 agonist pharmacokinetics.
Salbutamol Pharmacokinetic Study Protocol
A representative study to determine the pharmacokinetics and relative bioavailability of inhaled versus oral Salbutamol would typically involve a randomized, crossover design with healthy volunteers.
-
Participants: A cohort of healthy, non-smoking male volunteers.
-
Study Design: A two-period, randomized crossover study.
-
Drug Administration:
-
Inhaled: A single dose of 1.2 mg Salbutamol administered via a metered-dose inhaler (MDI).
-
Oral: A single oral dose of 1.2 mg Salbutamol in solution.
-
-
Sample Collection:
-
Fourteen blood samples are collected at predetermined time points after drug administration.
-
Urine samples are collected at intervals (e.g., 0-0.5h, 0.5-1h, 1-2h, and pooled from 2-24h) post-inhalation to assess lung and systemic bioavailability.
-
-
Analytical Method: Plasma and urine concentrations of Salbutamol are determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Tmax, Cmax, t½, and AUC (Area Under the Curve).
Formoterol Pharmacokinetic Study Protocol
A typical study to evaluate the pharmacokinetics of inhaled Formoterol would be a single-dose, open-label, crossover study in healthy subjects.
-
Participants: A group of healthy male and female volunteers.
-
Study Design: A randomized, open-label, crossover study.
-
Drug Administration: A single inhaled high dose of 120 µg of Formoterol fumarate administered via a dry powder inhaler (e.g., Aerolizer).
-
Sample Collection:
-
Plasma samples are collected over a 24-hour period.
-
Urine samples are collected over a 48-hour period to determine the excretion of enantiomers.
-
-
Analytical Method: Plasma concentrations of Formoterol (sum of enantiomers) and urinary concentrations of separate enantiomers are determined using a validated analytical method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, AUC, t½) are calculated from the plasma concentration-time data.
This compound Pharmacokinetic Study Protocol (Pediatric)
The available pharmacokinetic data for this compound comes from a study in asthmatic children.
-
Participants: 12 asthmatic children (6 male, 6 female), aged 8-13 years.
-
Drug Administration: A single oral dose of 0.5 mg this compound.
-
Sample Collection:
-
Venous blood samples were collected at 30, 45, 120, 180, and 240 minutes post-administration.
-
Urine was collected at 4-hour intervals (0-4h, 4-8h, 8-12h).
-
-
Pharmacokinetic Analysis: The study reported Tmax, Cmax, and t½.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.
Caption: A typical clinical pharmacokinetic study workflow.
Discussion and Future Directions
The available data indicates that this compound is rapidly absorbed after oral administration in children, with a relatively short half-life. Preclinical findings of higher oral bioavailability compared to Salbutamol are promising and warrant further investigation in human subjects. A significant gap in the current knowledge is the lack of comprehensive pharmacokinetic data for inhaled this compound in the adult population. Future clinical trials should focus on elucidating the pharmacokinetic profile of inhaled this compound in adults to allow for a more direct and robust comparison with established therapies like Salbutamol and Formoterol. Such studies will be critical in determining the optimal dosing regimens and therapeutic positioning of this compound in the management of respiratory diseases.
References
- 1. This compound: pharmacological profile of a unique structural feature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics of this compound in asthmatic children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and relative bioavailability of salbutamol metered-dose inhaler in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tolerability of formoterol in healthy volunteers after a single high dose of Foradil dry powder inhalation via Aerolizer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Broxaterol for Obstructive Airway Diseases
For Immediate Release
In the landscape of therapeutic options for chronic obstructive pulmonary disease (COPD) and asthma, the selection of an appropriate bronchodilator is critical for effective management. This guide provides a meta-analytical comparison of Broxaterol, a selective β2-adrenergic receptor agonist, with other established alternatives, focusing on experimental data from clinical trials. This document is intended for researchers, scientists, and drug development professionals to offer a consolidated overview of the available evidence.
Introduction to this compound
This compound is a novel β2-adrenergic receptor agonist investigated for its efficacy in treating respiratory conditions characterized by reversible airflow obstruction, such as asthma and COPD.[1] Its mechanism of action involves the selective stimulation of β2-adrenergic receptors located on the smooth muscle cells of the airways.[1] This stimulation initiates a biochemical cascade leading to muscle relaxation and subsequent bronchodilation, thereby improving airflow and alleviating symptoms like wheezing and shortness of breath.[1][2]
Mechanism of Action: Signaling Pathway
The activation of the β2-adrenergic receptor by an agonist like this compound triggers a well-defined signaling pathway. The binding of this compound to the receptor leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in the relaxation of airway smooth muscle.
Comparative Efficacy
Clinical trials have evaluated the efficacy of this compound against other β2-agonists, notably Salbutamol (albuterol) and Procaterol. The primary endpoint in these studies is often the improvement in Forced Expiratory Volume in one second (FEV1), a key measure of lung function.
This compound vs. Salbutamol
Studies comparing this compound and Salbutamol have revealed differences in potency depending on the route of administration. In a double-blind, crossover study involving asthmatic patients, orally administered this compound was found to be 12-16 times more potent as a bronchodilator than Salbutamol. Conversely, when administered via inhalation, this compound was somewhat less potent than Salbutamol. Another study showed that this compound administered via a metered-dose inhaler was more effective than Salbutamol after a three-month follow-up period, with no evidence of tachyphylaxis.
| Drug | Route of Administration | Dosage | Key Efficacy Finding | Reference |
| This compound | Oral | 0.5 mg (cumulative) | 12-16 times more potent than Salbutamol | |
| Salbutamol | Oral | 26 mg (cumulative) | - | |
| This compound | Inhaled (MDI) | 0.6-1.2 mg/day | More effective than Salbutamol after 3 months | |
| Salbutamol | Inhaled (MDI) | Not specified | - |
This compound vs. Procaterol
A double-blind, crossover study compared the bronchodilating activity of oral this compound (0.5 mg) and oral Procaterol (0.05 mg) in patients with reversible airway obstruction. Both drugs produced significant bronchodilation that persisted for up to 480 minutes compared to placebo. Notably, this compound demonstrated a statistically significant faster onset of action, producing its bronchodilating effect 30 minutes earlier than Procaterol.
| Drug | Route of Administration | Dosage | Onset of Action | Duration of Action | Reference |
| This compound | Oral | 0.5 mg | Faster than Procaterol (by 30 min) | Up to 480 minutes | |
| Procaterol | Oral | 0.05 mg | - | Up to 480 minutes | |
| Placebo | Oral | - | - | - |
Safety and Tolerability Profile
The safety profile of this compound has been assessed in several clinical trials. The most frequently reported side effects are consistent with the β2-agonist class and include tremor, nervousness, and palpitations. These effects were generally described as slight, transient, and dose-related. In a long-term evaluation involving 274 patients, only 4.4% withdrew due to side effects. Importantly, long-term treatment with this compound was not associated with clinically relevant changes in heart rate, blood pressure, ECG, or laboratory tests, and did not cause metabolic abnormalities or hypokalemia.
| Adverse Event | Incidence/Severity | Notes | Reference |
| Tremor, Nervousness, Palpitations | Most frequent | Slight, transient, and dose-related | |
| Cardiovascular Effects | No clinically relevant changes in heart rate or blood pressure reported | - | |
| Metabolic Effects | No abnormalities or hypokalemia reported with long-term use | - | |
| Withdrawals due to Adverse Events | 4.4% (12 out of 274 patients) | - |
Experimental Protocols
The methodologies employed in the key comparative studies are crucial for interpreting the results.
Protocol: this compound vs. Salbutamol (Oral and Inhaled)
This study was designed as a double-blind, double-dummy, randomized, crossover trial in eight asthmatic patients.
-
Oral Administration Phase: Cumulatively increasing doses of this compound (total dose 1.675 mg) and Salbutamol (total dose 26 mg) were administered to assess bronchodilator potency and effects on heart rate and blood pressure.
-
Inhaled Administration Phase: Cumulatively increasing doses of both this compound and Salbutamol (total dose 1.5 mg for both) were administered to evaluate bronchodilation and side effects via this route.
Protocol: this compound vs. Procaterol (Oral)
This was a double-blind, crossover study involving 12 patients with reversible airway obstruction.
-
Treatments: Single oral doses of this compound (0.5 mg), Procaterol (0.05 mg), or placebo were administered.
-
Measurements: FEV1, heart rate, and blood pressure were measured at baseline and at 30, 60, 120, 240, 360, and 480 minutes post-treatment.
Conclusion
The available data suggests that this compound is an effective and well-tolerated β2-adrenergic receptor agonist for the treatment of obstructive airway diseases. Its efficacy is comparable, and in some instances superior, to established treatments like Salbutamol and Procaterol. Notably, its high oral potency relative to Salbutamol and faster onset of action compared to Procaterol may offer clinical advantages in specific patient populations. The safety profile of this compound is consistent with other drugs in its class, with side effects being generally mild and transient. Further large-scale, long-term studies would be beneficial to fully establish its place in the therapeutic armamentarium for asthma and COPD.
References
Safety Operating Guide
Navigating the Safe Disposal of Broxaterol: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Broxaterol, a β2 adrenoreceptor agonist, understanding the correct disposal procedures is paramount to ensure the safety of personnel and the protection of the environment. Due to its chemical nature as a halogenated organic compound, specific handling and disposal protocols must be followed. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety Concerns and Hazard Profile
Quantitative Data Summary: Disposal Methods for this compound
The following table summarizes the recommended disposal methods for this compound, categorized for easy comparison and decision-making in a laboratory setting.
| Disposal Method | Suitability for this compound | Key Considerations |
| High-Temperature Incineration | Highly Recommended | The most effective and environmentally sound method for destroying halogenated organic compounds. This should be carried out by a licensed hazardous waste disposal facility. |
| Licensed Hazardous Waste Collection | Recommended | Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste. This compound should be segregated as halogenated organic waste. |
| Drug Take-Back Programs | Suitable for Small Quantities (e.g., unused medication) | Primarily for expired or unused medications from households, but can be an option for very small research quantities if permitted by the program.[1] |
| Landfill (after treatment) | Not Recommended without expert consultation | Mixing with an unappealing substance (e.g., cat litter, coffee grounds) and placing in a sealed container before disposing in trash is a general guideline for some pharmaceuticals, but not ideal for halogenated compounds due to potential environmental persistence.[1][2] |
| Flushing Down the Drain | Strictly Prohibited | Flushing unused medications can negatively impact water sources and is not a safe disposal method for chemicals like this compound.[1] |
Experimental Protocol: Step-by-Step Disposal of this compound in a Laboratory Setting
This protocol outlines the detailed methodology for the safe disposal of small quantities of this compound waste generated during research activities.
1. Waste Identification and Segregation:
- Identify all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips).
- Segregate this compound waste into a dedicated container for "Halogenated Organic Waste." Do not mix with non-halogenated or other types of chemical waste.
2. Waste Container Labeling:
- Obtain a designated hazardous waste container that is chemically resistant and has a secure lid.
- Clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."
- Indicate the approximate quantity of the waste.
3. Waste Accumulation:
- Carefully transfer the this compound waste into the designated container within a chemical fume hood to minimize exposure.
- Keep the waste container securely sealed when not in use.
- Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
4. Scheduling Waste Pickup:
- Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) office to schedule a pickup.
- Do not attempt to transport hazardous waste off-site yourself.
5. Spill Management:
- In the event of a spill, immediately evacuate the area and alert personnel.
- If safe to do so, contain the spill using absorbent materials such as vermiculite or sand.
- For small spills, neutralization may be possible by trained personnel using appropriate reagents, but this should be guided by your institution's specific spill response procedures.
- Collect all contaminated materials as hazardous waste.
- Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
- Report the spill to your institution's EHS office.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following diagram illustrates the logical workflow from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Signaling Pathway of this compound
As a β2 adrenoreceptor agonist, this compound exerts its effects by stimulating β2 adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. The activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.
References
Essential Safety and Handling of Broxaterol in a Research Environment
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of Broxaterol, a β2-adrenergic receptor agonist. Adherence to these procedures is essential to ensure personnel safety and maintain a compliant laboratory environment.
Hazard Identification and Risk Assessment
This compound is a potent powdered Active Pharmaceutical Ingredient (API). The primary hazards associated with handling this compound in a non-medicinal, research setting include:
-
Inhalation: Airborne powder can be inhaled, leading to unintended systemic exposure and potential pharmacological effects.
-
Dermal Contact: Direct skin contact may cause irritation or allergic reactions.
-
Ingestion: Accidental ingestion can lead to significant adverse health effects.
Due to the lack of a publicly available, specific Occupational Exposure Limit (OEL) for this compound, a conservative approach based on similar β2-adrenergic agonists, such as Salbutamol, is recommended. A risk assessment should be conducted to determine the appropriate level of containment and personal protective equipment.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound powder.
| PPE Component | Specification | Purpose |
| Respiratory Protection | Fit-tested N95 or higher-rated respirator. For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) is recommended.[1] | Prevents inhalation of airborne powder. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a barrier against dermal absorption. |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] | Protects eyes from splashes or airborne particles. |
| Body Protection | Disposable gown or a dedicated lab coat with tight cuffs. | Prevents contamination of personal clothing. |
Engineering Controls
To minimize exposure to this compound, the following engineering controls should be implemented:
| Control Measure | Description |
| Ventilation | All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet.[2] |
| Containment | For operations with a higher risk of generating airborne particles, such as weighing or reconstituting, the use of a glove box or containment isolator is recommended. |
Operational Plan for Handling this compound Powder
Follow these step-by-step procedures for the safe handling of this compound:
-
Preparation:
-
Ensure the designated handling area (fume hood, etc.) is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment (spatulas, weigh boats, vials, etc.) within the containment area.
-
-
Weighing and Aliquoting:
-
Carefully open the this compound container inside the ventilated enclosure.
-
Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat.
-
Minimize the creation of dust by handling the powder gently.
-
Close the primary container tightly immediately after use.
-
-
Dissolution/Compounding:
-
If preparing a solution, add the solvent to the vessel containing the weighed this compound powder slowly to avoid splashing.
-
Ensure the vessel is securely capped before mixing or vortexing.
-
-
Post-Handling:
-
Decontaminate all surfaces within the handling area with an appropriate cleaning agent.
-
Carefully remove and dispose of the outer pair of gloves into a designated waste container.
-
Remove the remaining PPE in a manner that avoids self-contamination and dispose of it according to the disposal plan.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous pharmaceutical waste.
-
Segregation:
-
Collect all this compound-contaminated waste, including PPE, weigh boats, and consumables, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Waste Manifesting:
-
Document the contents of the waste container accurately on a hazardous waste manifest.
-
-
Disposal Method:
-
Engage a licensed hazardous waste disposal contractor for the final disposal of the this compound waste.
-
The preferred method of disposal for potent pharmaceutical compounds is high-temperature incineration by a licensed facility.[3]
-
Do not dispose of this compound waste down the drain or in the regular trash.[3]
-
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
